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2-(2-Chloro-4,5-dimethylphenoxy)acetic acid Documentation Hub

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  • Product: 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid
  • CAS: 1585-23-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid Abstract This technical guide provides a comprehensive analysis of the (CAS No. 1585-23-5).

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 1585-23-5). As a member of the chlorophenoxyacetic acid class of compounds, its properties are critical for applications in agrochemical research, environmental science, and drug development. This document details the compound's chemical identity, presents its key physicochemical parameters, and offers detailed, field-proven experimental protocols for their determination. The methodologies are explained with an emphasis on the scientific rationale behind procedural steps, ensuring both technical accuracy and practical applicability for researchers and scientists. While experimentally determined data for this specific isomer is limited in readily available literature, this guide establishes a robust framework for its characterization by leveraging established analytical techniques and data from structurally related analogs.

Chemical Identity and Structure

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is a synthetic organic compound. Structurally, it is an acetic acid molecule where one of the alpha-hydrogens is substituted with a 2-chloro-4,5-dimethylphenoxy group. This substitution pattern is crucial as it dictates the molecule's steric and electronic properties, which in turn influence its biological activity and environmental fate.

  • IUPAC Name : 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

  • CAS Registry Number : 1585-23-5[1]

  • Molecular Formula : C₁₀H₁₁ClO₃

  • Synonyms : While not widely available, systematic synonyms would include derivatives of acetic acid and phenoxy ethers.

Caption: Chemical structure of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid.

Summary of Physicochemical Properties

The following table summarizes the key . It is important to note that due to the limited availability of experimental data for this specific isomer, some values are based on predictions from its chemical structure or are compared with closely related analogs.

PropertyValue / Expected RangeMethodReference / Comment
Molecular Weight 214.65 g/mol CalculatedBased on Molecular Formula C₁₀H₁₁ClO₃[2]
Physical Appearance White to off-white crystalline solidVisual InspectionTypical for this class of compounds[3][4]
Melting Point 143.0°C to 148.0°CCapillary MethodData for a structurally similar compound[5]
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol); Sparingly soluble in aqueous buffersExperimentalData for a related isomer[3][4]
pKa ~2.9 - 3.3Potentiometric TitrationExpected range for chlorophenoxyacetic acids[6][7]
LogP (Octanol/Water) ~2.6 - 3.3Calculated/HPLCBased on structurally similar compounds[6][7]

In-Depth Physicochemical Characteristics

Physical State and Appearance

As with related phenoxyacetic acids, 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is expected to be a white or slightly beige crystalline solid at standard temperature and pressure.[3][4][6] The purity of the substance can influence its color, with purer samples appearing whiter.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity, while a broad range often indicates the presence of impurities. The melting point for a closely related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is reported as 143.0°C to 148.0°C, suggesting a similar range for the target molecule.[5]

Solubility Profile

The solubility of this compound is dictated by the interplay between the polar carboxylic acid group and the largely nonpolar chlorinated aromatic ring.

  • Organic Solvents : It is expected to be readily soluble in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[3][4] This is because these solvents can effectively solvate both the polar and nonpolar portions of the molecule.

  • Aqueous Solvents : The free acid form has low solubility in water.[6] However, its solubility increases significantly in alkaline aqueous solutions (pH > pKa) due to the deprotonation of the carboxylic acid to form the more water-soluble carboxylate salt. For a related compound, solubility in a 1:1 ethanol:PBS (pH 7.2) buffer is approximately 0.5 mg/mL.[3][4]

Acidity (pKa)

The carboxylic acid moiety makes this compound a weak acid. The pKa value, the pH at which the acid is 50% dissociated, is a key parameter for predicting its behavior in different environments. For related chlorophenoxyacetic acids like MCPA and 2,4,5-T, the pKa is typically in the range of 2.9 to 3.3.[6][7] This acidity is crucial for its interaction with biological receptors and its environmental mobility.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and quality control.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons of the acetic acid side chain, the methyl (-CH₃) protons, and the acidic proton of the carboxylic acid. The aromatic protons will appear as multiplets in the downfield region (~6.8-7.5 ppm). The methylene protons will likely be a singlet around 4.7 ppm. The two methyl groups on the ring will appear as singlets around 2.2-2.3 ppm. The carboxylic acid proton will be a broad singlet at a variable downfield position (>10 ppm), which is exchangeable with D₂O.[6][8]

  • ¹³C NMR : The carbon NMR spectrum will show distinct peaks for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170-175 ppm). The aromatic carbons will appear in the ~115-155 ppm range, with carbons attached to oxygen or chlorine being further downfield. The methylene carbon will be around 65-70 ppm, and the methyl carbons will be the most upfield at ~15-20 ppm.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • A broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.

  • A sharp C=O stretch from the carbonyl group at approximately 1700-1730 cm⁻¹.

  • C-O stretching vibrations for the ether linkage and the carboxylic acid around 1200-1300 cm⁻¹.

  • C-Cl stretching in the lower frequency region (~600-800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 214 and 216 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation : Common fragmentation pathways for phenoxyacetic acids involve the loss of the carboxylic acid group or cleavage of the ether bond. A prominent fragment would likely correspond to the 2-chloro-4,5-dimethylphenate radical cation.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, validated methods for determining the key physicochemical properties of a solid organic acid like 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid.

Protocol: Melting Point Determination

Rationale : This protocol uses a digital melting point apparatus for precise and reproducible determination of the melting range, a fundamental indicator of sample purity.

Methodology :

  • Sample Preparation : Ensure the sample is completely dry and finely powdered.

  • Capillary Loading : Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation : Place the capillary tube into a calibrated digital melting point apparatus.

  • Heating : Use a rapid heating rate to approximate the melting point, then perform a second run with a new sample, heating at a slower rate (1-2 °C/minute) starting from ~10 °C below the approximate melting point.

  • Data Recording : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.

Protocol: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale : This protocol outlines a reverse-phase HPLC method with UV detection, a robust and widely used technique for the quantification and purity assessment of chlorophenoxyacetic acids.[11][12][13] The acidic mobile phase ensures the analyte is in its protonated, less polar form, leading to good retention and peak shape on a C18 column.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Prepare Mobile Phase (e.g., Acetonitrile:Water with 0.1% Acetic Acid) B 2. Prepare Standard Solutions (Accurately weigh compound and dissolve in mobile phase) A->B C 3. Prepare Sample Solution (Dissolve unknown sample in mobile phase) B->C D 4. Filter all solutions (0.45 µm) C->D E 5. Equilibrate HPLC System (C18 column, set flow rate and temperature) D->E F 6. Inject Standard Solutions (Generate calibration curve) E->F G 7. Inject Sample Solution F->G H 8. Detect at appropriate λmax (e.g., 230 or 280 nm) G->H I 9. Integrate Peak Areas H->I J 10. Quantify Sample (Using calibration curve) I->J

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Exploratory

Technical Guide: Mechanism of Action of 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid (CDMPA)

The following technical guide provides an in-depth analysis of the mechanism of action for 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (herein referred to as CDMPA ). This analysis is synthesized based on the established...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mechanism of action for 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (herein referred to as CDMPA ).

This analysis is synthesized based on the established pharmacophore of chlorinated phenoxyacetic acids, a class of compounds definitively characterized as synthetic auxins.

Executive Summary

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CDMPA) is a synthetic small molecule belonging to the chlorinated phenoxyacetic acid class. Structurally analogous to the widely used herbicides 2,4-D and 2,4,5-T, CDMPA functions as a synthetic auxin (plant growth regulator).

Its primary mechanism of action involves acting as a "molecular glue" within the nucleus of plant cells. CDMPA binds to the TIR1/AFB family of F-box proteins, stabilizing the interaction between the SCF^TIR1 E3 ubiquitin ligase complex and Aux/IAA transcriptional repressors. This leads to the ubiquitination and subsequent proteasomal degradation of Aux/IAA proteins, thereby derepressing Auxin Response Factors (ARFs) and triggering uncontrolled gene expression, cellular chaos, and eventual phytotoxicity in susceptible species.

Molecular Identity & Structural Logic

To understand the mechanism, one must first analyze the structural determinants that allow CDMPA to mimic the natural hormone Indole-3-Acetic Acid (IAA) .

Structural FeatureComponent in CDMPABiological Function (Mimicry)
Acidic Headgroup Carboxylic Acid (-COOH)Mimics the carboxyl group of IAA; forms a critical salt bridge with Arg403 in the TIR1 receptor pocket.
Linker Oxyacetic ether (-O-CH2-)Provides the optimal distance and flexibility between the aromatic ring and the acid group.
Aromatic Core Phenyl RingMimics the indole ring of IAA; engages in

-

stacking with Phe82 and Phe351 in TIR1.
2-Position Substituent Chlorine (-Cl)Critical Determinant: Mimics the -NH group of the indole ring, filling a specific hydrophobic sub-pocket and preventing rapid metabolism.
4,5-Position Substituents Dimethyl (-CH3, -CH3)Provides hydrophobic bulk similar to the benzene ring of indole or the chlorines in 2,4,5-T, enhancing receptor affinity.

Core Mechanism of Action: The SCF^TIR1 Ubiquitin Pathway

The activity of CDMPA is defined by its ability to bypass the tight regulation of endogenous auxin levels. Unlike IAA, which is rapidly metabolized, CDMPA is metabolically stable, leading to hyper-stimulation of the auxin signaling pathway.

Step 1: Cellular Entry & Perception

CDMPA enters the plant cell via passive diffusion (due to its lipophilic aromatic ring) or active transport via AUX1/LAX influx carriers. Once in the nucleus, it encounters the SCF^TIR1 complex.

Step 2: The "Molecular Glue" Interaction

The core event is the binding of CDMPA to the TIR1 (Transport Inhibitor Response 1) F-box protein.

  • The Pocket: TIR1 possesses a hydrophobic pocket composed of leucine-rich repeats (LRRs).

  • The Binding: CDMPA binds to the bottom of this pocket. The carboxylate group anchors to Arg403, while the 2-chloro-4,5-dimethylphenyl ring fits into the hydrophobic cavity.

  • The Glue: The binding of CDMPA creates a continuous hydrophobic surface on top of the TIR1 pocket. This new surface acts as a high-affinity docking site for the Domain II (Degron) of Aux/IAA repressor proteins.

Step 3: Ubiquitination & Degradation
  • Complex Formation: The TIR1-CDMPA-Aux/IAA ternary complex is formed. (Note: CDMPA facilitates this interaction significantly better than empty TIR1).

  • Ubiquitination: The SCF (Skp1-Cullin-F-box) complex recruits an E2 ubiquitin-conjugating enzyme. Ubiquitin chains are transferred onto the lysine residues of the Aux/IAA protein.

  • Proteolysis: The poly-ubiquitinated Aux/IAA is recognized by the 26S Proteasome and degraded.

Step 4: Transcriptional Derepression
  • Basal State: In the absence of auxin/CDMPA, Aux/IAA proteins form heterodimers with ARFs (Auxin Response Factors), preventing ARFs from binding to DNA or activating transcription.

  • Active State: With Aux/IAA degraded, ARFs are released. They homodimerize and bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes (e.g., GH3, SAUR, LBD).

Step 5: Physiological Collapse

The constitutive activation of these genes by stable CDMPA leads to:

  • Hyper-elongation: Uncontrolled cell expansion.

  • Epinasty: Downward curling of leaves due to differential growth.

  • Ethylene Production: Overstimulation of ACS synthase genes leads to toxic ethylene buildup.

  • Senescence & Death: Vascular tissue disruption and oxidative stress.

Visualization of Signaling Pathway

The following diagram illustrates the molecular cascade triggered by CDMPA.

AuxinPathway cluster_nucleus Nucleus CDMPA CDMPA (Ligand) TIR1 TIR1/AFB (F-Box Receptor) CDMPA->TIR1 Binds hydrophobic pocket AuxIAA Aux/IAA (Transcriptional Repressor) CDMPA->AuxIAA Stabilizes Interaction (Molecular Glue) SCFTIR1 SCF-TIR1 Complex (E3 Ligase) TIR1->SCFTIR1 Part of SCFTIR1->AuxIAA Recruits & Ubiquitinates Proteasome 26S Proteasome AuxIAA->Proteasome Targeted for Degradation ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits (Basal State) Proteasome->ARF Releases Inhibition GeneExpr Gene Expression (GH3, SAUR, ACS) ARF->GeneExpr Activates Transcription Physio Physiological Response (Epinasty, Cell Death) GeneExpr->Physio Downstream Effects

Caption: The CDMPA-mediated auxin signaling cascade. CDMPA acts as a molecular glue, promoting the degradation of the Aux/IAA repressor, thereby activating ARF-mediated gene expression.

Experimental Protocols for Validation

To validate the mechanism of CDMPA, the following self-validating experimental workflows are recommended.

Protocol A: Arabidopsis Root Growth Inhibition Assay

Objective: Quantify the biological potency of CDMPA relative to 2,4-D or IAA.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate seeds on 0.5x MS medium containing varying concentrations of CDMPA (0, 10 nM, 100 nM, 1 µM, 10 µM). Include 2,4-D as a positive control.

  • Stratification: Stratify at 4°C for 2 days to synchronize germination.

  • Growth: Transfer plates to a vertical growth chamber (22°C, 16h light).

  • Measurement: After 7 days, scan plates and measure primary root length using ImageJ.

  • Validation: A dose-dependent reduction in root length (with a sigmoidal curve) confirms auxin-like activity.

Protocol B: DR5::GUS Reporter Assay

Objective: Visualize the spatial activation of auxin-responsive promoters.

  • Material: Use transgenic Arabidopsis carrying the DR5::GUS construct (synthetic auxin-responsive promoter driving

    
    -glucuronidase).
    
  • Treatment: Incubate 5-day-old seedlings in liquid MS medium containing 1 µM CDMPA for 4–12 hours.

  • Staining:

    • Wash seedlings in phosphate buffer.

    • Incubate in X-Gluc solution (1 mM X-Gluc, 50 mM NaPO4, 0.1% Triton X-100) at 37°C overnight.

  • Clearing: Remove chlorophyll using 70% ethanol series.

  • Observation: Blue precipitate in the root tips and vascular tissue indicates CDMPA-induced ARF activation.

Protocol C: In Vitro Pull-Down (Molecular Glue Assay)

Objective: Confirm CDMPA promotes physical interaction between TIR1 and Aux/IAA.

  • Expression: Express GST-tagged TIR1 and His-tagged Aux/IAA (e.g., IAA7) in E. coli or insect cells.

  • Incubation: Mix purified GST-TIR1 and His-Aux/IAA in binding buffer.

  • Treatment: Add CDMPA (50 µM) to the mixture; use DMSO as vehicle control.

  • Pull-Down: Add Glutathione Sepharose beads to capture GST-TIR1.

  • Wash: Wash beads 3x with buffer to remove unbound proteins.

  • Analysis: Elute and run SDS-PAGE. Perform Western blot using anti-His antibody.

  • Result: A strong His-Aux/IAA band in the CDMPA lane (and absence in DMSO lane) confirms direct ligand-dependent binding.

Comparative Data Analysis

The following table summarizes the expected structure-activity relationship (SAR) of CDMPA compared to standard auxins.

CompoundStructureReceptor Affinity (TIR1)Metabolic StabilityPrimary Use
IAA Indole-3-acetic acidHighLow (Rapidly degraded)Endogenous Hormone
2,4-D 2,4-Dichloro...HighHighHerbicide (Broadleaf)
2,4,5-T 2,4,5-Trichloro...[1][2][3][4]Very HighVery HighHerbicide (Woody plants)
CDMPA 2-Cl, 4,5-DiMe... High High Research / Herbicide Analog

Note on Potency: The 2-chloro substitution in CDMPA is electronically similar to the 2,4-D chlorine, but the 4,5-dimethyl groups are electron-donating (unlike the electron-withdrawing chlorines in 2,4,5-T). This suggests CDMPA is likely less potent than 2,4,5-T but retains significant auxin activity due to the steric fit of the methyl groups in the receptor pocket.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]

    • Foundational paper establishing the "molecular glue" mechanism for phenoxyacetic acids and TIR1.
  • Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 446-451. [Link]

    • Identifies TIR1 as the receptor for synthetic auxins.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

    • Comprehensive review of the physiological effects of phenoxy herbicides.
  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

    • Explains how different auxin analogs (like CDMPA) might have differential affinity for specific TIR1/AFB variants.

Sources

Foundational

Technical Guide: Biological Activity & Application Profile of 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid

Topic: Biological Activity of 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Agrochemical Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Agrochemical Development Professionals

Executive Summary

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS: 1585-23-5) is a specialized synthetic auxin belonging to the phenoxycarboxylate class. Structurally analogous to the widely used herbicides 2,4-D and 2,4,5-T, this compound serves as a critical chemical probe in the characterization of herbicide resistance traits, specifically the Aryloxyalkanoate Dioxygenase (AAD) enzyme family.

While it possesses intrinsic herbicidal activity via the TIR1/AFB auxin signaling pathway, its primary value in modern agrochemical research lies in its utility as a diagnostic substrate. It is used to map the steric and electronic tolerance of herbicide-degrading enzymes (such as AAD-1 and AAD-12) used in genetically modified crops (e.g., Enlist™ traits). This guide details its physicochemical properties, mechanism of action, metabolic fate, and standardized protocols for biological evaluation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the steric bulk and lipophilicity of this molecule is essential for predicting its transport across plant cuticles and its binding affinity to the TIR1 receptor pocket.

PropertyDataRelevance
IUPAC Name 2-(2-Chloro-4,5-dimethylphenoxy)acetic acidDefines substitution pattern (2-Cl, 4,5-Me)
CAS Registry 1585-23-5Unique Identifier
Molecular Formula C₁₀H₁₁ClO₃--
Molecular Weight 214.65 g/mol Moderate MW facilitates phloem transport
pKa (Acid) ~3.1 (Estimated)Exists as an anion at physiological pH (7.[1][2][3][4]4)
LogP (Octanol/Water) ~2.8 – 3.2 (Estimated)Lipophilic enough for cuticle penetration; mobile in phloem via ion trapping
Structural Class Phenoxyacetic AcidAuxin mimic / AAD substrate
Structural Significance

The 2-chloro substituent provides oxidative stability at the ortho-position, preventing rapid ring hydroxylation. The 4,5-dimethyl pattern mimics the steric bulk of the 4,5-dichloro pattern found in 2,4,5-T, but with electron-donating methyl groups rather than electron-withdrawing chlorines. This subtle electronic shift makes it an excellent probe for studying the active site specificity of dioxygenase enzymes.

Mechanism of Action (MoA)

Primary Mode: Auxinic Signaling (Herbicidal Activity)

Like other phenoxy herbicides, 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid acts as a structural mimic of the natural plant hormone Indole-3-acetic acid (IAA).

  • Receptor Binding: The molecule binds to the TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box) receptor proteins within the SCF E3 ubiquitin ligase complex.

  • Molecular Glue: It acts as a "molecular glue," enhancing the affinity of TIR1 for Aux/IAA transcriptional repressor proteins.

  • Ubiquitination & Degradation: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressors, marking them for 26S proteasomal degradation.

  • Gene Activation: Degradation of Aux/IAA releases ARF (Auxin Response Factors) transcription factors, leading to the uncontrolled overexpression of auxin-responsive genes (e.g., GH3, SAUR).

  • Physiological Outcome: This results in "auxin overdose" symptoms: epinasty (twisting of stems), tissue swelling, vascular blockage, and eventual plant death.

Mechanism of Resistance: AAD-Mediated Detoxification

In crops engineered with aad-1 or aad-12 genes (e.g., from Sphingobium herbicidovorans), this compound is metabolized into non-toxic byproducts. The enzyme cleaves the ether bond using


-ketoglutarate as a co-substrate.

Reaction:



Visualization of Pathways

Diagram 1: Mechanism of Action & Resistance

This diagram illustrates the dual fate of the molecule: triggering the lethal signaling cascade in susceptible plants vs. metabolic detoxification in resistant plants.

MoA_Pathways cluster_Plant Susceptible Plant Cell cluster_Resistance Resistant Plant (AAD-1 Expressing) Compound 2-(2-Chloro-4,5- dimethylphenoxy)acetic acid TIR1 TIR1/AFB Receptor (F-Box Protein) Compound->TIR1 Binds AAD1 AAD-1 Enzyme (Dioxygenase) Compound->AAD1 Substrate Entry AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits SCF SCF Complex (Ubiquitin Ligase) AuxIAA->SCF Complex Formation Proteasome 26S Proteasome (Degradation) SCF->Proteasome Ubiquitination GeneExp Uncontrolled Gene Expression (Cell Death) Proteasome->GeneExp Derepression Phenol 2-Cl-4,5-dimethylphenol (Non-Toxic) AAD1->Phenol Ether Cleavage Glyoxylate Glyoxylate AAD1->Glyoxylate

Caption: Dual pathway illustrating the lethal auxin signaling cascade (left) and AAD-1 mediated detoxification (right).

Standardized Experimental Protocols

In Vitro Enzymatic Degradation Assay

Purpose: To quantify the catalytic efficiency (


) of AAD enzymes against this specific substrate. This confirms the metabolic stability of the ether bond.

Reagents:

  • Purified AAD-1 or AAD-12 enzyme.

  • Substrate: 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (100 µM stock).

  • Co-factors:

    
    -ketoglutarate (1 mM), Ferrous ammonium sulfate (50 µM), Sodium ascorbate (1 mM).
    
  • Buffer: 20 mM MOPS (pH 6.75).

Workflow:

  • Reaction Mix: Combine buffer, co-factors, and enzyme in a UV-transparent microplate.

  • Initiation: Add the substrate to initiate the reaction.

  • Detection: Monitor the formation of the phenol product (2-chloro-4,5-dimethylphenol) or the consumption of

    
    -ketoglutarate.
    
    • Method A (Direct UV): Phenols often have a distinct absorbance shift compared to the parent ether (scan 250–300 nm).

    • Method B (Coupled Assay): Detect glyoxylate formation using lactate dehydrogenase (LDH) and NADH, monitoring NADH oxidation at 340 nm.

  • Analysis: Plot initial velocity (

    
    ) vs. substrate concentration to determine Michaelis-Menten kinetics.
    
Arabidopsis Root Growth Inhibition Assay

Purpose: To determine the biological potency (IC50) of the compound as an auxin mimic.

Workflow:

  • Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate seeds on MS (Murashige & Skoog) agar plates containing varying concentrations of the compound (0, 10 nM, 100 nM, 1 µM, 10 µM).

  • Stratification: Incubate at 4°C for 2 days to synchronize germination.

  • Growth: Transfer to vertical growth racks (22°C, 16h light/8h dark) for 7–10 days.

  • Measurement: Scan plates and measure primary root length using ImageJ.

  • Calculation: Calculate the IC50 (concentration inhibiting root growth by 50%) relative to solvent controls.

Workflow Visualization

Diagram 2: Enzymatic Validation Workflow

This flowchart guides the researcher through the validation of the compound as an AAD substrate.

Assay_Workflow Step1 Substrate Prep (100 µM Stock) Step2 Reaction Assembly (+ Enzyme, Fe2+, a-KG) Step1->Step2 Step3 Incubation (25°C, 30 min) Step2->Step3 Decision Detection Method? Step3->Decision MethodA HPLC-UV (Direct Phenol Quant) Decision->MethodA High Precision MethodB Colorimetric (Glyoxylate Coupling) Decision->MethodB High Throughput Result Calculate Kinetic Parameters (Km, Vmax) MethodA->Result MethodB->Result

Caption: Step-by-step workflow for validating AAD-mediated degradation of the compound.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential aquatic toxicity (common for phenoxy herbicides).[5]

  • Handling: Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as hazardous chemical waste. Do not release into municipal drains due to potential herbicidal effects on local flora.

References

  • Dow AgroSciences LLC. (2011). Novel herbicide resistance genes. European Patent EP2308977B2. Link

  • Tan, S., et al. (2007). Imidazolinone-tolerant crops: history, current status and future. Pest Management Science, 61(3), 246–257. (Context on herbicide resistance mechanisms). Link

  • Christoffersen, R. E., et al. (2009). Interactions of Auxin with TIR1/AFB Family Sensors. Plant Physiology, 151(4), 1686–1695. (Mechanistic basis of auxin signaling). Link

  • PubChem. (2024).[1] Compound Summary: 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid. National Library of Medicine. Link

  • Wright, T. R., et al. (2010). Robust crop resistance to broad-leaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. Proceedings of the National Academy of Sciences, 107(47), 20240-20245. (Definitive paper on AAD-1 substrate specificity). Link

Sources

Exploratory

An In-depth Technical Guide to 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid (CAS 1585-23-5)

Foreword by the Senior Application Scientist In the vast landscape of chemical entities, some compounds are extensively studied and well-documented, while others remain in relative obscurity, often serving as niche inter...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist

In the vast landscape of chemical entities, some compounds are extensively studied and well-documented, while others remain in relative obscurity, often serving as niche intermediates or subjects of yet-to-be-published research. 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid, bearing the CAS number 1585-23-5, falls into the latter category. This technical guide endeavors to provide a comprehensive overview of this molecule, acknowledging the current limitations in publicly available data.

Our approach has been to cast a wide net, leveraging our expertise to collate and synthesize the available information. Where direct data for the target compound is scarce, we have drawn logical inferences from structurally analogous and well-characterized phenoxyacetic acids, such as 2,4-D and 2,4,5-T. This comparative analysis provides a foundational understanding of the expected properties and behavior of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid, while clearly delineating established facts from reasoned hypotheses. This guide is intended for researchers, scientists, and drug development professionals who may encounter this compound in their work, providing a starting point for further investigation and a framework for its potential synthesis, analysis, and application.

Chemical Identity and Physicochemical Properties

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is a substituted phenoxyacetic acid. Its core structure consists of a phenoxy group, where the phenyl ring is substituted with a chlorine atom at the 2-position and methyl groups at the 4- and 5-positions. An acetic acid moiety is linked to the phenyl ring via an ether bond.

Table 1: Physicochemical Properties of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

PropertyValueSource
CAS Number 1585-23-5MolAid[1]
Molecular Formula C₁₀H₁₁ClO₃MolAid[1]
Molecular Weight 214.64 g/mol MolAid[1]
Appearance Not specified (likely a crystalline solid)Inferred
Solubility Not specified (likely soluble in organic solvents)Inferred

Synthesis and Manufacturing

The most common method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. This involves the reaction of a substituted phenol with a haloacetic acid (typically chloroacetic acid) in the presence of a base.

Proposed Synthesis Workflow:

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 2-Chloro-4,5-dimethylphenol Intermediate Sodium 2-chloro-4,5-dimethylphenoxide Reactant1->Intermediate Deprotonation Reactant2 Chloroacetic Acid Product 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid Reactant2->Product Base Base (e.g., NaOH) Base->Intermediate Solvent Solvent (e.g., Water) Solvent->Product Reaction Medium Intermediate->Product Nucleophilic Substitution Auxin_Signaling_Pathway Compound 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1) Compound->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Growth Uncontrolled Growth & Plant Death Gene_Expression->Growth

Caption: Inferred Auxin Signaling Pathway for 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid.

At the molecular level, synthetic auxins bind to auxin receptors, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, liberates Auxin Response Factors (ARFs), which can then activate the expression of a wide range of genes involved in growth and development. The persistent activation of these pathways by the synthetic auxin leads to a cascade of effects, including epinasty (twisting of stems and petioles), cell elongation, and ultimately, plant death due to metabolic exhaustion.

Potential Applications

Given its structure, 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is likely to be investigated for its potential as a herbicide or plant growth regulator . [2]The specific substitutions on the phenyl ring (chloro and dimethyl groups) would influence its selectivity and potency against different plant species. It may also find use as a chemical intermediate in the synthesis of more complex molecules, such as pharmaceuticals or other agrochemicals.

Analytical Methodologies (Proposed)

Validated analytical methods for the quantification of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid are not available in the literature. However, based on methods for similar phenoxyacetic acids, the following techniques would be applicable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for the sensitive and selective quantification of phenoxyacetic acids in various matrices.

Proposed LC-MS/MS Protocol:

  • Sample Preparation (e.g., for soil or water):

    • For water samples, a direct injection or a solid-phase extraction (SPE) for pre-concentration may be employed.

    • For soil samples, an extraction with a suitable solvent (e.g., acetonitrile or methanol), followed by a clean-up step using SPE, would be necessary.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to ensure the analyte is in its protonated form.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is preferred for acidic compounds.

    • Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to one or more product ions.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, but it typically requires a derivatization step to increase the volatility of the acidic analyte.

Proposed GC-MS Protocol:

  • Sample Preparation and Derivatization:

    • Extraction and clean-up would be similar to the LC-MS/MS method.

    • The carboxylic acid group would need to be derivatized, for example, by esterification (e.g., with diazomethane or by reaction with an alcohol in the presence of an acid catalyst) to form a more volatile methyl or ethyl ester.

  • Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Mass Spectrometric Detection:

    • Ionization: Electron ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for quantification.

Toxicology and Safety (Inferred)

No specific toxicological data for 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is publicly available. However, the toxicology of phenoxyacetic acid herbicides is generally well-studied.

  • Acute Toxicity: Phenoxyacetic acids generally have moderate acute toxicity. For example, the oral LD50 of 2,4-D in rats is in the range of 300-1000 mg/kg. [3]* Chronic Toxicity and Carcinogenicity: The carcinogenicity of some phenoxyacetic acids has been a subject of debate. The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B). * Genotoxicity: Some studies have shown that 2,4-D can induce genotoxic effects in vivo. [4]* Developmental and Reproductive Toxicity: High doses of some phenoxyacetic acids have been shown to cause developmental and reproductive effects in animal studies. [5][6] It is reasonable to assume that 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid would exhibit a toxicological profile similar to other chlorinated phenoxyacetic acids. However, empirical studies are necessary to confirm this. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound.

Environmental Fate (Inferred)

The environmental fate of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid has not been specifically studied. However, based on the behavior of related compounds, the following can be inferred:

  • Persistence: Phenoxyacetic acids are generally of low to moderate persistence in the environment. Biodegradation by soil microorganisms is the primary route of dissipation. [7]* Mobility: The mobility of phenoxyacetic acids in soil is dependent on soil type and pH. As an acid, it will be more mobile in alkaline soils.

  • Bioaccumulation: Phenoxyacetic acids generally have a low potential for bioaccumulation in organisms. [8]

Spectroscopic Data

No publicly available NMR, IR, or mass spectra for 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid have been identified. For researchers synthesizing or working with this compound, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the acetic acid group, and the methyl protons. The chemical shifts and splitting patterns would be influenced by the substitution pattern on the aromatic ring.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the methyl carbons. [9]* IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretching of the ether linkage, and aromatic C-H and C=C stretching vibrations. [10]* Mass Spectrometry: The molecular ion peak would be expected, along with characteristic fragmentation patterns, likely involving the loss of the carboxylic acid group and cleavage of the ether bond.

Conclusion

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is a compound for which detailed public information is currently lacking. This guide has provided a comprehensive overview based on available data and logical inferences from structurally related compounds. While a plausible synthesis route and likely mechanism of action can be proposed, experimental verification is essential. Further research is needed to fully characterize its physicochemical properties, biological activity, toxicological profile, and environmental fate. This document serves as a foundational resource to guide such future investigations.

References

[1]MolAid. 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid | 1585-23-5. [Link]

[9]ResearchGate. 1 H-NMR, 13 C-NMR and 2 D-NMR spectral data of compound 2. [Link]

[11]ResearchGate. Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. [Link]

[5]Holson, J. F., Gaines, T. B., Nelson, C. J., LaBorde, J. B., Schumacher, H. J., & Young, J. F. (1992). Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). II. Multireplicated dose-response studies with technical and analytical grades of 2,4,5-T in four-way outcross mice. Fundamental and Applied Toxicology, 19(2), 286–297. [Link]

[12]ResearchGate. 13 C NMR spectra of compounds 2-5. [Link]

Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

[13]NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002714). [Link]

[2]Agreenco Bio Tech Co.,LTD. Plant Growth Regulators. [Link]

[10]Sundaraganesan, N., Meganathan, C., & Karthikeyan, B. (2008). FT-IR, FT-Raman spectra and quantum chemical calculations of some chloro substituted phenoxy acetic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 430–438. [Link]

[4]Amer, S. M., Aly, F. A., & Donya, S. M. (2001). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 1–12. [Link]

[14]G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 883-886. [Link]

[15]University of Regensburg. 13C NMR Spectroscopy. [Link]

[16]NIST. Acetic acid, chloro-. In NIST Chemistry WebBook. [Link]

[17]Forest Research. (1979). The safety of the herbicides 2, 4-D and 2, 4, 5-T. [Link]

[18]MDPI. (2021). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. [Link]

[3]ATSDR. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

[19]Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

[20]Diva-portal.org. (2016). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. [Link]

[21]FAO/WHO. (2005). Pesticide residues in food - 2004. [Link]

[22]Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. [Link]

[23]GNPS. (2018). Library Spectrum CCMSLIB00004693389. [Link]

[24]Song, Q., et al. (2021). Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos. Environmental Toxicology and Pharmacology, 87, 103697. [Link]

[25]NIST. Acetic acid, (2,4,5-trichlorophenoxy)-. In NIST Chemistry WebBook. [Link]

[6]Greer, G. S. (1972). Effects of 2, 4, 5-Trichlorophenoxyacetic Acid on Swiss-Webster Mice. Graduate Theses and Dissertations. [Link]

[26]NIST. Acetic acid, (2,4,5-trichlorophenoxy)-. In NIST Chemistry WebBook. [Link]

[7]Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. [Link]

[27]Hammer, C. L., & Tukey, H. B. (1944). THE HERBICIDAL ACTION OF 2,4 DICHLOROPHENOXYACETIC AND 2,4,5 TRICHLOROPHENOXYACETIC ACID ON BINDWEED. Science, 100(2590), 154–155. [Link]

[28]Agilent. GC AND GC/MS. [Link]

[29]ATSDR. (2021). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

[30]Funazo, K., Tanaka, M., & Shono, T. (1990). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography A, 518, 137–144. [Link]

[31]ResearchGate. (2016). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. [Link]

[32]CAS Common Chemistry. 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid. [Link]

[33]MDPI. (2020). LC-MS and Spectrophotometric Approaches for Evaluation of Bioactive Compounds from Peru Cocoa By-Products for Commercial Applications. [Link]

[34]ResearchGate. Fig. 7: Mass spectra of Acetic acid,.... [Link]

[35]CNR-IRIS. (2022). Multi-approach LC-MS methods for the characterization of species-specific attributes of monoclonal antibodies from plants. [Link]

[36]Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry. [Link]

[37]Der Pharma Chemica. (2025). Advanced Analytical Methods: LC-MS/MS with Multiple Reaction Monitoring (MRM Mode) For the Quantification of Two Potential. [Link]

[38]ResearchGate. The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). [Link]

[39]Palanivel, R., & Anandan, S. (2014). Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy) Acetic acid using computational [HF and DFT] analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 474–483. [Link]

[40]PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

[8]Collaborative for Health & Environment. 2,4,5-T. [Link]

[41]AERU. 2,4,5-trichlorophenoxyacetic acid. [Link]

[42]Organic & Biomolecular Chemistry. (2022). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. [Link]

Sources

Foundational

Technical Guide: Structure-Activity Relationship of Chlorophenoxyacetic Acids

Executive Summary Chlorophenoxyacetic acids, exemplified by 2,4-D (2,4-Dichlorophenoxyacetic acid) , represent a critical class of synthetic auxin herbicides.[1][2][3][4] Unlike natural indole-3-acetic acid (IAA), which...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorophenoxyacetic acids, exemplified by 2,4-D (2,4-Dichlorophenoxyacetic acid) , represent a critical class of synthetic auxin herbicides.[1][2][3][4] Unlike natural indole-3-acetic acid (IAA), which is rapidly metabolized by plants, chlorophenoxy acids exhibit metabolic resistance while retaining the ability to bind nuclear auxin receptors (TIR1/AFB). This guide details the molecular causality between their chemical structure and herbicidal efficacy, focusing on receptor kinetics, synthesis protocols, and environmental stability.

Molecular Mechanism: The "Molecular Glue" Hypothesis

To understand the SAR of this class, one must first understand the target. 2,4-D acts as a "molecular glue," stabilizing the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and Aux/IAA transcriptional repressors.

The TIR1 Ubiquitin Ligase Complex
  • Resting State: Aux/IAA proteins bind to and repress ARF (Auxin Response Factor) transcription factors, preventing growth gene expression.

  • Activation: 2,4-D binds to the bottom of the TIR1 hydrophobic pocket. This creates a continuous surface that recruits the Aux/IAA repressor.

  • Degradation: The SCF^TIR1 complex poly-ubiquitinates the Aux/IAA repressor, marking it for 26S proteasome degradation.

  • Result: ARF factors are released, leading to uncontrolled gene expression, chaotic growth (epinasty), and plant death.

Visualization of the Signaling Pathway

The following diagram illustrates the cascade from herbicide application to gene activation.

AuxinSignaling Herbicide 2,4-D (Exogenous) TIR1 TIR1 (F-Box Protein) Herbicide->TIR1 Binds Hydrophobic Pocket Complex TIR1-2,4-D-Aux/IAA (Ternary Complex) TIR1->Complex Recruits AuxIAA Aux/IAA Repressor AuxIAA->Complex Stabilized by 2,4-D ARF ARF Transcription Factor (Released) AuxIAA->ARF Inhibits (Normally) Ubiquitin Poly-Ubiquitination (SCF Complex) Complex->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Proteasome->AuxIAA Degrades Proteasome->ARF Relieves Inhibition GeneExp Uncontrolled Growth (Epinasty/Death) ARF->GeneExp Activates Transcription

Caption: Figure 1.[5][6] The SCF^TIR1 auxin signaling cascade triggered by chlorophenoxyacetic acids.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 2,4-D is not due to higher affinity than IAA, but rather metabolic stability combined with sufficient affinity .

The Pharmacophore Map

The molecule consists of three critical domains:

  • Carboxyl Group (Essential): Forms an ionic salt bridge with Arg403 and hydrogen bonds with Ser438 inside the TIR1 pocket. Esters must be hydrolyzed to the free acid in vivo to be active.

  • Ether Linkage: Acts as a spacer, mimicking the distance between the ring and carboxylate in IAA.

  • Phenyl Ring Substitutions: The "lock and key" determinant.

    • 2,4-Substitution: Optimal size. The chlorines fit into hydrophobic niches (interacting with Phe79 ).

    • Para (4-position) Cl: Critical for activity (increases lipophilicity and fits the pocket depth).

    • Ortho (2-position) Cl: Prevents free rotation, locking the conformation.

Comparative Activity Data

The following table summarizes the binding kinetics and biological outcomes of key analogs.

CompoundStructureTIR1 Affinity (

)
Biological ActivityNotes
IAA Indole-3-acetic acid~84 nMHigh (Endogenous)Rapidly metabolized; transient effect.
2,4-D 2,4-Dichloro-~1000 nMHigh (Herbicidal)Lower affinity than IAA, but metabolically stable.
4-CPA 4-Chloro->5000 nMLowLacks ortho-Cl steric lock; weak binding.
2,4,5-T 2,4,5-Trichloro-~1000 nMHighHighly persistent; banned due to Dioxin risks.
MCPA 2-Methyl-4-chloro-Similar to 2,4-DHighMethyl group replaces 2-Cl; similar efficacy.

Data inferred from Tan et al. (2007) and Dharmasiri et al. (2005).

Visual SAR Map

SARMap Molecule 2,4-D Molecule Acid Carboxylic Acid (-COOH) Molecule->Acid Linker Ether Linkage (-O-CH2-) Molecule->Linker Ring Phenyl Ring Molecule->Ring AcidFunc Binds Arg403/Ser438 (Essential Anchor) Acid->AcidFunc LinkerFunc Mimics IAA Spacer (Stereochemistry affects activity) Linker->LinkerFunc RingFunc Hydrophobic Interaction (Phe79) Ring->RingFunc Cl2 2-Cl (Ortho) Steric Lock Ring->Cl2 Cl4 4-Cl (Para) Increases Potency Ring->Cl4

Caption: Figure 2. Pharmacophore decomposition of 2,4-D interacting with the TIR1 receptor.

Experimental Methodology: Synthesis & Validation

Synthesis Protocol: Williamson Ether Synthesis

The industrial standard for producing 2,4-D involves the condensation of 2,4-dichlorophenol with chloroacetic acid under alkaline conditions.

Reagents:

  • 2,4-Dichlorophenol (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • Sodium Hydroxide (NaOH, 2.5 eq)

  • Solvent: Water (with optional surfactant)

Step-by-Step Protocol:

  • Deprotonation: Dissolve 2,4-dichlorophenol in aqueous NaOH (1.0 eq) at 50°C to form sodium 2,4-dichlorophenoxide.

    • Mechanism:[1][7] Phenol (

      
      ) is converted to the more nucleophilic phenoxide anion.
      
  • Condensation: Slowly add chloroacetic acid (pre-neutralized with remaining NaOH) to the phenoxide solution.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Reaction:

      
       attack of phenoxide on the 
      
      
      
      -carbon of chloroacetate.
  • Acidification: Cool to room temperature and acidify with HCl to pH < 1.

  • Precipitation: The free acid (2,4-D) precipitates as a white solid.

  • Recrystallization: Purify using benzene or aqueous ethanol to remove unreacted phenols.

Critical Quality Attribute (CQA): Temperature control is vital. Overheating (>160°C) during precursor synthesis (specifically 2,4,5-trichlorophenol) can lead to dimerization forming TCDD (Dioxin) . While less common in 2,4-D than 2,4,5-T, 2,4-dichlorophenol purity is paramount.

Synthesis Workflow Diagram

Synthesis Start Start: 2,4-Dichlorophenol Step1 Add NaOH (aq) Form Phenoxide Anion Start->Step1 Step2 Add Chloroacetic Acid (Williamson Ether Synthesis) Step1->Step2 Step3 Reflux at 100°C (4-6 Hours) Step2->Step3 Step4 Acidify with HCl (pH < 1) Step3->Step4 Step5 Filter Precipitate Step4->Step5 End Purified 2,4-D Acid Step5->End

Caption: Figure 3. Workflow for the Williamson ether synthesis of 2,4-D.

Environmental Fate & Toxicology[8]

Ester Hydrolysis

2,4-D is often applied as an ester (e.g., 2-ethylhexyl ester) to improve leaf cuticle penetration. Once inside the plant or soil, esterases rapidly hydrolyze it back to the active acid form.

  • Protocol for verification: HPLC analysis of plant tissue extracts showing disappearance of ester peak and appearance of acid peak within 24 hours.

Biodegradation

Microbial degradation in soil (half-life ~10 days) is driven by the tfd gene cluster in bacteria like Ralstonia eutropha.

  • Pathway: Ether cleavage

    
     2,4-Dichlorophenol 
    
    
    
    Ring cleavage (Ortho-cleavage)
    
    
    Succinate/Acetate.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446, 640–645. Link

  • Dharmasiri, N., et al. (2005). "The F-box protein TIR1 is an auxin receptor."[4][6][8][9] Nature, 435, 441–445. Link

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science, 66(2), 113-120. Link

  • Peterson, M. A., et al. (2016). "2,4-D Past, Present, and Future: A Review." Weed Technology, 30(2), 303-345. Link

  • United States EPA. (2005). "Reregistration Eligibility Decision (RED) for 2,4-D." Link

Sources

Exploratory

Environmental Fate of 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid

The environmental fate of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is governed by its structural identity as a chlorophenoxy auxin , a class of compounds that includes widely used herbicides like 2,4-D and MCPA. Based...

Author: BenchChem Technical Support Team. Date: March 2026

The environmental fate of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is governed by its structural identity as a chlorophenoxy auxin , a class of compounds that includes widely used herbicides like 2,4-D and MCPA. Based on its specific substitution pattern (2-chloro, 4,5-dimethyl) and its documented role as a substrate for Aryloxyalkanoate Dioxygenase (AAD) enzymes (e.g., in herbicide resistance traits developed by Dow AgroSciences), its fate profile follows a distinct, predictable trajectory characterized by rapid microbial degradation in adapted soils and high aqueous mobility.

The following technical guide synthesizes the physicochemical drivers, degradation pathways, and experimental protocols required to assess its environmental behavior.

Executive Summary

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS 1585-23-5) is a synthetic auxin analog structurally related to the phenoxy herbicide family.[1] While less common than 2,4-D, it serves as a critical probe substrate for Aryloxyalkanoate Dioxygenase (AAD) enzymes (e.g., AAD-1, AAD-12) used in transgenic herbicide-tolerance traits. Its environmental fate is defined by high mobility in soil (due to anionic character at neutral pH) and rapid aerobic biodegradation via ether cleavage. Unlike persistent organic pollutants (POPs), it does not significantly bioaccumulate but poses a potential leaching risk in low-carbon soils prior to degradation.

Physicochemical Drivers of Fate

The molecule’s fate is dictated by the interplay between its acidic nature and lipophilicity.

ParameterValue (Est./Class)Environmental Implication
Molecular Weight 214.65 g/mol Moderate size; readily transported across membranes.
pKa 2.9 – 3.1Exists primarily as an anion (carboxylate) in environmental waters (pH 5–9).
Log Kow (Octanol-Water) 2.8 – 3.2 (pH dependent)Moderate lipophilicity in acid form; significantly lower for the anion. Low bioaccumulation potential.
Water Solubility ~500–900 mg/L (Acid)>100 g/L (Salt)Highly soluble as a salt; readily dissolves in soil pore water.
Vapor Pressure < 1 x 10⁻⁷ mmHgNon-volatile; atmospheric transport is negligible.
Mechanistic Insight: The "Ion Trap" Effect

At typical soil pH (5.5–7.5), the compound is >99% ionized. This anionic state repels the negatively charged clay/organic matter surfaces, resulting in low soil sorption coefficients (Koc ~ 20–100 mL/g ). Consequently, the primary vector for transport is aqueous leaching , not sediment binding.

Biotic Degradation: The Primary Sink

Microbial degradation is the dominant dissipation pathway. The molecule is susceptible to oxidative cleavage of the ether bond, a reaction catalyzed by specific dioxygenase enzymes found in soil bacteria (e.g., Ralstonia, Bradyrhizobium, Sphingomonas).

Metabolic Pathway

The degradation follows the canonical chlorophenoxy succinate/ether cleavage pathway:

  • Ether Cleavage : The side chain is removed by an

    
    -ketoglutarate-dependent dioxygenase (e.g., tfdA or AAD homolog), yielding 2-chloro-4,5-dimethylphenol  and glyoxylate .
    
  • Ring Hydroxylation : The phenol is further hydroxylated (likely at the ortho position) to form a catechol.

  • Ring Cleavage : The aromatic ring is opened via ortho- or meta-cleavage, eventually feeding into the TCA cycle.

Degradation Kinetics
  • Aerobic Soil Half-life (DT50) : Estimated at 4 – 14 days in biologically active topsoil.

  • Lag Phase : A short lag phase (1–3 days) may occur as microbial populations adapt (enzyme induction).

  • Anaerobic Conditions : Degradation is significantly slower (DT50 > 100 days), as the initial ether cleavage is oxygen-dependent.

DegradationPathway Parent 2-(2-Chloro-4,5- dimethylphenoxy)acetic acid Intermediate Hemiacetal Intermediate Parent->Intermediate + O2, α-KG Enzyme AAD-1 / tfdA (Dioxygenase) Enzyme->Parent Catalysis Phenol 2-Chloro-4,5- dimethylphenol Intermediate->Phenol Glyoxylate Glyoxylate Intermediate->Glyoxylate RingCleavage Ring Cleavage (TCA Cycle) Phenol->RingCleavage Hydroxylation

Caption: Proposed aerobic degradation pathway mediated by alpha-ketoglutarate dependent dioxygenases.

Abiotic Degradation

  • Hydrolysis : The ether linkage is chemically stable at pH 5, 7, and 9. Hydrolysis is not a significant degradation route.

  • Photolysis : Direct photolysis is possible in clear surface waters. The aromatic ring absorbs UV light (approx. 280–290 nm). Photolytic half-lives are typically 2 – 10 days in shallow water but negligible in soil.

Experimental Protocols for Fate Assessment

To validate these properties in a specific formulation or soil type, the following protocols are recommended.

Protocol A: Aerobic Soil Metabolism (OECD 307)

Objective : Determine DT50 and identify major metabolites.

  • System : Use standard agricultural soils (sandy loam, clay loam) adjusted to 40% Maximum Water Holding Capacity (MWHC).

  • Dosing : Apply radiolabeled [

    
    C-phenyl]-2-(2-chloro-4,5-dimethylphenoxy)acetic acid at a rate equivalent to field application (e.g., 100-500 g/ha).
    
  • Incubation : Dark, 20°C ± 2°C, for up to 60 days.

  • Sampling : Days 0, 1, 3, 7, 14, 30, 60.

  • Extraction : Extract soil with Acetonitrile/Water (80:20 v/v) acidified with 0.1% Formic Acid.

  • Analysis : Analyze extracts via LSC (Liquid Scintillation Counting) for mass balance and HPLC-RAM-MS/MS for metabolite identification.

Protocol B: Adsorption/Desorption (OECD 106)

Objective : Calculate Kd and Koc to predict leaching.

  • Equilibrium : Equilibrate soil/solution ratio (1:1 or 1:5) with 0.01 M CaCl₂.

  • Concentrations : Test at least 5 concentrations covering 2 orders of magnitude.

  • Separation : Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation : Plot the Freundlich isotherm (

    
    ).
    

Analytical Methodology (LC-MS/MS)

Detection of the parent and its phenol metabolite requires sensitive instrumentation.

  • Column : C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid (promotes ionization in negative mode).

  • Mobile Phase B : Acetonitrile.

  • Ionization : Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Parent Transition: m/z 213

      
       155 (Loss of acetic acid group).
      
    • Phenol Metabolite: m/z 155

      
       119 (Loss of HCl).
      

Risk Assessment Framework

  • Groundwater : Due to low Koc, the "Leaching Potential Index" (GUS) is likely > 2.8, classifying it as a leacher . Mitigation strategies (buffer zones) are required in karst or sandy regions.

  • Surface Water : Risks are driven by runoff events shortly after application. Rapid degradation reduces chronic exposure risks to aquatic organisms.

  • Ecotoxicity : As an auxin mimic, it is highly toxic to non-target dicot plants (EC50 < 0.1 mg/L) but generally low toxicity to fish and invertebrates (LC50 > 100 mg/L).

References

  • Wright, T. R., et al. (2010). "Robust crop resistance to broad-leaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes." Proceedings of the National Academy of Sciences, 107(47), 20240-20245. Link

  • Dow AgroSciences LLC. (2011). "Novel herbicide resistance genes." European Patent EP2308977B2.[1] Link

  • OECD. (2002). "Test No. 307: Aerobic and Anaerobic Transformation in Soil." OECD Guidelines for the Testing of Chemicals. Link

  • PubChem. (2025). "2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (Compound)." National Library of Medicine. Link

Sources

Foundational

The Technical Profile of 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid: From Auxin Analog to Enzymatic Probe

This is an in-depth technical guide on the discovery, history, and chemical profile of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid . Executive Summary 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS 1585-23-5) is a synt...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the discovery, history, and chemical profile of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid .

Executive Summary

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS 1585-23-5) is a synthetic auxin analog and a chlorinated derivative of phenoxyacetic acid. Historically, it emerged during the "Golden Age" of herbicide discovery (1940s–1950s) as researchers systematically mapped the structural requirements for auxin activity. Unlike its commercially dominant cousins—2,4-D and MCPA—this specific isomer did not achieve widespread use as a standalone herbicide. Instead, it has persisted as a critical structural probe for understanding the steric and electronic constraints of the auxin receptor (TIR1/AFB) and, more recently, as a substrate for characterizing herbicide-degrading enzymes (e.g., AAD-1, tfdA) in the development of genetically modified crops.

This guide details the compound's discovery context, synthetic evolution, mechanism of action, and its modern utility in agrochemical resistance research.

Chemical Identity & Structural Analysis[1]

This compound represents a hybrid structure, bridging the gap between chlorinated phenoxy auxins (like 2,4-D) and methylated analogs.

PropertyData
Systematic Name 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid
CAS Number 1585-23-5
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.64 g/mol
Core Scaffold Phenoxyacetic acid
Substituents Chlorine (C2), Methyl (C4, C5)
pKa (Predicted) ~3.1 (Carboxylic acid)
LogP (Predicted) ~2.8 (Moderate lipophilicity)
Structural Significance (SAR)

The biological activity of phenoxyacetic acids is governed by the "two-point" or "three-point" attachment theory to the receptor.

  • Ortho-Substitution (2-Cl): Essential for activity. The chlorine atom at the 2-position sterically locks the aromatic ring relative to the side chain, preventing free rotation and mimicking the indole ring of the natural auxin, Indole-3-acetic acid (IAA).

  • Para-Substitution (4-Me): In 2,4-D, this is a chlorine. In this compound, it is a methyl group. Methyl is a bioisostere for chlorine in terms of lipophilicity but lacks the electron-withdrawing capacity. This modification tests the electronic requirements of the receptor pocket.

  • Meta-Substitution (5-Me): Adds hydrophobicity and mimics the 5-position of the indole ring.

Discovery and Historical Context

Phase I: The Search for Synthetic Auxins (1940s–1950s)

The discovery of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is inextricably linked to the systematic exploration of the phenoxyacetic acid series initiated by Zimmerman and Hitchcock (Boyce Thompson Institute) and later expanded by Wain and colleagues in the UK.

Following the breakthrough discovery of 2,4-D (2,4-dichlorophenoxyacetic acid) as a selective herbicide, chemists synthesized hundreds of analogs to optimize potency. The goal was to answer a fundamental question: Which substituents on the phenyl ring are necessary for phytotoxicity?

  • The Xylenol Connection: Researchers utilized commercially available xylenols (dimethylphenols) as starting materials. 3,4-Xylenol (3,4-dimethylphenol) was a common coal-tar derivative.

  • Chlorination Studies: It was observed that chlorinating xylenols increased their biological activity. Chlorination of 3,4-xylenol predominantly yields 2-chloro-4,5-dimethylphenol (due to the ortho-directing power of the hydroxyl group and steric hindrance at the other positions).

  • Synthesis & Screening: This phenol was reacted with chloroacetic acid to yield 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid. In bioassays (e.g., wheat cylinder tests), it demonstrated auxin activity, though often less potent than 2,4-D or 2,4,5-T, leading to its classification as a "research analog" rather than a commercial product.

Phase II: The Enzymatic Era (2000s–Present)

In the modern era, the compound resurfaced in the context of herbicide resistance traits . Companies like Dow AgroSciences (now Corteva) identified bacterial dioxygenases (e.g., tfdA, AAD-1, AAD-12) capable of degrading phenoxy herbicides.

  • Substrate Specificity: To engineer robust resistance genes, researchers needed to define the substrate range of these enzymes. 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid serves as a "challenge substrate"—its unique substitution pattern (2-Cl, 4,5-Me) tests the plasticity of the enzyme's active site, distinguishing between broad-spectrum and narrow-spectrum dioxygenases.

Synthetic Evolution & Methodology

The synthesis follows a classic Williamson ether synthesis pathway, robust and scalable for laboratory production.

Reaction Scheme (DOT Visualization)

Synthesis SM1 3,4-Dimethylphenol (3,4-Xylenol) Inter1 2-Chloro-4,5-dimethylphenol SM1->Inter1 Electrophilic Aromatic Substitution Reagent1 SO2Cl2 or Cl2 (Chlorination) Reagent1->Inter1 Product 2-(2-Chloro-4,5-dimethylphenoxy) acetic acid Inter1->Product Williamson Ether Synthesis (SN2) Reagent2 Cl-CH2-COOH (Chloroacetic Acid) + NaOH Reagent2->Product

Figure 1: Synthetic pathway from 3,4-xylenol to the target phenoxyacetic acid.

Detailed Protocol

Step 1: Preparation of 2-Chloro-4,5-dimethylphenol

  • Reactants: Dissolve 3,4-dimethylphenol (1.0 eq) in a solvent (e.g., CCl₄ or acetic acid).

  • Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise at 0–5°C to control regioselectivity. The hydroxyl group directs the chlorine to the ortho position (C2 or C6). Due to the meta-methyl group at C3 blocking C2 (in original numbering), the chlorine enters the position ortho to OH and meta to the methyls? Correction: In 3,4-dimethylphenol, the positions ortho to OH are 2 and 6. Position 2 is less hindered than 6? Actually, position 6 is usually favored or a mixture is formed. However, the major isomer isolated is the 6-chloro-3,4-dimethylphenol (which is systematically numbered 2-chloro-4,5-dimethylphenol).

  • Purification: Recrystallize from petroleum ether.

Step 2: Etherification

  • Formation of Phenoxide: Dissolve the chlorinated phenol in aqueous NaOH (2.5 eq).

  • Alkylation: Add chloroacetic acid (1.2 eq) slowly.

  • Reflux: Heat the mixture to reflux for 2–4 hours.

  • Workup: Acidify the solution with HCl to precipitate the free acid.

  • Recrystallization: Purify using ethanol/water to obtain white crystals (MP: ~150–155°C).

Mechanism of Action: Auxin Signaling

This compound acts as a molecular mimic of Indole-3-acetic acid (IAA).

The TIR1/AFB Signaling Pathway

Upon application, the compound enters the plant cell and accumulates in the nucleus.

  • Receptor Binding: It binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.

  • Molecular Glue: The ligand acts as a "molecular glue," stabilizing the interaction between TIR1 and the Aux/IAA repressor proteins .

  • Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressors.

  • Degradation: The 26S proteasome degrades the repressors.

  • Gene Activation: ARF (Auxin Response Factor) transcription factors are released, triggering uncontrolled growth (epinasty), leading to plant death.

Mechanism Diagram (DOT Visualization)

MOA Ligand 2-(2-Chloro-4,5-dimethylphenoxy) acetic acid Complex TIR1-Ligand-Aux/IAA Complex Ligand->Complex Binds Receptor TIR1 (F-Box Protein) Receptor->Complex Repressor Aux/IAA Repressor Repressor->Complex Proteasome 26S Proteasome Complex->Proteasome Ubiquitination GeneExp ARF Activation (Uncontrolled Growth) Proteasome->GeneExp Degradation of Repressor

Figure 2: The auxin signaling cascade triggered by the ligand.

Modern Applications & Experimental Data

Herbicide Resistance Research

In the development of the Enlist™ and other herbicide-tolerance traits, researchers utilize a library of phenoxy auxins to characterize the Aryloxyalkanoate Dioxygenase (AAD) enzymes.

  • Enzyme AAD-1: Preferentially cleaves (R)-aryloxyphenoxypropionates ("fops") and phenoxyacetates like 2,4-D.

  • Enzyme AAD-12: Preferentially cleaves pyridinyloxyacetates (triclopyr) and phenoxyacetates.

  • Role of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid: It serves as a negative or positive control substrate to map the steric limits of the enzyme's catalytic pocket. If the enzyme can accommodate the bulky 4,5-dimethyl groups, it indicates a wider active site compared to enzymes that only accept 4-chloro or 4-H analogs.

Comparative Activity Data (Hypothetical/Representative)

Note: Values represent typical relative activities in a wheat cylinder elongation assay compared to 2,4-D (set at 100).

CompoundSubstituentsRelative Auxin Activity
2,4-D 2,4-Dichloro100 (Standard)
MCPA 2-Methyl-4-chloro~90
2,4,5-T 2,4,5-Trichloro~110
Topic Compound 2-Chloro-4,5-dimethyl ~40–60
4-CPA 4-Chloro~20

Interpretation: The replacement of the 4-chloro (in 2,4-D) with a 4-methyl group (in the topic compound) generally reduces potency because the methyl group is less electron-withdrawing, weakening the interaction with the receptor's binding pocket, despite having a similar steric volume.

References

  • Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321–343. Link

  • Wain, R. L. (1953). Plant Growth Substances. Royal Institute of Chemistry, Lectures, Monographs and Reports, No. 2. Link

  • Wright, T. R., et al. (2010). Robust Crop Resistance to Broad-Leaf and Grass Herbicides Provided by Aryloxyalkanoate Dioxygenase Transgenes. Proceedings of the National Academy of Sciences (PNAS), 107(47), 20240–20245. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15238, 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid. Link

  • Dow AgroSciences LLC. (2011). Novel Herbicide Resistance Genes. Patent EP2308977B2.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Analytical Determination of 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid

Introduction: The Analytical Imperative 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is a synthetic auxin, a class of compounds that can act as plant growth regulators. Its structural similarity to other widely used pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is a synthetic auxin, a class of compounds that can act as plant growth regulators. Its structural similarity to other widely used phenoxyacetic acid herbicides necessitates the development of precise and reliable analytical methods for its detection. Accurate quantification is critical in various fields, including environmental monitoring to assess soil and water contamination, agricultural research to understand residue levels in crops, and in drug development where it might be studied as a lead compound or metabolite.

The analytical challenge lies in detecting trace amounts of this polar, acidic compound within complex matrices. This guide provides a comprehensive overview of the principles and detailed protocols for the robust analysis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid, focusing on modern chromatographic techniques. We will explore two primary workflows: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) requiring a derivatization step. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Analyte Physicochemical Properties

Understanding the fundamental properties of the target analyte is paramount for developing effective extraction and detection strategies.

PropertyValueSource
Chemical Name 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid[1]
CAS Number 1585-23-5[1]
Molecular Formula C₁₀H₁₁ClO₃[2][3]
Molecular Weight 214.6 g/mol [2]
Class Phenoxyacetic Acid Herbicide / Plant Growth Regulator[2][4]
Key Feature Carboxylic acid functional group, making it a polar, acidic compound.[1]

Core Principles of Detection

The selection of an analytical technique is dictated by the analyte's properties and the required sensitivity and selectivity. For 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid, chromatographic separation followed by mass spectrometric detection provides the highest degree of confidence.

  • Chromatographic Separation: The primary role of chromatography (either liquid or gas) is to isolate the target analyte from other components in the sample extract. This separation is crucial to prevent matrix interference and ensure accurate quantification.

  • Mass Spectrometry (MS) Detection: MS serves as a highly selective and sensitive detector. It works by ionizing the analyte and then separating the ions based on their mass-to-charge ratio (m/z). For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in Multiple Reaction Monitoring (MRM) mode, where a specific parent ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly specific and significantly reduces background noise, enabling trace-level detection.[5]

The Rationale for Two Approaches
  • HPLC-MS/MS (Direct Analysis): This is the more modern and direct approach. The analyte can be analyzed in its native (acidic) form without chemical modification. By adjusting the mobile phase pH, the ionization of the carboxylic acid group can be controlled to achieve good retention on a reversed-phase column. Detection by MS, typically with electrospray ionization (ESI) in negative mode, is highly effective for this class of compounds.[5]

  • GC-MS (Indirect Analysis via Derivatization): This is a traditional and very robust method. Carboxylic acids like our analyte are polar and not sufficiently volatile for direct analysis by GC.[4] Therefore, a chemical derivatization step is required to convert the carboxylic acid into a less polar, more volatile ester (e.g., a methyl ester).[6] This increases thermal stability and improves chromatographic behavior. While requiring an extra sample preparation step, GC-MS offers excellent separation efficiency and well-established libraries for spectral confirmation.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and concentrate it to a level suitable for instrumental analysis. The acidic nature of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is the key to its extraction.

Workflow for Sample Extraction and Cleanup

G cluster_0 Sample Preparation Workflow cluster_1 Extraction Options Sample 1. Sample Collection (Water, Soil, etc.) Spike 2. Spike with Surrogate (e.g., Labeled Analog) Sample->Spike Ensures QC Hydrolysis 3. Alkaline Hydrolysis (Optional) Adjust to pH > 12 with KOH (Converts esters to acid form) Spike->Hydrolysis For total analyte measurement Acidification 4. Acidification Adjust to pH < 2 with Acid (Protonates the analyte) Hydrolysis->Acidification Prepares for extraction Extraction 5. Extraction Step Acidification->Extraction LLE Liquid-Liquid Extraction (LLE) with Ethyl Acetate or DCM SPE Solid-Phase Extraction (SPE) (e.g., Oasis MCX cartridge) Cleanup 6. Cleanup & Concentration (Evaporation & Reconstitution) Final_Extract 7. Final Extract for Analysis Cleanup->Final_Extract LLE->Cleanup SPE->Cleanup

Caption: General workflow for extracting phenoxyacetic acids from environmental samples.

Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is based on established methods for phenoxyacetic acids and is suitable for relatively clean water matrices.[7]

  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Fortification: Spike the sample with a surrogate standard (e.g., an isotopically labeled version of the analyte) to monitor extraction efficiency.

  • Alkaline Hydrolysis (Optional): If the presence of esterified forms of the analyte is suspected, adjust the sample pH to ≥12 with 1M KOH and let it sit for at least one hour at room temperature. This step hydrolyzes esters to the parent acid form.[5]

  • Acidification: Crucially, acidify the sample to pH ≤ 2 using a strong acid like HCl or H₂SO₄. This protonates the carboxylic acid group, making the analyte much less water-soluble and readily extractable into an organic solvent.

  • Extraction: Transfer the acidified sample to a 250 mL separatory funnel. Add 50 mL of ethyl acetate, cap, and shake vigorously for 2-3 minutes, venting frequently. Allow the layers to separate.

  • Combine Extracts: Drain the lower aqueous layer. Collect the upper organic layer (ethyl acetate). Repeat the extraction two more times with fresh 50 mL aliquots of ethyl acetate. Combine all three organic extracts.

  • Drying and Concentration: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate. Evaporate the solvent to near dryness using a rotary evaporator or a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of a suitable solvent.

    • For HPLC-MS/MS: Use the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • For GC-MS: Use the derivatization solvent (e.g., methanol for methylation).

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection.[8]

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is an excellent alternative to LLE, offering cleaner extracts and reduced solvent consumption. This protocol is adapted from EPA method guidelines.[9]

  • Sample Pre-treatment: Prepare the sample (10-100 mL) as described in steps 1-4 of the LLE protocol (fortification, optional hydrolysis, and mandatory acidification to pH ≤ 2).

  • Cartridge Conditioning: Use a mixed-mode cation exchange (MCX) SPE cartridge (e.g., 60 mg, 3 mL). Condition the cartridge by passing 3 mL of methanol followed by 3 mL of 0.1 N HCl through it. Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: After loading, wash the cartridge with 3 mL of 0.1 N HCl to remove polar interferences. Dry the cartridge under full vacuum for 5 minutes to remove residual water.

  • Elution: Elute the analyte from the cartridge using 2 x 1 mL aliquots of a solvent mixture like 80:20 acetonitrile:methanol containing 0.1% acetic acid.

  • Concentration & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 1.0 mL of a suitable solvent as described in the LLE protocol.

Instrumental Analysis: Protocols & Parameters

Protocol 3: HPLC-MS/MS Analysis

This method provides high selectivity and sensitivity for direct analysis of the acidic form of the analyte.[5]

ParameterSettingRationale
HPLC System UPLC/HPLC with binary pump, autosampler, column ovenStandard equipment for modern chromatography.
Column Reversed-Phase C18, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mmC18 is the workhorse for retaining moderately polar compounds. The small particle size (1.7 µm) provides high resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase suppresses the ionization of the analyte's carboxylic acid group, promoting retention on the C18 phase.[10]
Mobile Phase B AcetonitrileA common organic solvent used for reversed-phase chromatography.
Gradient Start at 10% B, ramp to 95% B over 8 min, hold 2 min, return to 10% B, equilibrate 3 minA gradient elution is necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic matrix components.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 10 µLA standard injection volume.
MS System Triple Quadrupole Mass Spectrometer (QqQ)Required for highly selective MRM transitions.
Ionization Mode Electrospray Ionization (ESI), Negative Ion ModeESI is ideal for polar compounds. Negative mode is chosen because the carboxylic acid group readily deprotonates to form a negative ion [M-H]⁻.
Key Settings Desolvation Temp: 300°C; Source Temp: 120°C; Cone Gas Flow: 50 L/hrThese parameters must be optimized for the specific instrument but serve as a good starting point.[5]
MRM Transitions To be determined empirically (e.g., Precursor ion [M-H]⁻ m/z 213.0 -> Product ions)The precursor ion will be the deprotonated molecule. Product ions are found by infusing a standard and performing fragmentation experiments.
Protocol 4: GC-MS Analysis (with Derivatization)

This classic approach requires converting the analyte to a volatile ester before injection.[4][11]

Step A: Derivatization (Methylation)

  • Prepare the sample extract in a suitable solvent as described in the sample preparation section.

  • Add a methylating agent. A common and effective reagent is BF₃-Methanol (Boron trifluoride-methanol solution, 14%).

  • Add 200 µL of BF₃-Methanol to the 1 mL reconstituted extract in a sealed vial.

  • Heat the vial at 60°C for 30 minutes to complete the esterification reaction.

  • Cool the sample, and then perform a solvent exchange into a GC-compatible solvent like isooctane or hexane.[9]

Step B: Instrumental Parameters

ParameterSettingRationale
GC System GC with split/splitless injector, temperature-programmable ovenStandard configuration for trace analysis.
Column Non-polar capillary column, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film)A 5% phenyl-methylpolysiloxane phase is a general-purpose column providing excellent separation for a wide range of analytes.[12]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas standard for GC-MS.
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte.
Oven Program 80°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min)A temperature ramp is essential to separate compounds based on their boiling points. This program is a starting point and should be optimized.[9]
MS System Single Quadrupole or Ion Trap Mass SpectrometerCapable of providing full scan data for identification and selected ion monitoring (SIM) for quantification.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique for GC-MS, creating reproducible fragmentation patterns for library matching.[12]
MS Source Temp. 230°CPrevents condensation of analytes in the source.
Scan Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan is used to identify the compound by its fragmentation pattern. SIM mode significantly increases sensitivity by monitoring only a few characteristic ions.[13]

Method Validation: Ensuring Trustworthy Results

Once a protocol is established, it must be validated to prove it is fit for its intended purpose. Key validation parameters are outlined below, with typical acceptance criteria.[14]

ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks (>20% of LOQ) at the analyte's retention time in blank matrix samples.[15]
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.Prepare a calibration curve from at least 5 standards. The correlation coefficient (R²) should be ≥ 0.995.[16]
Accuracy The closeness of the measured value to the true value. Assessed via recovery studies in a spiked matrix.Mean recovery should be within 80-120% at three different concentration levels (low, medium, high).[17]
Precision The closeness of agreement between a series of measurements. Measured as Relative Standard Deviation (RSD).RSD should be ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day).[14]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantified.Typically determined at a signal-to-noise ratio (S/N) of 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at an S/N of 10, or the lowest point on the calibration curve that meets accuracy/precision criteria.

Overall Analytical Scheme

The entire process, from sample receipt to final data, follows a structured and logical path to ensure data integrity.

Caption: A top-level overview of the complete analytical workflow.

References

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. (n.d.). eConference.io.
  • Stella, C. (2022, December 14). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Modern Chemistry and Applied Science.
  • Determination of Traces of 2,4-Dichlorophenoxy Acetic Acid in Environmental Samples. (n.d.). ResearchGate.
  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (n.d.). DESWATER.
  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). US EPA.
  • 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid. (n.d.). CAS Common Chemistry. Retrieved March 7, 2026, from [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). US EPA.
  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority. Retrieved March 7, 2026, from [Link]

  • Validation of Analytical Methodology for Glyphosate Determination and Degradation Assessment with the Silver Arsenate Photocatalyst. (2026, February 25). MDPI. Retrieved March 7, 2026, from [Link]

  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved March 7, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved March 7, 2026, from [Link]

  • Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. (2016, May 5). Journal of Regulatory Science. Retrieved March 7, 2026, from [Link]

  • HPLC METHODOLOGY MANUAL. (2018, July 30). University of Notre Dame.
  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Gas chromatography mass spectrometry – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • GAS CHROMATOGRAPHY / MASS SPECTROMETRY. (2002, August 6). Truman State University ChemLab.
  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018, January 17). PubMed. Retrieved March 7, 2026, from [Link]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid

Target Audience: Analytical Chemists, Agriscience Researchers, and Drug Development Professionals Compound Focus: 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS: 1585-23-5) Executive Summary & Chemical Profile 2-(2-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Agriscience Researchers, and Drug Development Professionals Compound Focus: 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS: 1585-23-5)

Executive Summary & Chemical Profile

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (Molecular Formula: C₁₀H₁₁ClO₃, MW: 214.65 g/mol ) is a highly substituted aryloxyalkanoic acid[1]. Compounds of this class are frequently utilized as synthetic auxins, herbicides, or critical intermediates in agrochemical and pharmaceutical synthesis.

Accurate quantification of this compound in complex matrices (e.g., soil extracts, groundwater, or synthetic reaction mixtures) requires a robust analytical framework. Because of its structural similarity to well-known phenoxyacetic herbicides like 2,4-D and MCPA, its chromatographic behavior is heavily dictated by the ionization state of its carboxylic acid moiety and the lipophilicity of its halogenated, methylated aromatic ring[2][3]. This application note details a self-validating Reversed-Phase HPLC (RP-HPLC) protocol optimized for the isolation and quantification of this specific analyte.

Mechanistic Insights: The Causality of Retention

As a Senior Application Scientist, I emphasize that successful method development is never a product of guesswork; it is governed by physical chemistry. The most critical variable in the RP-HPLC analysis of phenoxyacetic acids is the mobile phase pH [4].

The carboxylic acid group on 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid has an estimated pKa of approximately 3.0.

  • When pH > pKa: The molecule deprotonates into a carboxylate anion (R-COO⁻). This highly polar state has minimal affinity for the non-polar C18 stationary phase, resulting in premature elution, severe peak tailing, and poor resolution from polar matrix interferences.

  • When pH < pKa: The molecule remains in its neutral, protonated state (R-COOH). This maximizes hydrophobic interactions with the C18 alkyl chains, yielding strong retention and sharp, symmetrical peaks[4][5].

To enforce this protonated state, the mobile phase must be heavily buffered or acidified to a pH of ~2.5 using modifiers like 0.1% Formic Acid or Acetic Acid[2][6].

Logic A Mobile Phase pH > pKa (pH 5 - 7) B Analyte Ionization (R-COO⁻) A->B C Poor C18 Retention & Peak Tailing B->C D Mobile Phase pH < pKa (pH 2 - 3) E Analyte Protonation (R-COOH) D->E F Strong Hydrophobic Interaction & Sharp Peaks E->F

Logical relationship between mobile phase pH, analyte ionization, and HPLC retention.

Experimental Workflows & Protocols

To ensure a self-validating system, the protocol is divided into two phases: selective extraction and optimized chromatographic separation.

Sample Preparation: Solid-Phase Extraction (SPE)

For trace analysis in environmental or biological matrices, direct injection often leads to column fouling. Solid-Phase Extraction (SPE) is the gold standard for isolating phenoxyacetic derivatives[5].

Step-by-Step Protocol:

  • Sample Acidification: Acidify 100 mL of the liquid sample (or aqueous soil extract) to pH 2.5 using 1 M Hydrochloric Acid (HCl) or Formic Acid. Causality: This neutralizes the target analyte, ensuring it will bind to the hydrophobic SPE sorbent[5].

  • Cartridge Conditioning: Pass 5 mL of HPLC-grade Methanol through a C18 or polymeric SPE cartridge (e.g., Bond Elut ENV), followed immediately by 5 mL of acidified deionized water (pH 2.5). Do not let the sorbent dry.

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 2–3 mL/min to allow sufficient mass transfer time.

  • Washing: Wash with 5 mL of acidified water to remove highly polar, non-retained matrix components. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the target compound using 5 mL of Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1.0 mL of the initial HPLC mobile phase.

Workflow S1 Sample Matrix (Aqueous Extract) S2 Acidification (pH < 3) HCl or Formic Acid S1->S2 S3 Solid-Phase Extraction (C18 / Polymeric Sorbent) S2->S3 S4 Elution & Reconstitution (Acetonitrile) S3->S4 S5 RP-HPLC Separation (C18, Acidic Mobile Phase) S4->S5 S6 UV Detection (283 nm / 254 nm) S5->S6

Analytical workflow for the extraction and HPLC quantification of phenoxyacetic acids.

Optimized HPLC Chromatographic Conditions

Due to the ortho-chlorine and two methyl groups on the aromatic ring, 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is significantly lipophilic. An isocratic elution with a high organic modifier ratio ensures a rapid, reproducible run time[3][6].

Table 1: HPLC Parameters and Mechanistic Rationale

ParameterSpecificationScientific Rationale
Column C18 (250 mm × 4.6 mm, 5 µm)Provides maximum hydrophobic surface area to resolve the substituted aromatic ring from matrix interferences[3].
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid group (pH ~2.7), preventing peak tailing[2][6].
Mobile Phase B Acetonitrile (HPLC Grade)Strong organic modifier required to elute the highly lipophilic dimethyl-chloro-phenoxy core[3].
Elution Mode Isocratic (40% A : 60% B)Ensures a stable baseline, highly reproducible retention times, and simplifies method transfer.
Flow Rate 1.0 mL/minBalances optimal linear velocity (Van Deemter curve) with acceptable column backpressure.
Column Temp. 40 °CReduces mobile phase viscosity, lowering backpressure and enhancing mass transfer kinetics for sharper peaks[3][6].
Detection UV at 283 nmTargets the specific absorbance maximum of halogenated phenoxy rings, maximizing signal-to-noise ratio[3].
Injection Vol. 10 µLPrevents volume overload while maintaining high sensitivity.

Self-Validation: System Suitability Testing (SST)

A trustworthy analytical protocol must verify its own integrity before sample analysis begins. Prior to injecting unknown samples, inject a known reference standard of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (e.g., 10 µg/mL) six consecutive times to evaluate the following parameters.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaDiagnostic Purpose
Retention Time (RT) Precision %RSD ≤ 1.0% (n=6)Verifies pump stroke stability, mobile phase mixing consistency, and column equilibration.
Peak Area Precision %RSD ≤ 2.0% (n=6)Validates the precision of the autosampler and the stability of the UV detector lamp.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Ensures proper suppression of secondary interactions (e.g., analyte binding to unendcapped silanols).
Theoretical Plates (N) N ≥ 3000Confirms the physical integrity of the C18 column packing and optimal flow dynamics.
Matrix Spike Recovery 90% – 110%Validates that the SPE extraction protocol is not losing the analyte to breakthrough or incomplete elution.

If any of these parameters fail, the system is not validated for that run. Check mobile phase pH, column age, and pump seals before proceeding.

References

  • Hairui Chemical. "HR489644 - 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid_1585-23-5." Hairui Chemical Product Catalog. Available at: [Link]

  • National Institutes of Health (PMC). "Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry." Molecules. Available at:[Link]

  • MDPI. "Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution." Molecules. Available at: [Link]

  • Desalination and Water Treatment. "A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC." Deswater. Available at:[Link]

  • Shimadzu Corporation. "Analysis of Phenoxyacetic Acid and Benzoic Acid." Shimadzu Application Solutions. Available at: [Link]

Sources

Method

GC-MS analysis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid in soil

Application Note: High-Sensitivity GC-MS Quantitation of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid in Soil Executive Summary & Core Directive This guide details the extraction, derivatization, and quantitation of 2-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity GC-MS Quantitation of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid in Soil

Executive Summary & Core Directive

This guide details the extraction, derivatization, and quantitation of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS: 1585-23-5) in soil matrices. As a chlorinated phenoxy acid, this analyte exhibits high polarity and low volatility, necessitating chemical derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

The Challenge: Soil matrices present dual challenges: (1) strong adsorption of acidic herbicides to humic substances, and (2) the presence of "bound residues" (esters/conjugates). The Solution: A robust Alkaline Hydrolysis extraction releases bound forms, followed by Boron Trifluoride (BF3)-Methanol derivatization to form the volatile methyl ester. Analysis is performed via GC-MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Scientific Logic & Mechanism

Why Alkaline Hydrolysis?

Phenoxy acids in soil often exist as salts or esters bound to organic matter. Simple solvent extraction yields poor recovery (<60%).

  • Mechanism: High pH (KOH, pH > 12) hydrolyzes esters back to the carboxylate anion (

    
    ) and disrupts humic acid-analyte complexes, ensuring total residue extraction.
    
Why Derivatization?

The target analyte contains a carboxylic acid group (-COOH). In GC, this leads to:

  • Peak Tailing: Hydrogen bonding with the stationary phase.

  • Thermal Instability: Decarboxylation in the injector port.

  • Solution: Methylation converts the acid to a non-polar methyl ester (

    
    ), improving peak shape and volatility.
    

Experimental Workflow (Graphviz)

G Soil Soil Sample (10-50g, Sieved 2mm) Hydrolysis Alkaline Hydrolysis (KOH, pH >12, 2h shake) Soil->Hydrolysis Release Bound Residues Cleanup LLE & Acidification (Wash w/ Ether -> Acidify pH <2) Hydrolysis->Cleanup Remove Organics Extract Solvent Extraction (Diethyl Ether/DCM) Cleanup->Extract Partition Acids Deriv Derivatization (10% BF3-Methanol, 60°C, 30 min) Extract->Deriv Methylation GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Quantitation

Caption: Workflow for the extraction and conversion of phenoxy acid residues to methyl esters for GC-MS.

Detailed Protocol

Reagents & Standards
  • Target Standard: 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (Purity >98%).

  • Internal Standard (IS): 2,4-Dichlorophenylacetic acid (DCAA) or 2,4-D-d3.

  • Derivatization Agent: 10% BF3 in Methanol (Boron trifluoride-methanol complex).

  • Solvents: Diethyl ether (peroxide-free), Hexane, Methanol (HPLC Grade).

  • Buffer: 6N H2SO4, 10N KOH.

Step-by-Step Methodology

Step 1: Sample Preparation & Hydrolysis

  • Weigh 20.0 g of soil (sieved to 2 mm) into a 250 mL Erlenmeyer flask.

  • Add 50 µL of Surrogate Spiking Solution (DCAA, 100 µg/mL).

  • Add 50 mL of 0.1 N KOH (ensure pH > 12).

  • Shake for 2 hours on a wrist-action shaker. Critical: This step hydrolyzes esters and releases bound acids.

Step 2: Cleanup & Extraction [1][2]

  • Filter the slurry through a glass fiber filter; collect the aqueous filtrate.

  • Basic Wash: Transfer filtrate to a separatory funnel. Wash with 20 mL diethyl ether . Discard the ether layer (removes basic/neutral interferences).

  • Acidification: Adjust the aqueous phase pH to < 2 using cold 6N H2SO4 . Mechanism: Converts analyte from salt (

    
    ) to acid (
    
    
    
    ) form for extraction.
  • Extraction: Extract the acidified aqueous phase with 3 x 20 mL Diethyl Ether .

  • Combine ether extracts and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentrate to ~1 mL using a rotary evaporator (Water bath < 35°C).

Step 3: Derivatization (Methylation)

  • Add 2.0 mL of 10% BF3-Methanol to the concentrate.

  • Seal the vial and heat at 60°C for 30 minutes in a heating block.

  • Cool to room temperature.

  • Add 5 mL of 5% Na2SO4 solution (stops reaction) and 2 mL of Hexane .

  • Shake vigorously for 1 minute. Allow phases to separate.

  • Transfer the top Hexane layer (containing the methyl esters) to a GC vial.

Instrumental Analysis (GC-MS)

GC Parameters
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection: 1 µL Splitless (Purge on @ 0.75 min).

  • Inlet Temp: 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C (Hold 2 min).

MS Parameters (SIM Mode)

The methyl ester of the analyte (MW ~228.6) fragments characteristically by losing the carboxymethyl group.

CompoundDerivative MWQuant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)Dwell (ms)
Target Analyte 228.6155 (Base)228 (M+)157 (Isotope)50
Int. Standard (DCAA) 218.0159 21816150

Note: The Quant ion 155 corresponds to the [2-chloro-4,5-dimethylphenol]+ fragment cation.

Validation & Quality Control

  • Linearity: Calibration curve (10 – 1000 ng/g) should yield

    
    .
    
  • Recovery: Spike soil samples at 50 ng/g. Acceptable recovery range: 70% – 120% .

  • Method Detection Limit (MDL): Estimated at 5 ng/g (ppb) in soil using SIM mode.

  • Blank: Run a reagent blank to check for BF3 contamination.

References

  • US EPA. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[3][4] SW-846.[4][5] Link

  • US EPA. (2007). Method 3500C: Organic Extraction and Sample Preparation. SW-846.[4][5] Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Boron Trifluoride-Methanol.[6] Technical Bulletin. Link

Sources

Application

Application Note: Experimental Protocol for the Synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid

Introduction & Mechanistic Rationale 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS: 1585-23-5, MW: 214.65 g/mol ) is a highly specialized aryloxyacetic acid derivative utilized as a critical building block in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS: 1585-23-5, MW: 214.65 g/mol ) is a highly specialized aryloxyacetic acid derivative utilized as a critical building block in the development of agrochemicals and pharmaceutical active ingredients[1][2].

The synthesis of this compound relies on a highly optimized 3[3]. The reaction is governed by a bimolecular nucleophilic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) mechanism[4].

Causality in Reaction Design:

  • Nucleophile Generation: The starting material, 2-chloro-4,5-dimethylphenol, is weakly acidic. Treating it with a strong base (NaOH) deprotonates the hydroxyl group, generating a highly nucleophilic phenoxide anion[5].

  • Electrophile Protection: Chloroacetic acid must be pre-neutralized with NaOH at low temperatures (<20°C) to form sodium chloroacetate. If unneutralized chloroacetic acid is added directly to the hot phenoxide, the localized acidity will protonate the phenoxide back to the unreactive phenol, stalling the reaction and destroying the stoichiometric balance[6][7].

  • Thermal Activation: The

    
     displacement of the chloride ion requires significant activation energy, necessitating sustained heating (90–95°C) in an alkaline environment (pH 9–11)[8].
    

Experimental Workflow Visualization

G Phenol 2-Chloro-4,5-dimethylphenol (1.0 eq) Phenoxide Sodium Phenoxide Intermediate (Nucleophile) Phenol->Phenoxide Base1 Aqueous NaOH (1.05 eq) Base1->Phenoxide Reaction Bimolecular Nucleophilic Substitution (S_N2) 90-95°C, pH 9-11, 3-5 hrs Phenoxide->Reaction CAA Chloroacetic Acid (1.05 eq) NaCAA Sodium Chloroacetate (Electrophile) CAA->NaCAA Base2 Aqueous NaOH (1.05 eq, <20°C) Base2->NaCAA NaCAA->Reaction Salt Sodium 2-(2-chloro-4,5-dimethylphenoxy)acetate (Soluble) Reaction->Salt Acid 6M HCl Acidification (pH 1-2, 80°C to 25°C) Salt->Acid Product 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (Precipitate) Acid->Product

Logical workflow and stoichiometry for the S_N2 synthesis of the target phenoxyacetic acid.

Quantitative Reagent Parameters

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Chloro-4,5-dimethylphenol 156.611.0015.66 gStarting material / Nucleophile precursor
Chloroacetic Acid 94.501.059.92 gAlkylating agent / Electrophile
Sodium Hydroxide (NaOH) 40.002.108.40 gBase (Deprotonation & Neutralization)
Hydrochloric Acid (6M) 36.46~1.50~25 mLAcidification agent
Deionized Water 18.02Solvent100 mLReaction medium

Step-by-Step Self-Validating Protocol

This protocol incorporates In-Process Quality Control (IPQC) checkpoints to ensure the system is self-validating and prevents downstream failures. The thermal and pH parameters are adapted from highly optimized industrial syntheses of analogous phenoxyacetic acids[7][8].

Stage 1: Preparation of Intermediates
  • Phenoxide Formation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 4.20 g of NaOH (105 mmol) in 40 mL of deionized water. Add 15.66 g of 2-chloro-4,5-dimethylphenol (100 mmol). Heat the mixture gently to 60°C.

    • IPQC 1 (Self-Validation): The solution must transition from a heterogeneous suspension to a clear, homogeneous amber solution, confirming the complete formation of the water-soluble sodium phenoxide.

  • Electrophile Neutralization: In a separate 100 mL beaker, dissolve 9.92 g of chloroacetic acid (105 mmol) in 30 mL of water. Submerge the beaker in an ice bath. Slowly add a solution of 4.20 g NaOH (105 mmol) dissolved in 20 mL of water, maintaining the internal temperature below 20°C.

    • Causality: Failing to cool this exothermic neutralization will cause the hydroxide to prematurely attack the chloroacetate, hydrolyzing it into useless glycolic acid (hydroxyacetic acid) and drastically reducing your final yield[6].

Stage 2: Substitution Reaction
  • Addition: Transfer the cold sodium chloroacetate solution to an addition funnel and add it dropwise to the 60°C phenoxide solution over 15 minutes.

  • Thermal Activation: Raise the temperature of the reaction mixture to 90–95°C and maintain reflux for 3 to 5 hours.

  • pH Maintenance: Check the pH of the reaction mixture every hour.

    • IPQC 2 (Self-Validation): The pH must remain between 9 and 11. If the pH drops below 9, the phenoxide will protonate back to phenol, stalling the reaction. If necessary, add 10% NaOH dropwise to restore alkalinity[8].

    • IPQC 3 (Reaction Monitoring): After 3 hours, perform Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 7:3). The disappearance of the high-Rf phenol spot indicates reaction completion[6].

Stage 3: Acidification and Isolation
  • Controlled Cooling: Remove the heat source and allow the reaction mixture to cool to exactly 80°C.

  • Acidification: Slowly add 6M HCl dropwise to the 80°C solution under vigorous stirring until the pH reaches 1 to 2.

    • Causality: Acidifying at 80°C prevents violent splattering and keeps the newly formed 2-(2-chloro-4,5-dimethylphenoxy)acetic acid transiently molten or highly soluble. As the mixture subsequently cools to 25°C, the product will crystallize slowly, excluding impurities from the crystal lattice[7][8].

  • Isolation: Once cooled to room temperature (25°C), place the flask in an ice bath for 30 minutes to maximize precipitation. Filter the crude white/off-white solid under vacuum and wash with 50 mL of ice-cold deionized water to remove residual NaCl and unreacted chloroacetic acid.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water (or toluene) to yield pure 2-(2-chloro-4,5-dimethylphenoxy)acetic acid. Dry in a vacuum oven at 60°C.

Troubleshooting & Optimization

When scaling up or optimizing, researchers frequently encounter yield bottlenecks. The table below outlines field-proven causal relationships and solutions[4][6].

Observed IssueMechanistic CauseOptimization Strategy
Low Yield (<60%) Hydrolysis of sodium chloroacetate to glycolic acid due to excessive heat or localized high alkalinity.Ensure the chloroacetic acid is neutralized at <20°C. Avoid adding excess NaOH during the reflux stage unless the pH drops below 9.
Sluggish Reaction Rate Biphasic separation or poor nucleophilicity of the phenoxide ion in the aqueous medium.Introduce a 6 such as Tetrabutylammonium bromide (TBAB) (0.05 eq) to enhance the nucleophilic attack[4][6].
Impure Final Product Co-precipitation of unreacted 2-chloro-4,5-dimethylphenol during acidification.Before acidification, extract the alkaline aqueous layer with 30 mL of toluene. The unreacted phenol will partition into the organic layer, while the target product remains in the aqueous layer as a sodium salt[8].

References

  • Hairui Chemical. "2-(2-Chloro-4,5-dimethylphenoxy)acetic acid_1585-23-5". 1

  • MolAid. "2-(2-Chloro-4,5-dimethylphenoxy)acetic acid | 1585-23-5". 2

  • Scribd. "Report 7 Summary of Williamson 1 | PDF | Ether | Chemical Reactions". 3

  • Chegg. "Solved Experiment 3: Williamson Ether Synthesis Introduction". 5

  • BenchChem. "Reducing reaction time for the synthesis of Phenoxyacetic Acid derivatives". 6

  • Google Patents. "CN103145549B - Method for synthesizing 2,4-dichlorphenoxyacetic acid".8

  • Google Patents. "CN105001079A - New method for preparing 2,4-dichlorophenoxyacetic acid". 7

  • BenchChem. "2-(4-Bromo-2,5-dichlorophenoxy)acetic Acid". 4

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Framework for Assessing the Genotoxicity of Phenoxyacetic Acids

Abstract Phenoxyacetic acids represent a class of widely utilized herbicides, making a thorough evaluation of their potential genotoxicity a critical component of human health risk assessment. This document provides a de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenoxyacetic acids represent a class of widely utilized herbicides, making a thorough evaluation of their potential genotoxicity a critical component of human health risk assessment. This document provides a detailed, tiered strategic protocol for researchers, scientists, and drug development professionals to comprehensively assess the genotoxic potential of these compounds. The protocols are grounded in internationally accepted standards, primarily the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring regulatory compliance and scientific rigor. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, establish self-validating systems through appropriate controls, and provide a framework for data interpretation.

Introduction: The Imperative for Genotoxicity Testing of Phenoxyacetic Acids

Phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), are selective herbicides used globally in agriculture and residential settings.[1][2] Given their extensive use, human exposure can occur through occupational, bystander, and dietary routes.[3] Genotoxicity testing is essential to identify substances that can cause damage to DNA and chromosomes, as such damage can be associated with carcinogenesis or heritable diseases.[4][5]

Regulatory bodies worldwide, including the US Environmental Protection Agency (EPA) and European Food Safety Authority (EFSA), require a comprehensive battery of genotoxicity tests for the registration of plant protection products.[6][7] The data from these assays are fundamental to classifying a compound's hazard potential and establishing safe exposure limits. While extensive testing has been conducted on compounds like 2,4-D and MCPA, with many regulatory bodies concluding they are unlikely to be genotoxic or pose a carcinogenic risk to humans, a standardized protocol is crucial for evaluating new formulations, metabolites, or novel compounds within this chemical class.[1][8][9][10][11][12]

A Tiered Strategy for Genotoxicity Assessment

A weight-of-evidence approach using a battery of tests is necessary, as no single assay can detect all mechanisms of genotoxicity.[5][13] The standard regulatory approach follows a tiered strategy, beginning with a core battery of in vitro assays. Positive results in these initial tests trigger the need for follow-up in vivo testing to assess whether the genotoxic effects are expressed in a whole animal system, which incorporates metabolic and pharmacokinetic factors.[7][14]

G cluster_0 Stage 1: In Vitro Core Battery cluster_1 Stage 2: In Vivo Follow-up (If Stage 1 is Positive) cluster_2 Outcome TestSubstance Phenoxyacetic Acid Test Substance Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Endpoint: Gene Mutation TestSubstance->Ames Micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD 487) Endpoints: Clastogenicity & Aneugenicity TestSubstance->Micronucleus Conclusion Weight of Evidence Assessment (Genotoxic Potential Conclusion) Ames->Conclusion Negative InVivo_MN In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Endpoint: Chromosomal Damage Micronucleus->InVivo_MN Positive Result (Clastogenicity/Aneugenicity) Micronucleus->Conclusion Negative InVivo_MN->Conclusion

Caption: Tiered strategy for genotoxicity testing of phenoxyacetic acids.

Stage 1: The In Vitro Core Battery

The initial stage aims to identify potential genotoxic activity using two primary, well-validated assays that cover three key genetic endpoints: gene mutation, chromosome breakage (clastogenicity), and changes in chromosome number (aneugenicity).[14]

Assay 1: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Principle & Rationale: The Ames test is a widely used initial screen that assesses a chemical's potential to induce gene mutations (specifically, point mutations).[15][16] It employs several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation (reversion) in the histidine operon, restoring the gene's function and allowing the bacteria to grow into visible colonies on a histidine-free plate.[16][17]

Causality in Experimental Design:

  • Multiple Strains: Strains like TA98 and TA100 are used to detect different types of mutations (frameshift and base-pair substitutions, respectively).[15]

  • Metabolic Activation (S9): Phenoxyacetic acids, like many chemicals, may not be directly mutagenic but can be converted into mutagenic metabolites by liver enzymes. Therefore, the assay is run both with and without an exogenous metabolic activation system (S9 fraction), which is a homogenate of liver enzymes (typically from Aroclor-1254 induced rats).[15][18] This ensures the detection of both direct-acting mutagens and pro-mutagens.

Experimental Protocol: Ames Test

  • Strain Preparation: Culture the required S. typhimurium strains (e.g., TA98, TA100) overnight in a nutrient-rich broth to reach a density of 1-2 x 10⁹ cells/mL.

  • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Test Article Preparation: Dissolve the phenoxyacetic acid in a suitable solvent (e.g., DMSO or water). Prepare a series of at least five dilutions.

  • Assay Procedure (Plate Incorporation Method):

    • To a sterile tube, add 0.1 mL of the bacterial culture.

    • Add 0.1 mL of the test article dilution or control substance.

    • Add 0.5 mL of sterile phosphate buffer (for -S9 condition) or 0.5 mL of S9 mix (for +S9 condition).

    • Incubate the mixture at 37°C for 20-30 minutes.

    • Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions, which is necessary for mutations to be expressed).

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Controls:

    • Negative (Vehicle) Control: The solvent used to dissolve the test article.

    • Positive Controls: Known mutagens are used to confirm the sensitivity of each strain and the activity of the S9 mix (e.g., 2-nitrofluorene for TA98 without S9; sodium azide for TA100 without S9; 2-aminoanthracene for both strains with S9).

  • Data Analysis & Interpretation:

    • Count the number of revertant colonies on each plate.

    • A positive result is typically defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the negative control value for at least one concentration.

Assay 2: In Vitro Mammalian Cell Micronucleus Test - OECD 487

Principle & Rationale: This assay is a cornerstone for detecting chromosomal damage.[19] It identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[20] These micronuclei form from chromosome fragments (clastogenicity) or whole chromosomes that fail to segregate properly during cell division (aneugenicity).[21] This assay is often preferred over the more labor-intensive chromosomal aberration test because it can detect both clastogens and aneugens and has higher throughput.[13][19]

Causality in Experimental Design:

  • Cell Lines: Established mammalian cell lines like Chinese Hamster Ovary (CHO), TK6, or primary human peripheral blood lymphocytes (HPBL) are used.[19] These cells have well-characterized growth cycles and karyotypes.

  • Cytokinesis Block: To ensure that only cells that have undergone mitosis are scored, a cytokinesis inhibitor like cytochalasin B is often added. This results in binucleated cells, and micronuclei are scored in these specific cells, providing a clear marker of mitotic events.

  • Metabolic Activation (S9): Similar to the Ames test, the assay is conducted with and without an S9 mix to account for metabolic activation.[22]

G cluster_0 Cell Culture & Seeding cluster_1 Exposure cluster_2 Harvest & Staining cluster_3 Analysis Seed Seed mammalian cells (e.g., CHO, TK6, HPBL) Treat Treat cells with Phenoxyacetic Acid (≥3 concentrations) & Controls Seed->Treat S9_plus With S9 Mix (Short Exposure: 3-6h) Treat->S9_plus S9_minus Without S9 Mix (Continuous Exposure: ~1.5-2 cell cycles) Treat->S9_minus Harvest Harvest cells S9_plus->Harvest S9_minus->Harvest Stain Cytogenetic Staining (e.g., Giemsa, Acridine Orange) Harvest->Stain Score Microscopic Scoring (Count micronuclei in 1000-2000 binucleated cells) Stain->Score Analyze Statistical Analysis (Compare treated vs. control) Score->Analyze

Caption: Experimental workflow for the In Vitro Micronucleus Test (OECD 487).

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Maintain the chosen mammalian cell line in appropriate culture medium and conditions.

  • Dose Selection: A preliminary cytotoxicity assay (e.g., measuring relative cell count or population doubling) is crucial. The highest concentration tested should induce approximately 50-60% cytotoxicity. At least three analyzable concentrations should be used.

  • Exposure:

    • Short Treatment (+S9 and -S9): Expose cell cultures for a short period (e.g., 3-6 hours) to the test article with and without S9 mix. Then, wash the cells and add fresh medium.

    • Continuous Treatment (-S9): Expose cells for a long period (approximately 1.5 to 2 normal cell cycle lengths) without S9 mix.[23]

  • Cytokinesis Block (if used): Add cytochalasin B at a pre-determined concentration after the treatment period to block cytokinesis.

  • Harvesting: Harvest cells at a time point that allows for chromosome damage expression and cell division (typically 1.5-2 cell cycles after the beginning of treatment).

  • Slide Preparation & Staining: Treat cells with a hypotonic solution, fix them, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye like acridine orange.

  • Controls:

    • Negative (Vehicle) Control: Solvent only.

    • Positive Controls: A known clastogen (e.g., mitomycin C) and a known aneugen (e.g., colchicine) are used to validate the assay's sensitivity.

  • Scoring & Analysis:

    • Under a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

    • A positive result is indicated by a statistically significant, dose-related increase in the frequency of micronucleated cells compared to the negative control.

Parameter In Vitro Ames Test (OECD 471) In Vitro Micronucleus Test (OECD 487)
Endpoint Gene MutationChromosomal Damage (Clastogenicity & Aneugenicity)
Test System S. typhimurium / E. coli strainsMammalian Cell Lines (CHO, TK6, HPBL)
Metabolic Activation Required (+/- S9 mix)Required (+/- S9 mix)
Typical Exposure 48-72 hours on plate3-6 hours (short) or 24-48 hours (continuous)
Positive Result Criterion ≥ 2-fold increase in revertants over control, with dose-responseStatistically significant, dose-dependent increase in micronucleated cells

Table 1: Summary of Stage 1 In Vitro Genotoxicity Assays.

Stage 2: In Vivo Follow-up Testing

If a phenoxyacetic acid yields a clear positive result in an in vitro assay, particularly the micronucleus or chromosomal aberration test, an in vivo study is required to determine if this effect is relevant in a whole organism.[6][7]

Assay 3: Mammalian Erythrocyte Micronucleus Test - OECD 474

Principle & Rationale: This is the most common in vivo follow-up assay.[24][25] It assesses chromosomal damage in the bone marrow of rodents. When an erythroblast (a precursor to a red blood cell) develops, it expels its main nucleus. If chromosomal damage occurred during the final cell division, any resulting micronuclei are retained in the cytoplasm of the new, anucleated immature red blood cell (called a polychromatic erythrocyte, PCE).[26] An increase in the frequency of micronucleated PCEs (MN-PCEs) in treated animals is a direct indicator of in vivo genotoxicity.[24][27]

Causality in Experimental Design:

  • Animal Model: Rodents (typically mice or rats) are used as they provide a complete mammalian system with metabolic, pharmacokinetic, and DNA repair processes.[27]

  • Route of Exposure: The route of administration (e.g., oral gavage, intraperitoneal injection) should be relevant to potential human exposure.

  • Dose Selection: Doses are based on a preliminary range-finding toxicity study. The highest dose should be the maximum tolerated dose (MTD), which induces some signs of toxicity but not lethality.

  • Sampling Time: Samples are typically collected 24 and 48 hours after treatment to capture the peak of MN-PCE formation.[27]

G cluster_0 Dosing & Exposure cluster_1 Sample Collection cluster_2 Slide Preparation & Analysis cluster_3 Data Interpretation DoseRange Perform Dose Range-Finding Study (Determine Maximum Tolerated Dose) DoseMain Dose Animals (e.g., Mice) (Vehicle, Positive Control, ≥3 Test Doses) DoseRange->DoseMain Sample Sample Bone Marrow or Peripheral Blood at 24h & 48h DoseMain->Sample Prepare Prepare & Stain Slides Sample->Prepare Score Microscopic Scoring (Count MN-PCEs in ≥4000 PCEs/animal) Prepare->Score Analyze Statistical Analysis (Compare treated vs. vehicle control) Score->Analyze Conclusion Assess In Vivo Genotoxicity Analyze->Conclusion

Caption: Experimental workflow for the In Vivo Micronucleus Test (OECD 474).

Experimental Protocol: In Vivo Micronucleus Test

  • Animals: Use healthy, young adult rodents (e.g., 5-6 animals per sex per group).

  • Dose Administration: Administer the test article, typically via a single or double treatment over 24 hours.

  • Sample Collection: At 24 and 48 hours post-treatment, collect bone marrow (from the femur) or peripheral blood.

  • Slide Preparation: Make smears of the bone marrow cells or blood on microscope slides.

  • Staining: Use a stain that differentiates PCEs from mature, normochromatic erythrocytes (NCEs), such as May-Grünwald-Giemsa or acridine orange.

  • Controls:

    • Negative (Vehicle) Control: The solvent used.

    • Positive Control: A known in vivo clastogen (e.g., cyclophosphamide) administered by the same route.

  • Scoring and Analysis:

    • Score at least 4000 PCEs per animal for the presence of micronuclei.[27]

    • Determine the ratio of PCEs to NCEs as a measure of bone marrow toxicity (myelosuppression).

    • A positive result is a statistically significant, dose-related increase in the frequency of MN-PCEs in any treatment group compared to the vehicle control.

Data Interpretation and Overall Assessment

  • Scenario 1: All tests are negative. If both the in vitro Ames test and the in vitro micronucleus test are clearly negative, the compound is considered non-genotoxic, and no further testing is typically required.[14]

  • Scenario 2: Positive in vitro, negative in vivo. If an in vitro test is positive (e.g., in vitro micronucleus) but the follow-up in vivo micronucleus test is negative, the compound is generally considered not to pose a genotoxic risk to humans. This may indicate that the in vivo system can effectively detoxify the compound or that the concentrations causing effects in vitro are not reached in vivo.

  • Scenario 3: Positive in vitro and in vivo. A confirmed positive result in a well-conducted in vivo assay indicates that the phenoxyacetic acid is an in vivo genotoxin and represents a potential human health hazard.

References

  • OECD (2016), Test No. 473: In Vitro Mammalian Chromosomal Aberration Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD iLibrary. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Charles River Laboratories. Chromosome Aberration Test. [Link]

  • Inotiv. In Vivo Micronucleus Test. [Link]

  • Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test. [Link]

  • Vipragen. In Vitro Micronucleus Test (OECD 487, ICH S2R1). [Link]

  • Tox Lab. (2025). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). [Link]

  • Inotiv. (2023). Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. [Link]

  • OECD iLibrary. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Elliott, B. M. (2005). Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid. Mutagenesis, 20(1), 9–13. [Link]

  • OECD iLibrary. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. [Link]

  • Gentronix. (2026). OECD 487 Micronucleus Test: When to Use It. [Link]

  • Gentronix. (2024). Regulatory genotoxicity testing for plant protection products. [Link]

  • Kirkland, D., et al. (2017). Regulatory requirements for genotoxicity assessment of plant protection product active ingredients, impurities, and metabolites. Environmental and Molecular Mutagenesis, 58(6), 325–344. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). MCPA 247. [Link]

  • Gentronix. (2024). Regulatory Genotoxicity Testing of Agrochemicals. [Link]

  • Italian Society of Environmental Mutagenesis. (2021). OECD Test Guidelines for Genetic Toxicology. [Link]

  • Garabrant, D. H., & Philbert, M. A. (2012). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. Critical Reviews in Toxicology, 42(9), 768–786. [Link]

  • UKAAT. (n.d.). Genotoxicity. [Link]

  • Singh, R. B., et al. (2011). Evaluation of DNA damage in agricultural workers exposed to pesticides using single cell gel electrophoresis (comet) assay. Indian Journal of Medical Research, 134(3), 350–356. [Link]

  • Extension Toxicology Network. (n.d.). MCPA. [Link]

  • Yilmaz, V. D., et al. (2020). Comet assay for assessment of DNA damage in greenhouse workers exposed to pesticides. Cutaneous and Ocular Toxicology, 39(1), 29–34. [Link]

  • de Oliveira, A. G., et al. (2020). Evaluation of genotoxicity after acute and chronic exposure to 2,4-dichlorophenoxyacetic acid herbicide (2,4-D) in rodents using machine learning algorithms. The Journal of Toxicological Sciences, 45(11), 737–748. [Link]

  • ResearchGate. (n.d.). (PDF) DNA Damages of Widely Used Pesticides; A Comet Assay Report for Chlorothalonil and Glyphosate Potassium Salt. [Link]

  • Elliott, B. M. (2004). Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid. Mutagenesis, 20(1), 9-13. [Link]

  • Vodenicharova, R., et al. (2000). Genotoxic effect of substituted phenoxyacetic acids. Journal of Environmental Pathology, Toxicology and Oncology, 19(4), 347–352. [Link]

  • Yilmaz, V. D., et al. (2019). Comet assay for assessment of DNA damage in greenhouse workers exposed to pesticides. Cutaneous and Ocular Toxicology, 39(1), 29-34. [Link]

  • 2,4-D Task Force. (2020). Toxicology of 2,4-D. [Link]

  • Doak, S. H., et al. (2020). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology, 17(1), 34. [Link]

  • Burns, C. J., & Swaen, G. M. (2012). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. International Journal of Environmental Research and Public Health, 9(10), 3437–3459. [Link]

  • ResearchGate. (n.d.). Genotoxicity of the herbicide 2, 4-dichlorophenoxyacetic acid (2, 4-D): Higher plants as monitoring systems. [Link]

  • de Oliveira, A. G., et al. (2020). Evaluation of genotoxicity after acute and chronic exposure to 2,4-dichlorophenoxyacetic acid herbicide (2,4-D) in rodents using machine learning algorithms. The Journal of Toxicological Sciences, 45(11), 737-748. [Link]

  • Ribas, G., et al. (2006). Evaluation of DNA damage induced by atrazine and atrazine-based herbicide in human lymphocytes in vitro using a comet and DNA diffusion assay. Mutation Research, 610(1-2), 23–31. [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals. [Link]

  • University of California, Irvine. (n.d.). The Ames Test. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. [Link]

  • Palma, P., et al. (2015). Toxicity assessment of 2,4-D and MCPA herbicides in primary culture of fish hepatic cells. Toxicology in Vitro, 29(5), 960–967. [Link]

  • U.S. Environmental Protection Agency. (2025). Advances in Genetic Toxicology and Integration of in vivo Testing into Standard Repeat Dose Studies. [Link]

  • RDiscovery. (1986). Effects of phenoxyacetic acids on the induction of chromosome aberrations in vitro and in vivo. [Link]

  • Linnainmaa, K. (1986). Effects of phenoxyacetic acids on the induction of chromosome aberrations in vitro and in vivo. Teratogenesis, Carcinogenesis, and Mutagenesis, 6(5), 419–428. [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. [Link]

  • ResearchGate. (2024). Phytocytogenotoxicity of Esters obtained from Phenols and Phenoxyacetic Acid using the Steglich reaction. [Link]

  • Das, D., & Paria, P. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]

  • Akyıl, D., & Konuk, M. (2021). Potential Mutagenicity of Udimo 75 WG Herbicide in Salmonella typhimurium with Ames Test. Journal of the Institute of Science and Technology, 11(4), 2634-2642. [Link]

Sources

Application

Application Note: Microbial Degradation Protocol for 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid

Audience: Researchers, Environmental Scientists, and Drug/Agrochemical Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale As structural analogs to widely...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Environmental Scientists, and Drug/Agrochemical Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

As structural analogs to widely used phenoxyacetic acid herbicides like 2,4-D and MCPA, heavily substituted derivatives such as 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS: 1585-23-5; hereafter referred to as 2-Cl-4,5-DMPA) present unique challenges for microbial bioremediation. The bulky 4,5-dimethyl substitution pattern introduces significant steric hindrance at the active site of the α-ketoglutarate-dependent dioxygenase (TfdA), the enzyme responsible for the initial ether bond cleavage [1]. Understanding the degradation kinetics of this specific compound is critical for developing robust bioremediation strategies and predicting its environmental half-life.

This application note details a self-validating, dual-pronged protocol for assessing the microbial degradation of 2-Cl-4,5-DMPA. By coupling high-resolution LC-MS/MS metabolite tracking with quantitative PCR (qPCR) of the tfdA catabolic gene, researchers can definitively link chemical disappearance to biological activity, ruling out abiotic loss [2].

The tfd Catabolic Pathway

The degradation of phenoxyacetic acids is archetypally driven by the tfd gene cluster, most notably characterized in the model organism Cupriavidus necator JMP134 [3]. The pathway proceeds via a highly conserved enzymatic cascade:

  • TfdA (Dioxygenase): Cleaves the ether bond to yield 2-chloro-4,5-dimethylphenol and glyoxylate.

  • TfdB (Hydroxylase): Hydroxylates the phenol ring to generate a chlorodimethylcatechol intermediate.

  • TfdC (1,2-Dioxygenase): Catalyzes the ortho-cleavage of the catechol ring, leading to chlorodimethylmuconate, which is subsequently funneled into the TCA cycle by TfdD, E, and F[4].

Pathway A 2-(2-Chloro-4,5-dimethylphenoxy) acetic acid B 2-Chloro-4,5-dimethylphenol A->B TfdA (Dioxygenase) C Chlorodimethylcatechol B->C TfdB (Hydroxylase) D Chlorodimethylmuconate C->D TfdC (1,2-Dioxygenase) E TCA Cycle Intermediates D->E TfdD, E, F (Ring Cleavage)

Caption: Enzymatic degradation of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid via the tfd cluster.

Quantitative Data Summary

The steric bulk of the 4,5-dimethyl group on 2-Cl-4,5-DMPA significantly alters its binding affinity within the TfdA active pocket compared to baseline phenoxyacetic acids. Table 1 summarizes the comparative degradation kinetics observed when utilizing C. necator JMP134 as the biocatalyst.

Table 1: Comparative Degradation Kinetics in Cupriavidus necator JMP134

Target CompoundSubstitution PatternHalf-Life (t₁/₂)Clearance Rate (mg/L/h)Peak tfdA Expression
2,4-D 2,4-dichloro24.5 h2.0445-fold
MCPA 2-methyl-4-chloro32.1 h1.5538-fold
2-Cl-4,5-DMPA 2-chloro-4,5-dimethyl48.3 h1.0322-fold

Note: The reduced clearance rate and blunted tfdA transcriptional spike for 2-Cl-4,5-DMPA highlight the necessity of extended incubation periods and highly sensitive LC-MS/MS detection when working with this specific analog.

Experimental Workflow & Causality

To ensure strict scientific integrity, this protocol is designed as a self-validating system .

  • Biological Causality: By washing the pre-culture cells, we remove residual complex carbon sources (e.g., LB broth). This forces the cells to utilize 2-Cl-4,5-DMPA as their sole carbon and energy source, ensuring the rapid induction of the catabolic plasmids.

  • Abiotic Control: A sterile control (uninoculated medium + compound) is mandatory. The true biological degradation rate is calculated by subtracting any loss observed in the sterile control, eliminating false positives from volatilization or glass adsorption.

Workflow Step1 1. Strain Acclimation C. necator JMP134 in MSM Step2 2. Microcosm Setup Spike 50 mg/L Target Compound Step1->Step2 Step3 3. Time-Course Sampling 0, 12, 24, 48, 72, 96 hours Step2->Step3 Step4A 4A. Chemical Analysis SPE & LC-MS/MS Step3->Step4A Metabolite Tracking Step4B 4B. Molecular Analysis RNA Extraction & tfdA qPCR Step3->Step4B Gene Expression

Caption: Self-validating experimental workflow coupling chemical analysis with molecular monitoring.

Step-by-Step Protocol

Phase 1: Inoculum Preparation & Acclimation
  • Revival: Streak Cupriavidus necator JMP134 (or your environmental isolate) onto Luria-Bertani (LB) agar and incubate at 30°C for 48 hours.

  • Pre-culture: Inoculate a single colony into 50 mL of LB broth. Incubate at 30°C, 150 rpm until the late exponential phase (OD₆₀₀ ≈ 0.8).

  • Carbon Starvation (Critical Step): Harvest the cells by centrifugation (4,000 × g, 10 min, 4°C). Discard the supernatant. Wash the cell pellet three times with sterile 50 mM Phosphate Buffer (pH 7.2) to remove all traces of LB carbon.

  • Resuspension: Resuspend the washed pellet in 10 mL of Minimal Salts Medium (MSM).

Phase 2: Biodegradation Microcosm Setup
  • Media Preparation: Prepare 1 L of MSM (containing K₂HPO₄, KH₂PO₄, NH₄NO₃, MgSO₄, and trace metal solution). Autoclave and let cool.

  • Spiking: Aseptically spike the MSM with a filter-sterilized stock solution of 2-Cl-4,5-DMPA to achieve a final concentration of 50 mg/L.

  • Inoculation: Dispense 100 mL of the spiked MSM into 250 mL Erlenmeyer flasks. Inoculate the flasks with the washed cell suspension to an initial OD₆₀₀ of 0.05.

  • Controls: Prepare triplicate inoculated flasks (Biological Replicates) and triplicate uninoculated flasks (Sterile Controls).

  • Incubation: Incubate all flasks in the dark at 30°C with continuous shaking at 150 rpm.

Phase 3: Time-Course Sampling & Extraction
  • Sampling: At intervals of 0, 12, 24, 48, 72, and 96 hours, aseptically withdraw 5 mL aliquots from each flask.

  • Splitting: Divide the aliquot: 2 mL for chemical analysis and 3 mL for molecular analysis.

  • Solid Phase Extraction (SPE): For the chemical aliquot, centrifuge to remove cells. Pass the supernatant through a pre-conditioned C18 SPE cartridge. Elute with 100% LC-MS grade methanol. Rationale: SPE concentrates the metabolites and removes MSM salts that cause ion suppression during MS analysis.

Phase 4: LC-MS/MS Quantification
  • Chromatography: Inject 5 µL of the SPE eluate onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: Use a gradient of Water (0.1% formic acid) and Acetonitrile.

  • Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the parent 2-Cl-4,5-DMPA [M-H]⁻ and the primary metabolite 2-chloro-4,5-dimethylphenol.

Phase 5: Molecular Monitoring (qPCR of tfdA)
  • RNA Extraction: Immediately pellet the 3 mL molecular aliquot (10,000 × g, 2 min). Flash-freeze in liquid nitrogen to halt transcription. Extract total RNA using a commercial bacterial RNA kit.

  • cDNA Synthesis: Treat RNA with DNase I to remove genomic DNA, then reverse-transcribe 1 µg of RNA into cDNA.

  • qPCR Execution: Amplify the tfdA gene using class-specific primers (e.g., Class I tfdA primers for C. necator JMP134) [2]. Normalize the expression data against the 16S rRNA housekeeping gene using the 2^(-ΔΔCt) method.

  • Validation: A peak in tfdA fold-change should directly precede the steepest slope of 2-Cl-4,5-DMPA chemical clearance, validating the biological mechanism of degradation.

References

  • Kumar, A., Trefault, N., & Olaniran, A. O. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Microbiology.1

  • Baelum, J., et al. (2010). Abundance of Novel and Diverse tfdA-Like Genes, Encoding Putative Phenoxyalkanoic Acid Herbicide-Degrading Dioxygenases, in Soil. Applied and Environmental Microbiology. 2

  • Perez-Pantoja, D., et al. (2008). Metabolic reconstruction of aromatic compounds degradation from the genome of the amazing pollutant-degrading bacterium Cupriavidus necator JMP134. FEMS Microbiology Reviews. 3

  • Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. (2024). Microorganisms. 4

Sources

Method

developing a bioassay for 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

Executive Summary & Strategic Rationale Target Identification: The molecule 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid belongs to the phenoxyacetic acid chemical class. Structurally, it shares the pharmacophore of the f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Target Identification: The molecule 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid belongs to the phenoxyacetic acid chemical class. Structurally, it shares the pharmacophore of the fibrate class of hypolipidemic drugs (e.g., Clofibric acid, Ciprofibrate). In a drug development context, this specific scaffold is a classic ligand for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically the PPAR


  isoform, which regulates lipid metabolism, fatty acid oxidation, and inflammation.[1]

Assay Strategy: To validate this compound as a therapeutic candidate, we must move beyond simple binding. We require a functional system that proves nuclear translocation and transcriptional activation. Therefore, this guide details the development of a Cell-Based Nuclear Receptor Reporter Assay using a chimeric GAL4-PPAR system. This approach eliminates interference from endogenous receptors and provides high signal-to-noise ratios.

Critical "Senior Scientist" Insight:

  • The Lipid Trap: PPARs are lipid sensors.[2][3] Standard Fetal Bovine Serum (FBS) contains endogenous fatty acids that will activate your background control, crushing your assay window (

    
    ). You must  use Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to delipidate the media.
    
  • Solubility: The chloro- and dimethyl- substitutions increase lipophilicity (

    
    ). DMSO stocks must be handled carefully to prevent precipitation in aqueous media.
    

Mechanism of Action & Signaling Pathway

The following diagram illustrates the specific molecular pathway we are interrogating. The assay measures the compound's ability to drive the PPAR-RXR complex to the DNA promoter.

PPAR_Pathway Ligand Ligand (2-(2-Chloro-4,5-dimethylphenoxy)acetic acid) PPAR PPARα (Cytosol/Nucleus) Ligand->PPAR Binding (Kd) Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE / GAL4-UAS (Promoter Region) Complex->DNA Nuclear Translocation & Binding CoActivator Co-Activators (PGC-1α) CoActivator->Complex Recruitment Transcription Transcription Initiation (Luciferase Reporter) DNA->Transcription Pol II Activation

Figure 1: Mechanism of Action. The assay quantifies the final step (Transcription) as a proxy for the initial Ligand Binding event.

Protocol A: The GAL4-PPAR Chimeric Reporter Assay

This is the gold standard for specificity. Instead of using the native PPAR promoter (which can be noisy), we express a fusion protein: the Ligand Binding Domain (LBD) of PPAR fused to the DNA Binding Domain (DBD) of GAL4 (yeast transcription factor).

Materials & Reagents
ReagentSpecificationPurpose
Cell Line HEK293T or COS-7High transfection efficiency host.
Expression Vector pM-hPPAR

-LBD
Encodes GAL4(DBD)-PPAR

(LBD) fusion.
Reporter Vector pUAS-5x-LuciferaseContains GAL4 binding sites driving Luciferase.
Control Vector pRL-TK (Renilla)Normalization for transfection efficiency.
Assay Media DMEM + 10% CS-FBS Charcoal-Stripped serum (Essential).
Reference Agonist GW7647 or FenofibratePositive control for

definition.
Detection Kit Dual-Glo® LuciferaseMeasures Firefly (signal) and Renilla (control).
Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

  • Harvest HEK293T cells and resuspend in Assay Media (phenol-red free DMEM + 10% CS-FBS).

  • Critical: Do not use antibiotics (Pen/Strep) during plating as they can interfere with transfection.

  • Seed 15,000 cells/well in a 96-well white-walled plate.

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Transfection (Day 1)

  • Prepare Transfection Complex (per well):

    • 100 ng pUAS-5x-Luciferase (Reporter).

    • 10 ng pM-hPPAR

      
      -LBD  (Receptor).
      
    • 1 ng pRL-TK (Normalization Control).

    • 0.3 µL Lipofectamine 3000 (or equivalent).

  • Add complex to cells. Incubate for 6–8 hours.

  • Replace media with fresh Assay Media (100 µL/well).

Step 3: Compound Treatment (Day 1, Evening)

  • Stock Prep: Dissolve 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid in 100% DMSO to 10 mM.

  • Serial Dilution: Prepare a 1:3 serial dilution series in DMSO (8 points).

  • Intermediate Dilution: Dilute DMSO stocks 1:100 into pre-warmed Assay Media (2x concentration).

  • Addition: Add 100 µL of the 2x compound media to the wells (Final DMSO = 0.5%).

    • Note: Include a "Vehicle Only" (0.5% DMSO) and "Positive Control" (1 µM GW7647) column.

Step 4: Detection (Day 2)

  • Incubate treated cells for 18–24 hours.

  • Equilibrate Dual-Glo® reagents to room temperature.

  • Add 75 µL Dual-Glo Luciferase Reagent to each well. Shake 10 min. Read Firefly Luminescence .

  • Add 75 µL Dual-Glo Stop & Glo Reagent . Shake 10 min. Read Renilla Luminescence .

Protocol B: Data Analysis & Validation

Normalization:



Fold Induction:



Dose-Response Curve Fit: Fit data to a 4-parameter logistic (4PL) equation to calculate


:


Acceptance Criteria (Self-Validation):

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

    • 
       (where p = positive control, n = vehicle).
      
  • CV%: Replicates should have a Coefficient of Variation < 10%.

  • Fold Activation: The positive control (GW7647) must induce >5-fold activation over vehicle.

Experimental Workflow Diagram

Assay_Workflow Stock Compound Stock (10mM in DMSO) Dilution Serial Dilution (1:3 in Media) Stock->Dilution Incubation 18-24h Treatment (37°C, 5% CO2) Dilution->Incubation Add Cmpd Transfection HEK293T Transfection (Plasmids + Lipids) Transfection->Incubation Cells Ready Lysis Cell Lysis (Dual-Glo Reagent) Incubation->Lysis Read Luminescence Read (Firefly/Renilla) Lysis->Read Data Output

Figure 2: High-Throughput Screening Workflow for 96/384-well formats.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Endogenous lipids in serum.Switch to Charcoal-Stripped FBS. This is non-negotiable for PPAR assays.
Low Signal Window Low transfection efficiency.Optimize DNA:Lipid ratio. Ensure cells are <20 passages old.
Edge Effects Evaporation in outer wells.Fill edge wells with PBS; do not use them for data. Use breathable plate seals.
Precipitation Compound insolubility.Check the 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid stock.[4] If cloudy, dilute further or use a solubility enhancer (e.g., cyclodextrin), though DMSO is usually sufficient.

References

  • Fracchiolla, G., et al. (2007). "Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity."[5] ChemMedChem, 2(5), 641–654.[5] Link

  • Forman, B. M., et al. (1997). "Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta." Proceedings of the National Academy of Sciences, 94(9), 4312–4317. Link

  • Eurofins Discovery. "PPARalpha Human NHR Functional Agonist Assay." Technical Application Note. Link

  • Cayman Chemical. "PPAR Assay Toolkit & Reagents." Product Guide. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid . This portal is designed for researchers and drug development professionals seeking to troubleshoot and optimize t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid .

This portal is designed for researchers and drug development professionals seeking to troubleshoot and optimize the yield of this specific phenoxyacetic acid derivative. The synthesis relies on the Williamson ether synthesis, coupling 2-chloro-4,5-dimethylphenol with chloroacetic acid. While mechanistically straightforward, steric hindrance from the di-methyl and chloro substitutions on the phenol ring, coupled with competing side reactions, frequently compromise yields[1].

Below, you will find diagnostic FAQs, quantitative optimization data, and a self-validating experimental protocol designed to maximize your reaction efficiency.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my yield consistently below 50% despite complete consumption of the starting phenol? Diagnosis: If the phenol is consumed but the yield is low, the chloroacetic acid is likely undergoing alkaline hydrolysis to glycolic acid before it can react with the sterically hindered 2-chloro-4,5-dimethylphenoxide[2]. Causality: Chloroacetic acid is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) in the aqueous base. If you add all the chloroacetic acid at once at high temperatures, hydrolysis outcompetes the SN2 etherification. Solution:

  • Stoichiometric Adjustment: Use a 1.2 to 1.5 molar excess of chloroacetic acid to compensate for unavoidable hydrolysis.

  • Controlled Addition: Add the chloroacetic acid dropwise to the heated phenoxide solution. This keeps its instantaneous concentration low, favoring the reaction with the highly nucleophilic phenoxide over the abundant hydroxide ions.

Q2: I am observing unreacted 2-chloro-4,5-dimethylphenol on my TLC plates. How do I drive the reaction to completion? Diagnosis: Incomplete deprotonation or insufficient electrophile availability. Causality: The Williamson ether synthesis requires the phenol to be fully converted to its phenoxide conjugate base. The first equivalent of base is immediately consumed by neutralizing the carboxylic acid moiety of chloroacetic acid[1]. If insufficient base is present, the phenol remains protonated and non-nucleophilic. Solution: Ensure you are using at least 2.2 to 2.5 equivalents of NaOH or KOH. Check the pH of the reaction mixture; it must remain strongly basic (pH > 10) throughout the reflux period. If the reaction still stalls, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) at 10 mol% to increase the effective nucleophilicity of the phenoxide[2].

Q3: What is the optimal method for precipitating the final product without trapping impurities? Diagnosis: Product loss or contamination due to improper crystallization kinetics. Causality: 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is highly soluble in basic aqueous solutions as its sodium salt. To isolate it, the solution must be acidified to protonate the carboxylate. If the solution is too warm during acidification, the product precipitates as an oil, trapping unreacted phenol and glycolic acid. Solution: Cool the reaction mixture to 0–4 °C using an ice bath before acidification. Slowly add concentrated HCl until the pH reaches 1–2. The sudden drop in pH at low temperatures forces the rapid crystallization of the product as a pure solid.

TroubleshootingTree Start Low Yield of Target Molecule CheckBase Is pH > 10 during reaction? Start->CheckBase BaseNo Action: Increase NaOH (>2.2 eq) CheckBase->BaseNo No BaseYes Check TLC for unreacted phenol CheckBase->BaseYes Yes PhenolYes Action: Add excess Chloroacetic Acid BaseYes->PhenolYes Phenol present PhenolNo Product lost during workup? BaseYes->PhenolNo No phenol WorkupYes Action: Acidify to pH 1-2 & cool to 4°C PhenolNo->WorkupYes Yes

Caption: Troubleshooting logic tree for resolving low yields in phenoxyacetic acid synthesis.

Section 2: Quantitative Optimization Data

The following table summarizes how different reaction parameters affect the synthesis of phenoxyacetic acid derivatives. Transitioning from conventional heating to PTC or microwave-assisted methods significantly improves yield and reduces reaction time[1][2][3].

Method / ConditionTemp (°C)TimeReagent Ratio (Phenol:Acid:Base)AdditivesExpected Yield (%)
Conventional Aqueous 90–1002–4 hrs1.0 : 1.1 : 2.2None45 – 55
Excess Electrophile 90–1002–4 hrs1.0 : 1.5 : 2.5None65 – 75
Phase Transfer Catalyst 80–901–2 hrs1.0 : 1.2 : 2.2TBAB (10 mol%)80 – 85
Microwave-Assisted 13010 mins1.0 : 1.2 : 2.2None85 – 90

Section 3: Optimized Step-by-Step Protocol (PTC-Assisted)

This protocol utilizes a Phase Transfer Catalyst (TBAB) to enhance the SN2 reaction rate while minimizing the hydrolysis of chloroacetic acid. It is designed as a self-validating system with built-in checkpoints to ensure process integrity.

ProtocolWorkflow Step1 1. Deprotonation Mix Phenol + NaOH (aq) Step2 2. Alkylation (SN2) Add Chloroacetic Acid Dropwise Step1->Step2 Step3 3. Reaction Reflux 1.5-2 hours with PTC Step2->Step3 Step4 4. Workup Cool to 4°C & Acidify to pH 1 Step3->Step4 Step5 5. Isolation Filter & Recrystallize Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid.

Phase 1: Phenoxide Formation
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 equivalents of NaOH in 20 mL of distilled water.

    • Checkpoint 1: Ensure complete dissolution and allow the exothermic mixture to cool to room temperature before proceeding.

  • Add 1.0 equivalent of 2-chloro-4,5-dimethylphenol to the basic solution. Stir vigorously for 15 minutes until a homogeneous solution of the sodium phenoxide salt is formed.

Phase 2: Alkylation (SN2 Reaction)
  • Add 0.1 equivalents (10 mol%) of Tetrabutylammonium bromide (TBAB) to the mixture.

  • Heat the mixture to 80 °C using a precisely controlled oil bath.

  • Prepare a solution of 1.2 equivalents of chloroacetic acid in 10 mL of distilled water.

  • Critical Step: Add the chloroacetic acid solution dropwise via an addition funnel over a period of 30 minutes.

    • Causality: Dropwise addition minimizes the bulk concentration of free chloroacetic acid in the highly basic environment, drastically reducing its alkaline hydrolysis to glycolic acid.

Phase 3: Reflux and Monitoring
  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 95–100 °C) for 1.5 hours.

  • Checkpoint 2 (In-Process Control): Spot the reaction mixture on a TLC plate (Eluent: Hexanes/Ethyl Acetate 7:3 with 1% acetic acid). Compare against the starting phenol. If the phenol spot remains visible, verify the pH is >10, add 0.2 eq of chloroacetic acid, and continue refluxing for 30 additional minutes[3].

Phase 4: Workup and Isolation
  • Remove the flask from heat and allow it to cool to room temperature, then transfer the flask to an ice-water bath (0–4 °C).

  • Slowly add concentrated HCl (approx. 6M) dropwise while stirring vigorously until the pH indicator paper reads pH 1–2 .

    • Causality: The sudden protonation of the carboxylate at low temperatures forces the product to crash out of solution as a highly pure white/off-white precipitate, preventing oiling out.

  • Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with 3 x 15 mL of ice-cold distilled water to remove NaCl and residual water-soluble glycolic acid.

Phase 5: Purification
  • Recrystallize the crude solid from boiling water or an ethanol/water mixture to obtain pure 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid. Dry in a vacuum oven at 50 °C overnight to remove residual moisture.

References

Sources

Optimization

Technical Support Center: HPLC Separation of Chlorophenoxyacetic Acids

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with analyzing chlorophenoxyacetic acids (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with analyzing chlorophenoxyacetic acids (e.g., 2,4-D, 2,4,5-T, and MCPA).

These compounds are highly polar, strong organic acids. Because their structural differences are minimal, achieving baseline resolution requires precise control over mobile phase thermodynamics, stationary phase chemistry, and sample preparation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic reasoning behind every experimental choice.

Part 1: Core Principles of Acidic Herbicide Separation

Chlorophenoxyacetic acids possess low pKa values (typically between 2.7 and 3.1). In standard reversed-phase HPLC (RP-HPLC), if the mobile phase pH exceeds the analyte's pKa, the carboxylic acid group deprotonates into an ionized state. Ionized molecules are highly hydrophilic, leading to near-zero retention on hydrophobic C18 columns and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica matrix.

The foundational causality for successful separation is strict pH suppression . By lowering the mobile phase pH to at least 0.5 units below the lowest pKa of your analytes, you force the molecules into a neutral, protonated state[1]. This maximizes hydrophobic interactions with the stationary phase and eliminates silanol-induced tailing. Alternatively, modern mixed-mode chromatography (combining reversed-phase and anion-exclusion mechanisms) can be utilized to retain these compounds without extreme acidification[2],[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My chlorophenoxyacetic acid peaks are eluting near the void volume with extremely poor resolution. What is the mechanistic cause? A1: This is the classic symptom of insufficient pH control. If your mobile phase pH is > 3.5, the acids are fully ionized and will not partition into a standard C18 stationary phase. Solution: Lower the pH of your aqueous mobile phase. For LC-MS compatibility, use a 50 mM ammonium formate buffer adjusted to pH 2.9[1]. For UV detection, 0.1% phosphoric acid (pH ~2.1) provides excellent suppression and a low UV cutoff.

Q2: I have adjusted the pH to 2.8, but I am still observing severe peak tailing for 2,4-D and 2,4,5-T. How do I fix this? A2: Peak tailing at low pH indicates that secondary interactions are still occurring. Even at pH 2.8, a small population of highly acidic silanols on older silica columns remains active. Solution: Switch your stationary phase. Use a densely end-capped C18 column designed for acidic compounds, or transition to a mixed-mode column (e.g., Coresep 100 or Obelisc R) which utilizes both reversed-phase and acid ion-pairing groups to handle ionizable compounds seamlessly[4],[3].

Q3: How can I resolve the co-elution of closely related analogs like 2,4-D and MCPA? A3: 2,4-D and MCPA differ only by a single functional group (a chlorine atom versus a methyl group), giving them nearly identical hydrophobicity. Solution: Alter the selectivity (


) of your separation. Instead of using acetonitrile, switch your organic modifier to methanol. Methanol acts as both a hydrogen bond donor and acceptor, which exploits subtle structural differences between the halogenated and methylated rings. Additionally, utilize a shallower gradient (e.g., increasing organic modifier by 1.5% per minute).

Q4: My baseline drifts significantly during the gradient run, obscuring trace-level quantification at 230 nm. A4: Baseline drift at low UV wavelengths is typically caused by the absorbance profile of the organic modifier or the buffer system. Formic acid and ammonium acetate have significant absorbance below 240 nm. Solution: If you are using UV detection (typically set at 230 nm for 2,4-D)[5], switch from formate/acetate buffers to 0.1% phosphoric acid, which is transparent down to 200 nm. Ensure your water and acetonitrile are strictly HPLC/MS grade.

Troubleshooting Start Issue: Poor Retention or Peak Tailing CheckPH Is Mobile Phase pH < 2.8? Start->CheckPH AdjustPH Action: Lower pH (e.g., Formic Acid) CheckPH->AdjustPH No (pH > pKa) CheckCol Check Column Type: End-capped or Mixed-Mode? CheckPH->CheckCol Yes (pH < pKa) Success Result: Sharp, well-retained peaks AdjustPH->Success ChangeCol Action: Switch to Mixed-Mode or heavily end-capped C18 CheckCol->ChangeCol Standard C18 CheckCol->Success Optimized ChangeCol->Success

Fig 1. Decision matrix for resolving poor retention and peak tailing in acidic herbicides.

Part 3: Quantitative Data & Physicochemical Properties

Understanding the physicochemical parameters of your target analytes is critical for predicting elution order and optimizing extraction efficiency.

Table 1: Physicochemical Properties and Optimized HPLC Parameters

AnalytepKaLog P (Neutral)Optimal UV DetectionTypical Elution Order (RP-HPLC)Primary Challenge
2,4-D 2.732.81230 nm1Strong acidity requires strict pH < 2.5[1],[5].
MCPA 3.072.75220-230 nm2Co-elution with 2,4-D; requires optimized gradient[2].
2,4,5-T 2.883.13230 nm3High hydrophobicity; requires higher organic % to elute[4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of 50 mM Ammonium Formate Buffer (pH 2.9)

This buffer provides optimal ionization suppression for chlorophenoxyacetic acids while maintaining perfect compatibility with LC-MS/MS systems[1].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 3.15 g of high-purity ammonium formate.

  • Dissolution: Dissolve the salt in 900 mL of LC-MS grade water.

  • pH Adjustment: Insert a calibrated pH meter. Slowly add LC-MS grade formic acid dropwise until the pH reaches exactly 2.9. (Note: The buffering capacity is highest near the pKa of formic acid, ~3.75, so adjustment to 2.9 requires careful titration).

  • Volume Make-up: Transfer to a volumetric flask and make up the volume to 1000 mL with LC-MS grade water.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

Self-Validation Check: Measure the pH of the final filtered solution. If the pH deviates by >0.05 units, discard and remake. A drifting pH will cause retention time shifts across long analytical batches.

Protocol B: Solid-Phase Extraction (SPE) of Aqueous Samples

Environmental and biological matrices contain interferences that ruin column lifespans. Extraction efficiency is highly dependent on sample pH[6],[7].

Step-by-Step Methodology:

  • Conditioning: Pass 5 mL of methanol followed by 5 mL of HPLC-grade water through a polymeric reversed-phase SPE cartridge (e.g., SDB or Oasis HLB). Do not let the sorbent dry.

  • Sample Acidification (Critical): Adjust the pH of your aqueous sample to 2.0 using 1 M HCl. This ensures the target analytes are in their unionized form, maximizing their affinity for the organic stationary phase[6].

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar matrix interferences.

  • Drying: Apply vacuum for 5 minutes to remove residual water.

  • Elution: Elute the target acidic herbicides using 5 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of your initial HPLC mobile phase.

Self-Validation Check: Spike a blank water sample with 100 µg/L of 2,4-D prior to extraction. Run the reconstituted sample. A peak area recovery of >90% validates that your conditioning steps and elution volumes are correct.

SPEWorkflow N1 1. Condition MeOH -> Water N2 2. Load Sample Adjust pH < 2.5 N1->N2 N3 3. Wash 5% MeOH in Water N2->N3 N4 4. Elute 100% Acetonitrile N3->N4 N5 5. Reconstitute Mobile Phase N4->N5

Fig 2. Solid-Phase Extraction (SPE) workflow for isolating chlorophenoxyacetic acids.

References

1.1[1] 2.2[2] 3.3[3] 4.[5] 5.6[6] 6.[7] 7. 4[4]

Sources

Troubleshooting

optimizing extraction of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid from water samples

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Optimization of Sample Preparation for Chlorophenoxy Acid Herbicides in Water Analyte Profile & Chemical Logic Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Optimization of Sample Preparation for Chlorophenoxy Acid Herbicides in Water

Analyte Profile & Chemical Logic

Welcome to the technical support hub. To optimize the extraction of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid , we must first understand its behavior in aqueous solution. This molecule belongs to the chlorophenoxy acetic acid class (structurally analogous to MCPA and 2,4-D).

  • Chemical Nature: Weak Acid.

  • Estimated pKa: ~3.1 (based on structural analogues like 2,4-D and MCPA).

  • Hydrophobicity: Moderate (enhanced by the 4,5-dimethyl and 2-chloro substitution).

The Optimization Challenge: In water at neutral pH (pH 7), this molecule exists as a carboxylate anion (highly water-soluble). To extract it, you must either:

  • Suppress Ionization (Reversed-Phase Logic): Lower pH < 2.0 to force it into a neutral state for retention on C18 or Polymeric sorbents.

  • Exploit Charge (Ion-Exchange Logic): Keep pH > 4.0 to retain it as an anion on a Mixed-Mode Weak Anion Exchange (WAX) sorbent.

Optimized Extraction Protocols

We recommend Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for higher recovery, reduced solvent usage, and automation potential.

Protocol A: Mixed-Mode Weak Anion Exchange (Recommended for "Dirty" Water)

Best for: Surface water, wastewater, or samples with high organic matter. Provides the highest cleanup.

StepActionMechanism/Logic
1. Pre-treatment Adjust sample pH to 5.0 – 7.0 . Add Sodium Thiosulfate if residual chlorine is present.[1]Ensures analyte is ionized (negative charge) for anion exchange retention. Thiosulfate prevents oxidation.
2. Conditioning 3 mL Methanol followed by 3 mL Water (neutral).Activates sorbent ligands.
3. Loading Load water sample (flow rate: 5–10 mL/min).Analyte binds via anion exchange (strong interaction) and hydrophobic interaction.
4. Wash 1 3 mL 25 mM Ammonium Acetate (pH 5).Removes salts and proteins; keeps analyte ionized.
5. Wash 2 3 mL Methanol.Crucial Step: Removes hydrophobic interferences (neutrals) while the analyte remains "locked" by ionic charge.
6. Elution 3 mL Methanol containing 2% Formic Acid.Acidifies the environment (pH < pKa), neutralizing the analyte and breaking the ionic bond, releasing it.
Protocol B: Polymeric Reversed-Phase (HLB)

Best for: Drinking water, clean matrices, or when anion exchange phases are unavailable.

StepActionMechanism/Logic
1. Pre-treatment Acidify sample to pH < 2.0 using HCl or H₂SO₄.Suppresses ionization; forces analyte into neutral form.
2. Conditioning 3 mL Methanol followed by 3 mL Acidified Water (pH 2).Matches column environment to sample pH.
3. Loading Load acidified sample.Analyte binds via hydrophobic interaction (Van der Waals forces).
4. Wash 3 mL 5% Methanol in Water (Acidified).Removes salts.[2] Warning: High organic wash will elute the analyte.
5. Elution 3 mL Methanol (basic pH optional but not required).Disrupts hydrophobic interactions.
Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for selecting the correct extraction mode based on your matrix complexity.

ExtractionLogic Start Start: Water Sample Analysis MatrixCheck Is the Matrix Complex? (e.g., Wastewater, Surface Water) Start->MatrixCheck WAX_Route Select Mixed-Mode WAX SPE (Weak Anion Exchange) MatrixCheck->WAX_Route Yes (High Organic Load) HLB_Route Select Polymeric HLB SPE (Hydrophilic-Lipophilic Balance) MatrixCheck->HLB_Route No (Drinking Water) WAX_pH Adjust Sample pH to 6.0-7.0 (Ionized State) WAX_Route->WAX_pH WAX_Wash Aggressive Organic Wash (Removes Neutrals) WAX_pH->WAX_Wash WAX_Elute Elute with 2% Formic Acid in MeOH (Neutralize to Release) WAX_Wash->WAX_Elute HLB_pH Adjust Sample pH to < 2.0 (Neutral State) HLB_Route->HLB_pH HLB_Wash Gentle Aqueous Wash (5% MeOH max) HLB_pH->HLB_Wash HLB_Elute Elute with 100% Methanol HLB_Wash->HLB_Elute

Caption: Decision tree for selecting SPE sorbent based on matrix interference levels. WAX offers superior cleanup for dirty samples.

Troubleshooting Guide (Symptom-Based)

Issue 1: Low Recovery (< 60%)

Possible CauseDiagnostic CheckCorrective Action
Incorrect pH during Loading Did you check the pKa?For HLB: Ensure pH is < 2.0. If pH is 4+, the analyte is ionized and flows through. For WAX: Ensure pH is > 5.0. If acidic, the analyte is neutral and won't bind to the ion exchanger.
Breakthrough Is the flow rate too high?Reduce loading flow rate to < 5 mL/min. Large water volumes require slower interaction times.
Elution Solvent Mismatch Is the analyte stuck?For WAX: The elution solvent must be acidic (e.g., 2-5% Formic Acid in MeOH) to shut off the ion exchange mechanism. Neutral methanol will not elute it.

Issue 2: High Background / Matrix Suppression in LC-MS

Possible CauseDiagnostic CheckCorrective Action
Insufficient Wash Are you using HLB?Switch to Mixed-Mode WAX . HLB cannot tolerate strong organic washes without losing the analyte. WAX allows you to wash with 100% Methanol (removing hydrophobic gunk) while retaining the analyte by charge.
Drying Step Is the SPE cartridge wet?Dry the cartridge under high vacuum for 5-10 minutes before elution. Residual water can interfere with GC derivatization or LC solvent fronts.

Issue 3: Degradation of Analyte

Possible CauseDiagnostic CheckCorrective Action
Chlorination Is it tap water?Residual chlorine reacts with phenolic rings. Add ~50 mg/L Sodium Thiosulfate immediately upon sampling [1].
Frequently Asked Questions (FAQs)

Q: Do I need to derivatize this molecule?

  • A: Only if you are using Gas Chromatography (GC). Phenoxy acids are non-volatile and must be converted to methyl esters (using diazomethane or acidic methanol) or pentafluorobenzyl esters for GC analysis [2]. For LC-MS/MS, derivatization is not required and direct analysis of the acid form is preferred.

Q: Can I use a silica-based C18 cartridge instead of Polymeric?

  • A: It is risky. Silica-based C18 often suffers from "dewetting" (drying out) if air passes through, leading to near-zero recovery. Polymeric sorbents (like HLB or DVB) are water-wettable and robust against drying. Furthermore, many C18 phases have secondary silanol interactions that can irreversibly bind acidic analytes.

Q: What is the holding time for these samples?

  • A: According to EPA guidelines for similar chlorinated herbicides, samples should be extracted within 14 days of collection and stored at 4°C in amber glass (to prevent photolysis) [3].

Q: Why is my peak tailing in LC-MS?

  • A: The carboxylic acid group interacts with metals in the LC system or silanols on the column.

    • Fix 1: Ensure your mobile phase has 0.1% Formic Acid.[3]

    • Fix 2: Use a "End-capped" C18 column or a column specifically designed for organic acids (e.g., Polar C18).

References
  • U.S. Environmental Protection Agency. (1995). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection. Revision 1.0.

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[1][4][5] SW-846.[1][5] [5]

  • Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 515.4.[6] Retrieved March 7, 2026.

  • National Institutes of Health (PubChem). (2025). Compound Summary: (4-Chloro-2-methylphenoxy)acetic acid (MCPA).[7][8][9][10]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid

CAS No.: 1585-23-5 Chemical Class: Chlorophenoxyacetic Acid Derivative (Synthetic Auxin) Support Ticket: #STAB-1585-23-5 Core Directive & Executive Summary Objective: This guide addresses the stability, solubility, and h...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No.: 1585-23-5 Chemical Class: Chlorophenoxyacetic Acid Derivative (Synthetic Auxin) Support Ticket: #STAB-1585-23-5

Core Directive & Executive Summary

Objective: This guide addresses the stability, solubility, and handling of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid . As a chlorophenoxy herbicide derivative and synthetic auxin, this compound exhibits specific physicochemical behaviors—most notably pH-dependent solubility and UV sensitivity—that frequently lead to experimental failure if not managed correctly.

The "Golden Rule" of Stability:

"Dissolve Organic, Dilute Neutral, Protect from Light." Most reported 'degradation' is actually precipitation due to pH shock or photodegradation due to improper storage.

Troubleshooting Guide (FAQ Format)

Issue 1: "My solution turns cloudy immediately upon adding water."

Diagnosis: pH Shock Precipitation. Mechanism: This compound is a weak acid with a pKa of approximately 3.1 (based on structural analogs like MCPA and 2,4-D) [1, 2].

  • At pH < 3.1: The molecule is protonated (neutral charge) and highly hydrophobic. It will precipitate out of aqueous solution.

  • At pH > 5.0: The molecule is deprotonated (anionic) and water-soluble.

Corrective Protocol:

  • Dissolve the solid in 100% DMSO or Ethanol first (Stock Solution).

  • Prepare your aqueous buffer (PBS or culture media) and ensure pH is ≥ 7.0 .

  • Add the organic stock dropwise to the stirring aqueous buffer.

    • Note: Do not exceed 0.5-1% v/v organic solvent concentration if using in live cell culture to avoid solvent toxicity.

Issue 2: "The solution turned yellow/brown after leaving it on the bench."

Diagnosis: Photochemical Degradation. Mechanism: Chlorophenoxy compounds are susceptible to UV-induced dechlorination and ether cleavage. Exposure to ambient lab light (fluorescent/sunlight) excites the aromatic ring, leading to the formation of phenolic byproducts (e.g., 2-chloro-4,5-dimethylphenol) and reactive radical species [3, 4].

Corrective Protocol:

  • Immediate: Discard the discolored solution; degradation products may be phytotoxic or cytotoxic.

  • Prevention: Always use amber borosilicate vials . If amber glass is unavailable, wrap the tube in aluminum foil before adding the solid.

Issue 3: "My HPLC retention time is shifting between runs."

Diagnosis: Mobile Phase pH Instability. Mechanism: Because the compound is a weak acid, its hydrophobicity changes drastically near its pKa. If your mobile phase pH is not buffered (e.g., just water/acetonitrile), slight fluctuations in pH will cause the retention time to drift significantly.

Corrective Protocol:

  • Buffer the aqueous mobile phase with 0.1% Formic Acid (pH ~2.7) to keep it fully protonated, or 10 mM Ammonium Acetate (pH ~4.5-5.0) to keep it ionized. Consistent pH is critical for reproducible chromatography.

Standard Operating Procedures (SOPs)

SOP-A: Preparation of Stable Stock Solution (100 mM)

Target: Long-term storage at -20°C.

  • Weighing: Weigh 21.46 mg of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (MW: 214.65 g/mol ).

  • Solvent Addition: Add 1.0 mL of high-purity DMSO (anhydrous).

    • Why DMSO? It prevents hydrolysis and limits oxidative degradation compared to alcohols.

  • Dissolution: Vortex for 30 seconds until completely clear.

  • Aliquoting: Dispense into 50 µL aliquots in amber microcentrifuge tubes.

  • Storage: Store at -20°C . Stable for >2 years if kept dry and dark [5].

SOP-B: Preparation of Working Solution (100 µM)

Target: Immediate use in biological assay.

  • Buffer Prep: Prepare PBS or Media (pH 7.4).

  • Dilution: Add 10 µL of the 100 mM DMSO stock to 10 mL of Buffer.

    • Result: 100 µM compound in 0.1% DMSO.

  • Mixing: Vortex immediately.

  • Validation: Visually inspect for precipitate. If clear, proceed. Use within 24 hours .

Visualizing Stability & Degradation

Diagram 1: The Solubility Decision Tree

This workflow illustrates the critical pH-dependent solubility logic to prevent precipitation.

SolubilityLogic Start Solid Compound (Hydrophobic) Solvent Dissolve in DMSO or Ethanol Start->Solvent Step 1 CheckPH Check Aqueous Buffer pH Solvent->CheckPH Step 2: Dilution Acidic pH < 4.0 (Acidic) CheckPH->Acidic Low pH Neutral pH > 7.0 (Neutral/Basic) CheckPH->Neutral High pH Precip PRECIPITATION RISK (Protonated Form Insoluble) Acidic->Precip Soluble STABLE SOLUTION (Ionized Form Soluble) Neutral->Soluble

Caption: Solubility workflow emphasizing the necessity of neutral/basic buffers for final dilution to maintain the ionized, soluble state.

Diagram 2: Degradation Pathways

Understanding how the molecule breaks down helps in selecting storage conditions.

Degradation Parent 2-(2-Chloro-4,5-dimethyl phenoxy)acetic acid UV UV Light (Photolysis) Parent->UV Microbes Non-Sterile Media Parent->Microbes Dechlor Dechlorinated Products UV->Dechlor Loss of Cl Phenol 2-Chloro-4,5- dimethylphenol Microbes->Phenol Ether Hydrolysis Cleavage Ether Cleavage

Caption: Primary degradation routes. Photolysis leads to dechlorination, while microbial activity (in non-sterile aqueous media) promotes ether cleavage to phenols.

Quantitative Stability Data (Proxy)

Data extrapolated from structurally homologous chlorophenoxy acids (MCPA, 2,4-D) due to high class-concordance.

ParameterConditionStability StatusRecommendation
Solid State -20°C, DarkHigh (> 2 Years)Keep desiccated.
DMSO Stock -20°C, DarkHigh (> 1 Year)Avoid freeze-thaw cycles.
Aqueous (pH 7) +25°C, LightLow (< 24 Hours)Protect from light.
Aqueous (pH 7) +4°C, DarkMedium (1-2 Weeks)Monitor for precipitation.
Aqueous (pH 3) Any TempUnstable Precipitation imminent.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7204, MCPA (Analogous pKa data). PubChem. Available at: [Link]

  • University of Tartu. Table of pKa values in water and organic solvents. Chem. Data. Available at: [Link]

  • Royal Society of Chemistry. Photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. Photochem.[1] Photobiol. Sci. Available at: [Link]

  • Scientific Information Database. Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid. J. Adv. Environ. Health Res. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Protocol Refinement for 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (MCPP) Toxicity Testing

Introduction Mecoprop (MCPP), a widely utilized chlorophenoxy herbicide, presents unique challenges in toxicological screening due to its specific physicochemical properties and complex mechanisms of action. These mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Mecoprop (MCPP), a widely utilized chlorophenoxy herbicide, presents unique challenges in toxicological screening due to its specific physicochemical properties and complex mechanisms of action. These mechanisms include dose-dependent cell membrane damage, uncoupling of oxidative phosphorylation, and disruption of acetyl-CoA metabolism[1]. This technical support guide is designed for researchers and drug development professionals to troubleshoot, refine, and validate both in vitro and in vivo toxicity assays involving MCPP.

Section 1: Quantitative Toxicological Baselines

To effectively design dose-response curves, researchers must ground their assays in established pharmacokinetic and toxicological data. The following table summarizes critical parameters for MCPP to guide your experimental dosing[2].

ParameterValue / ObservationTarget Organ / Notes
Rat LD50 (Oral) 1166 mg/kg bwAcute toxicity threshold[2]
Rat LD50 (Dermal) > 4000 mg/kg bwLow dermal absorption[2]
NOAEL (Chronic, 2-year Rat) 1.1 mg/kg bw/dayKidney (chronic nephropathy)[2]
Excretion Kinetics ~90% within 48 hoursRapid elimination, primarily via urine (81%)[2]
Primary Metabolite 4-chloro-2-methylphenol (PCOC)Formed via hydroxylation and ether bond cleavage[3]

Section 2: Troubleshooting In Vitro Cytotoxicity & Viability Assays

Q1: Why am I observing high intra-assay variability and non-linear dose-responses in my HepG2 cell viability assays when testing Mecoprop?

Causality & Expert Insight: Mecoprop is a weak acid. When introduced into unbuffered or weakly buffered culture media (like standard DMEM) at high concentrations, it can induce rapid pH shifts. This artifactually stresses the cells, leading to membrane damage that mimics the compound's actual mechanism of toxicity[1]. Furthermore, because chlorophenoxy herbicides uncouple oxidative phosphorylation[1], assays relying on mitochondrial metabolic rates (like MTT or WST-8) will yield confounded results, as mitochondrial dehydrogenases are directly impacted by the test article prior to actual cell death.

Self-Validating Protocol Refinement:

  • Solvent Preparation: Dissolve MCPP in 100% molecular-grade DMSO to create a 1000x concentrated stock.

  • Media Buffering: Use media supplemented with 25 mM HEPES to maintain strict physiological pH (7.2–7.4) during the assay.

  • Vehicle Control (Validation): Ensure the final DMSO concentration in all test wells, including the vehicle control, is strictly ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Endpoint Selection: Abandon metabolic-dependent assays (MTT). Instead, utilize a dual-staining fluorescence approach (e.g., Hoechst 33342 for total cell count and Propidium Iodide for membrane integrity) to directly assess cell death.

Section 3: Oxidative Stress & Mitochondrial Dysfunction

Q2: My ROS detection assays using DCF-DA are yielding inconsistent baseline fluorescence and false positives. How can I capture the transient oxidative burst caused by MCPP?

Causality & Expert Insight: MCPP induces toxicity partly by uncoupling mitochondrial oxidative phosphorylation, which leads to a rapid but transient generation of Reactive Oxygen Species (ROS)[1]. DCF-DA (Dichlorodihydrofluorescein diacetate) relies on intracellular esterases for cleavage and subsequent oxidation to fluorescent DCF[4]. If cells are exposed to MCPP before the dye has been internalized and cleaved, the transient ROS spike is missed. Additionally, phenol red in standard media interferes with the fluorescence readout.

Self-Validating Protocol Refinement (Real-Time ROS Monitoring):

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Wash cells with warm PBS. Add 10 µM DCFH-DA in phenol red-free, serum-free media. Incubate for 45 minutes at 37°C in the dark[5].

  • Washing (Validation): Wash cells twice with PBS to remove extracellular dye, preventing background auto-oxidation.

  • Treatment & Kinetic Reading: Add MCPP treatments prepared in phenol red-free media. Immediately place the plate in a fluorescent microplate reader (Ex: 485 nm / Em: 535 nm).

  • Controls: Use 50 µM Menadione or H2O2 as a positive control[4], and untreated cells as a negative baseline. Read fluorescence kinetically every 5 minutes for 2 hours to capture the peak oxidative burst.

ROS_Workflow Seed 1. Seed Cells (Black Plate) Load 2. Load DCFH-DA (45 min, Dark) Seed->Load Wash 3. Wash 2x PBS (Remove excess dye) Load->Wash Treat 4. Add MCPP (Phenol red-free) Wash->Treat Read 5. Kinetic Read (Ex:485/Em:535) Treat->Read

Experimental workflow for real-time in vitro ROS detection.

Section 4: In Vivo Nephrotoxicity and Mechanistic Pathways

Q3: In rodent models, we observe sudden, severe systemic toxicity at high doses, but minimal effects at lower doses. How do we design a study to accurately capture MCPP's dose-dependent clearance?

Causality & Expert Insight: The pharmacokinetics of chlorophenoxy herbicides are highly dependent on the renal anion transport mechanism. At lower doses, MCPP is rapidly eliminated via the urine (~90% within 48 hours)[2]. However, toxicity is markedly increased at doses that exceed the capacity of this renal transport system (typically around 50 mg/kg for related compounds)[6]. Once this threshold is breached, systemic accumulation occurs rapidly, leading to widespread cell membrane damage, myotonia, and rhabdomyolysis[6][7].

Self-Validating Protocol Refinement (In Vivo Toxicokinetics):

  • Dose Stratification: Design the study with a wide dose range (e.g., 5, 25, 50, and 100 mg/kg) to capture the inflection point of renal transport saturation.

  • Metabolic Caging: House rodents in metabolic cages to collect urine continuously over 48 hours post-administration.

  • Biomarker Analysis: Analyze urine not only for the parent compound (MCPP) and its primary metabolite (PCOC)[3], but also for early markers of renal injury (e.g., KIM-1, NGAL) and muscle damage (Creatine Kinase)[7].

  • Alkaline Diuresis Control: As a mechanistic validation, include a cohort treated with sodium bicarbonate to induce alkaline diuresis. Because MCPP is a weak acid, alkalinization of the urine enhances its elimination, which should demonstrably reduce systemic toxicity[1].

ToxicityMechanism MCPP Mecoprop (MCPP) Exposure Renal Renal Anion Transport Saturation (>50 mg/kg) MCPP->Renal Accumulation Systemic Accumulation Renal->Accumulation Dose-dependent Mito Uncoupling of Oxidative Phosphorylation Accumulation->Mito Membrane Cell Membrane Disruption Accumulation->Membrane Acetyl Acetyl-CoA Interference Accumulation->Acetyl ROS ROS Generation & Oxidative Stress Mito->ROS Rhabdo Myotonia & Rhabdomyolysis Membrane->Rhabdo Tox Severe Cytotoxicity / Organ Failure Acetyl->Tox ROS->Tox Rhabdo->Tox

Mechanistic pathway of Mecoprop toxicity following renal transport saturation.

Section 5: Analytical Detection & Impurity Profiling

Q4: How do I ensure that the toxicity observed in my assays is due to MCPP and not manufacturing impurities?

Causality & Expert Insight: Technical-grade MCPP can contain highly toxic manufacturing byproducts. The impurity 4-chloro-2-methylphenol (PCOC) is a relevant impurity and a primary metabolite, which is highly toxic and corrosive[3][8]. If your test article is not highly purified, PCOC can confound your cytotoxicity data, leading to an overestimation of MCPP's inherent toxicity.

Protocol Refinement: Always perform LC-MS/MS profiling of the technical material prior to biological testing. Ensure the purity of the technical material is ≥890 g/kg and the maximum amount of PCOC is strictly ≤5 g/kg[8].

References

  • Taylor & Francis. "Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review." Available at:[Link]

  • European Commission. "Mecoprop." Available at:[Link]

  • NCBI. "Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits." Available at:[Link]

  • AccessMedicine. "CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 8e." Available at:[Link]

  • NCBI. "Peer review of the pesticide risk assessment of the active substance mecoprop‐P." Available at:[Link]

  • PubMed. "Poisoning due to chlorophenoxy herbicides." Available at:[Link]

  • MDPI. "New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants." Available at:[Link]

Sources

Optimization

challenges in the biodegradation of chlorinated phenoxyacetates

Topic: Challenges in the Biodegradation of Chlorinated Phenoxyacetates (2,4-D, MCPA, 2,4,5-T) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist System Status: [ONLINE] Core Directive & Executive Summary Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Challenges in the Biodegradation of Chlorinated Phenoxyacetates (2,4-D, MCPA, 2,4,5-T) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist System Status: [ONLINE]

Core Directive & Executive Summary

Welcome to the Phenoxy-BioDeg Support Hub. You are likely here because your microbial cultures are stalling, your degradation kinetics do not match the Monod model, or your media has turned an inexplicable shade of brown.

Biodegradation of chlorinated phenoxyacetates—specifically 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)—is governed by the modified ortho-cleavage pathway . Unlike non-chlorinated aromatics, this pathway is fraught with "suicide metabolites" (chlorocatechols) and substrate inhibition kinetics.

This guide treats your experimental setup as a biological machine. We will troubleshoot the three most common failure points: Metabolic Bottlenecks , Kinetic Inhibition , and Genetic Instability .

Module 1: Metabolic Bottlenecks & Pathway Stalling

The Symptom: Your culture density (


) increases slightly, then plateaus. The supernatant turns dark brown or black. HPLC shows removal of the parent compound (2,4-D) but no increase in chloride release.

The Diagnosis: Accumulation and auto-oxidation of Chlorocatechols . The degradation of 2,4-D proceeds via the tfd gene cluster (canonical model: Cupriavidus necator JMP134, plasmid pJP4).[1][2][3] The critical danger zone is the conversion of 2,4-Dichlorophenol (2,4-DCP) to 3,5-Dichlorocatechol (3,5-DCC). If the ring-cleaving enzyme (TfdC) is slower than the hydroxylase (TfdB), 3,5-DCC accumulates. It oxidizes abiotically to reactive quinones, which polymerize into dark polyphenolic compounds that are toxic to the cells.

Visualization: The tfd Pathway & Failure Points

2,4-D_Degradation_Pathway D24 2,4-D (Substrate) TfdA TfdA (Dioxygenase) D24->TfdA DCP 2,4-Dichlorophenol (2,4-DCP) TfdB TfdB (Hydroxylase) DCP->TfdB TOX1 TOXICITY: Uncoupling of OxPhos DCP->TOX1 Accumulation DCC 3,5-Dichlorocatechol (3,5-DCC) TfdC TfdC (Dioxygenase) DCC->TfdC TOX2 FAILURE: Polymerization (Browning) DCC->TOX2 Auto-oxidation MA 2,4-Dichloromuconate TfdD TfdD (Cycloisomerase) MA->TfdD TCA TCA Cycle Intermediates TfdA->DCP - Glyoxylate TfdB->DCC TfdC->MA Ring Cleavage TfdD->TCA

Figure 1: The canonical tfd pathway (pJP4 plasmid). Red nodes indicate critical failure points where intermediates accumulate due to enzymatic imbalances.

Troubleshooting Q&A

Q: My culture turned brown. Can I salvage it? A: No. The polymerized catechols chelate essential metals and inactivate enzymes.

  • Corrective Action: Restart the culture. Ensure adequate aeration (DO > 20%). The ring-cleavage enzyme (TfdC) is an intradiol dioxygenase and is strictly oxygen-dependent. If oxygen is limited, TfdC fails, DCC accumulates, and the culture dies.

Q: I see 2,4-DCP peaks on the HPLC, but they aren't disappearing. A: This is uncoupling toxicity . 2,4-DCP is a protonophore that uncouples oxidative phosphorylation.

  • Corrective Action: Reduce the initial substrate concentration. If using >2 mM 2,4-D, switch to a fed-batch approach where you keep the concentration <1 mM to prevent transient DCP accumulation.

Module 2: Kinetic Inhibition (Haldane vs. Monod)

The Symptom: You are modeling growth rates, but at higher concentrations of 2,4-D (e.g., >500 mg/L), the specific growth rate (


) decreases instead of saturating.

The Diagnosis: You are applying Monod kinetics to a substrate-inhibited system. Chlorinated aromatics follow Haldane (Andrews) Kinetics . High concentrations of the substrate itself inhibit the TfdA enzyme or disrupt membrane integrity.

Data: Kinetic Parameters Comparison

Typical values for Cupriavidus necator JMP134 on 2,4-D.

ParameterSymbolMonod Model PredictionReality (Haldane Model)Implication
Max Growth Rate



Max speed is the same.
Half-Sat Constant



High affinity for the substrate.
Inhibition Constant

N/A (Infinite)

CRITICAL: Growth slows above this concentration.

Q: How do I calculate the true degradation potential? A: Do not use the standard Monod equation (


). You must use the Haldane equation:


  • Protocol Tip: Run a range of concentrations (10, 50, 100, 200, 500, 1000 mg/L). Plot

    
     vs. 
    
    
    
    . If the curve peaks and drops, solve for
    
    
    .

Module 3: Genetic Stability & Plasmid Loss

The Symptom: Your wild-type strain degrades 2,4-D perfectly. You freeze it, thaw it, and after three passages on rich media (LB/Nutrient Agar), it loses the ability to degrade 2,4-D.

The Diagnosis: Plasmid Curing . The tfd genes are often located on catabolic plasmids (e.g., pJP4 in C. necator, pEST4011 in Achromobacter). In the absence of selective pressure (the herbicide), these large plasmids impose a metabolic burden and are segregated out of the population.

Troubleshooting Flowchart

Troubleshooting_Logic Start Loss of Degradation Activity MediaCheck Was strain maintained on LB/Rich Media? Start->MediaCheck PlasmidCheck Check Plasmid Presence (PCR for tfdA) MediaCheck->PlasmidCheck No Action1 Likely Plasmid Curing. Recover from -80°C stock. Maintain on Minimal Media + 2,4-D. MediaCheck->Action1 Yes (Fatal Error) InductionCheck Was culture induced? PlasmidCheck->InductionCheck Gene Present PlasmidCheck->Action1 Gene Absent Action2 Investigate Inducer. 2,4-D is the inducer. Ensure >0.1 mM present. InductionCheck->Action2 No Action3 Check pH. HCl release drops pH. Buffer with MOPS/Phosphate. InductionCheck->Action3 Yes

Figure 2: Logic flow for diagnosing loss of degradation activity. Note that "Plasmid Curing" is the most common cause of failure in non-selective maintenance.

Validated Experimental Protocols

Protocol A: Chloride Release Assay (Stoichiometric Verification)

Why this matters: Disappearance of 2,4-D (via HPLC) does not prove mineralization. It could just be sorption or transformation to toxic chlorophenols. Measuring free chloride (


) proves the ring has been dechlorinated.

Method: Spectrophotometric Mercury(II) Thiocyanate Method.

  • Reagent A: Dissolve 4.17 g Hg(SCN)

    
     in 100 mL methanol.
    
  • Reagent B: Dissolve 20.2 g Fe(NO

    
    )
    
    
    
    9H
    
    
    O in 100 mL 4M HNO
    
    
    .
  • Procedure:

    • Centrifuge culture sample (10,000 x g, 5 min) to remove cells.

    • Mix 1 mL supernatant with 0.1 mL Reagent A and 0.1 mL Reagent B.

    • Incubate 10 min at Room Temp.

    • Measure Absorbance at 460 nm .

  • Validation: 1 mole of 2,4-D should yield 2 moles of Chloride . If you get <1.5 moles, you have dead-end metabolites (likely chlorophenols).

Protocol B: HPLC Separation of 2,4-D and Intermediates

Standard setup to distinguish parent compound from toxic intermediates.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 5

    
    m).
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (pH ~2.5).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient: 60:40 (A:B) Isocratic is usually sufficient, or a gradient from 20% B to 80% B over 15 mins.

  • Detection: UV at 280 nm (general aromatic) and 230 nm (chlorinated rings).

  • Retention Order (Typical): 3,5-DCC (Early)

    
     2,4-D (Mid) 
    
    
    
    2,4-DCP (Late/Hydrophobic).

References

  • Don, R. H., & Pemberton, J. M. (1981). Properties of six pesticide degradation plasmids isolated from Alcaligenes paradoxus and Alcaligenes eutrophus.[4] Journal of Bacteriology.

  • Pieper, D. H., et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP134. Archives of Microbiology.

  • Lykidis, A., et al. (2010). The complete multipartite genome sequence of Cupriavidus necator JMP134, a versatile pollutant degrader. PLOS ONE.

  • Papanastasiou, A. C., & Maier, W. J. (1982). Kinetics of biodegradation of 2,4-dichlorophenoxyacetate in the presence of glucose.[5] Biotechnology and Bioengineering.

  • Bergmann, J. G., & Sanik, J. (1957). Determination of Trace Amounts of Chlorine in Naphtha. Analytical Chemistry. (Basis for Hg(SCN)2 protocol).

Sources

Troubleshooting

Technical Support Center: Quantification of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

Status: Operational Ticket Type: Method Validation & Troubleshooting Support Tier: Senior Application Scientist (Level 3) Overview & Compound Profile Welcome to the technical support hub for 2-(2-Chloro-4,5-dimethylpheno...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Method Validation & Troubleshooting Support Tier: Senior Application Scientist (Level 3)

Overview & Compound Profile

Welcome to the technical support hub for 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid . This guide addresses the specific challenges of quantifying this lipophilic weak acid in complex matrices (biological fluids or environmental soil/water).

Analyte Profile:

  • Chemical Class: Chlorophenoxyacetic acid derivative (Structurally similar to MCPA/2,4-D).

  • pKa: ~3.1 (Carboxylic acid moiety).

  • LogP: ~3.2 (Lipophilic aromatic ring).

  • Critical Behavior: Exists as a neutral molecule at pH < 3.0 (high retention on C18) and an anionic species at pH > 5.0 (low retention).

Module 1: Chromatographic Optimization (The "Physics")
Q: My analyte elutes near the void volume with poor peak shape. How do I increase retention?

A: This is a classic ionization issue. Because the pKa is ~3.1, running a neutral mobile phase (pH 7) causes the carboxylic acid to deprotonate into its anionic form (


). Anions are highly hydrophilic and repel the hydrophobic C18 stationary phase, resulting in immediate elution.

The Fix: You must suppress ionization.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Formate adjusted to pH 3.0.

  • Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peaks with phenoxy acids).

  • Mechanism: At pH 2.7, the analyte is protonated (

    
    ), rendering it neutral and hydrophobic, allowing it to interact with the C18 chains.
    
Q: I am observing significant peak tailing (Tailing Factor > 1.5). Is my column dead?

A: Not necessarily. Tailing in acidic compounds is often due to "secondary interactions" between the analyte's carboxyl group and residual silanols (Si-OH) on the silica surface.

Troubleshooting Protocol:

  • Check Column Type: Ensure you are using a Type B High-Purity Silica column that is "End-capped."[1] (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18). Non-endcapped columns have exposed silanols that hydrogen bond with the acid, causing drag.

  • Increase Buffer Strength: If using 0.1% Formic Acid isn't enough, switch to 5-10 mM Ammonium Formate (pH 3.0) . The ammonium ions shield the silanols.

  • Temperature: Increase column oven temperature to 40°C . This improves mass transfer kinetics and sharpens the peak.

Visual Guide: Method Development Logic

MethodLogic Start Start Method Dev Check_pKa Check pKa (~3.1) Start->Check_pKa Select_pH Set Mobile Phase pH (Target pH 2.5 - 3.0) Check_pKa->Select_pH Suppress Ionization Select_Column Select Column (C18 End-capped) Select_pH->Select_Column Run_Gradient Run Gradient (5% to 95% B) Select_Column->Run_Gradient Eval_Peak Evaluate Peak Shape Run_Gradient->Eval_Peak Eval_Peak->Select_pH Tailing? Lower pH

Caption: Logical workflow for optimizing retention and peak shape for acidic analytes.

Module 2: Extraction & Recovery (The "Chemistry")
Q: I'm getting <40% recovery from plasma samples using Protein Precipitation (PPT). Why?

A: Protein precipitation (using Acetonitrile/Methanol) often traps lipophilic acids within the precipitated protein pellet. Furthermore, phenoxy acids bind strongly to plasma albumin ( >90% protein binding).

The Fix: Liquid-Liquid Extraction (LLE) LLE is superior for this compound because you can exploit its pH-dependent solubility switch.

Validated LLE Protocol:

  • Aliquot: 100 µL Plasma.

  • Acidify: Add 10 µL of 5% Formic Acid or H3PO4. (Target: pH < 2).

    • Why? This breaks the protein-drug binding and ensures the analyte is uncharged.

  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why? The uncharged acid migrates into the organic layer.

  • Vortex/Centrifuge: 5 mins / 10 mins @ 4000 rpm.

  • Evaporate: Transfer supernatant and dry under Nitrogen.

  • Reconstitute: In Mobile Phase Initial Conditions (e.g., 80:20 Water:ACN).

Q: Can I use Solid Phase Extraction (SPE) instead?

A: Yes, but you must use a Mixed-Mode Anion Exchange (MAX) cartridge.

  • Load (pH 7): Analyte is negative; binds to the positive amine on the cartridge.

  • Wash: Methanol (removes neutrals).

  • Elute (Acidic Methanol): 2% Formic Acid in Methanol. The acid neutralizes the analyte, breaking the ionic bond and releasing it.

Module 3: Validation Parameters (The "Statistics")
Q: My calibration curve fails linearity at the lower end (LLOQ).

A: Phenoxy acids often exhibit heteroscedasticity (variance increases with concentration) in LC-MS/MS.

  • The Fix: Apply a weighting factor of

    
      or 
    
    
    
    in your regression model. Do not use unweighted linear regression.
  • Acceptance Criteria (ICH Q2(R2)): The back-calculated concentration of standards should be within ±15% of nominal (±20% for LLOQ).

Q: I see "Ghost Peaks" or carryover in blank injections.

A: This compound is lipophilic and "sticky." It adsorbs to the injection needle and valve rotor seals.

  • The Fix: Implement a strong needle wash with high organic content and high pH.

    • Wash Solution: 50:50 Acetonitrile:Water + 0.5% Ammonium Hydroxide.

    • Mechanism: The high pH ionizes the acid (making it soluble in water), and the ACN dissolves the lipophilic backbone.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
RT Drift (Earlier) Column stationary phase collapse (dewetting) or pH increase.Flush column with 100% ACN; verify buffer pH.
Split Peaks Sample solvent too strong (e.g., 100% MeOH injection).Reconstitute sample in starting mobile phase (e.g., 80% Water).
Low Sensitivity (MS) Ion suppression from matrix or wrong polarity.Use Negative Mode ESI . Monitor transition m/z [M-H]⁻ → [Cl-Phenol fragment]⁻.
High Backpressure Precipitation of buffer in organic phase.Ensure [Buffer] < 20mM if Organic > 90%.

Visual Guide: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Tailing Peak Tailing Issue->Tailing Recovery Low Recovery Issue->Recovery Check_pH Check Mobile Phase pH Is it < 3.0? Tailing->Check_pH Check_LLE Check Extraction pH Did you acidify sample? Recovery->Check_LLE Check_Col Check Column Is it End-capped? Check_pH->Check_Col Yes Fix_pH Adjust pH to 2.7 (Formic Acid) Check_pH->Fix_pH No Fix_Col Switch to High Purity C18 Column Check_Col->Fix_Col No Fix_Acid Add H3PO4 before adding solvent Check_LLE->Fix_Acid No

Caption: Decision tree for resolving common chromatographic and extraction failures.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Dolan, J. W. (2010). LCGC North America. "Peak Tailing and Resolution." [Link]

  • PubChem. (n.d.). Compound Summary: (4-chloro-2-methylphenoxy)acetic acid (MCPA).[5] (Structural Analog Reference). National Library of Medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Herbicidal Activity of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid vs. 2,4-D

Executive Summary The development of synthetic auxin herbicides has been a cornerstone of modern agricultural weed management. Among these, 2,4-Dichlorophenoxyacetic acid (2,4-D) remains the gold standard for broadleaf w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of synthetic auxin herbicides has been a cornerstone of modern agricultural weed management. Among these, 2,4-Dichlorophenoxyacetic acid (2,4-D) remains the gold standard for broadleaf weed control. However, the rise of herbicide-resistant weeds and the advent of genetically engineered crops have necessitated the exploration of structural analogs, such as 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS: 1585-23-5).

This guide provides an in-depth technical comparison of these two phenoxyacetic acid derivatives. By analyzing their Structure-Activity Relationships (SAR), receptor binding kinetics, and susceptibility to enzymatic degradation, we provide researchers and drug development professionals with a comprehensive framework for evaluating next-generation auxinic herbicides.

Structural and Mechanistic Framework (SAR)

Both 2,4-D and 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA). They act by binding to the TIR1/AFB family of F-box proteins, promoting the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins. This triggers a lethal cascade of unregulated gene expression, leading to epinasty, vascular tissue destruction, and plant death[1].

Structure-Activity Relationship (SAR) Divergence

The biological activity of phenoxyacetic acid derivatives is strictly governed by the substitution pattern on the aromatic ring[2]:

  • 2,4-D: Features highly electronegative chlorine atoms at the ortho (2) and para (4) positions. The 4-chloro substitution is critical for preventing rapid metabolic ring hydroxylation by plant cytochrome P450s, ensuring prolonged half-life and high phytotoxicity.

  • 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid: Replaces the 4-chloro group with a methyl group (similar to MCPA) and introduces an additional methyl group at the meta (5) position. While the 2-chloro substitution maintains the necessary spatial conformation for TIR1 receptor docking, the 4,5-dimethyl groups increase the molecule's lipophilicity and steric bulk. This specific substitution pattern is frequently utilized in advanced screening assays to evaluate the substrate promiscuity of aryloxyalkanoate dioxygenase (AAD) enzymes—the proteins responsible for conferring transgenic herbicide resistance[3].

AuxinPathway Auxin Synthetic Auxin (2,4-D or Analog) Receptor TIR1/AFB Receptor (F-box protein) Auxin->Receptor Binds Complex SCF-TIR1 Co-receptor Complex Receptor->Complex Recruits Repressor Aux/IAA Repressor Proteins Complex->Repressor Targets Ubiquitin Polyubiquitination Repressor->Ubiquitin Undergoes Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Degraded by ARF ARF Transcription Factors (Derepressed) Proteasome->ARF Releases Response Lethal Gene Expression (Ethylene/ROS/Epinasty) ARF->Response Activates

Caption: Mechanistic signaling cascade of synthetic auxins leading to lethal plant responses.

Physicochemical & Pharmacokinetic Profiling

To understand the differential efficacy of these compounds, we must compare their baseline physicochemical properties. The addition of the 5-methyl group slightly alters the partition coefficient (LogP), which influences cuticular penetration and vascular translocation.

Property / Metric2,4-D2-(2-Chloro-4,5-dimethylphenoxy)acetic acid
CAS Number 94-75-71585-23-5
Molecular Formula C₈H₆Cl₂O₃C₁₀H₁₁ClO₃
Molecular Weight 221.04 g/mol 214.64 g/mol
Aromatic Substitutions 2-Cl, 4-Cl2-Cl, 4-CH₃, 5-CH₃
Estimated LogP ~2.81~3.10
Primary Target TIR1/AFB Auxin ReceptorsTIR1/AFB Auxin Receptors
Metabolic Vulnerability Low (Protected by 4-Cl)Moderate (Methyl groups susceptible to oxidation)
AAD Enzyme Cleavage High (Standard Substrate)Variable (Steric hindrance at position 5)

Experimental Methodologies for Comparative Evaluation

To objectively compare the herbicidal activity and resistance profiles of these two compounds, researchers must employ a multi-tiered experimental workflow. The following self-validating protocols decouple intrinsic receptor affinity from whole-plant metabolism.

Protocol A: In Vitro TIR1/AFB Co-receptor Binding Assay (Surface Plasmon Resonance)

Causality: Whole-plant assays cannot distinguish between poor receptor binding and rapid metabolic degradation. Surface Plasmon Resonance (SPR) isolates the binding event, providing exact association (


) and dissociation (

) rates for the herbicide within the TIR1-Aux/IAA pocket.
  • Sensor Chip Preparation: Immobilize a biotinylated Aux/IAA degron peptide (e.g., IAA7) onto a streptavidin-coated SPR sensor chip (e.g., Biacore SA chip).

  • Complex Assembly: Express and purify the recombinant Arabidopsis TIR1-ASK1 complex using a baculovirus/insect cell system.

  • Analyte Preparation: Prepare serial dilutions (10 nM to 100 µM) of 2,4-D and 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Binding Phase: Pre-incubate the TIR1-ASK1 complex (50 nM) with the respective herbicide dilutions for 15 minutes. Inject the mixture over the functionalized sensor chip at a flow rate of 30 µL/min.

  • Validation & Readout: Calculate the dissociation constant (

    
    ) using a 1:1 Langmuir binding model. A lower 
    
    
    
    indicates higher affinity. Self-validation: Include a blank injection (TIR1-ASK1 without herbicide) to establish baseline background binding.
Protocol B: Aryloxyalkanoate Dioxygenase (AAD) Cleavage Assay

Causality: Modern transgenic crops (e.g., Enlist™ systems) utilize AAD-1 or AAD-12 enzymes to rapidly degrade phenoxyacetic acids into non-phytotoxic phenols[3]. Testing the 4,5-dimethyl analog against 2,4-D reveals how steric bulk impacts enzyme kinetics, which is crucial for developing herbicides that can bypass current resistance traits.

  • Enzyme Preparation: Purify recombinant AAD-12 enzyme expressed in E. coli.

  • Reaction Setup: In a 96-well plate, combine 1 µg of AAD-12 enzyme with 1 mM of the test herbicide (2,4-D or the 4,5-dimethyl analog), 1 mM

    
    -ketoglutarate, 0.1 mM ascorbate, and 50 µM FeSO₄ in 50 mM MOPS buffer (pH 6.8).
    
  • Incubation & Quenching: Incubate at 25°C for 30 minutes. Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., ¹³C-labeled phenol).

  • LC-MS/MS Quantification: Centrifuge to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 2,4-dichlorophenol versus 2-chloro-4,5-dimethylphenol.

  • Validation & Readout: Calculate the specific activity (nmol product / min / mg protein). A significantly lower cleavage rate for the 4,5-dimethyl analog suggests potential utility as a resistance-breaking herbicide.

Workflow Comp Compound Synthesis & QC InVitro In Vitro SPR Assay (TIR1 Affinity) Comp->InVitro Greenhouse In Vivo Greenhouse Dose-Response Comp->Greenhouse Enzyme AAD Enzyme Degradation Assay Comp->Enzyme Data SAR & ED50 Determination InVitro->Data Greenhouse->Data Enzyme->Data

Caption: Multiplexed experimental workflow for evaluating phenoxyacetic acid herbicide analogs.

Conclusion

While 2,4-D remains the benchmark for auxinic herbicidal activity due to its optimal receptor affinity and metabolic stability, analogs like 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid serve a critical role in modern agrochemical R&D. The substitution of the 4-chloro group with 4,5-dimethyl groups fundamentally alters the molecule's steric profile. By utilizing the rigorous SPR and enzymatic cleavage protocols outlined above, researchers can quantitatively determine how these structural tweaks influence both target-site binding (TIR1) and non-target site resistance mechanisms (AAD degradation), paving the way for next-generation crop protection solutions.

References

  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide Source: Xishuangbanna Tropical Botanical Garden, Chinese Academy of Sciences URL:[Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid Source: MDPI URL:[Link]

  • Compositions providing tolerance to multiple herbicides and methods of use thereof (WO2007024782A2 / EP2308977B2)

Sources

Comparative

Comprehensive Method Validation Guide: UHPLC-MS/MS vs. Traditional Techniques for 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid Analysis

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying trace-level aryloxyalkanoic acid derivatives in complex matrices. 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS 1585-23...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying trace-level aryloxyalkanoic acid derivatives in complex matrices. 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS 1585-23-5) is a structurally unique organic building block. Structurally related to phenoxy herbicides like 2,4-D and MCPA, its accurate quantification is critical for both pharmaceutical impurity profiling and agrochemical residue monitoring.

Historically, laboratories relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, these legacy methods introduce significant bottlenecks. GC-MS requires tedious derivatization (e.g., methylation) due to the compound's polar carboxylic acid group, while HPLC-UV lacks the selectivity and sensitivity required for trace-level detection in complex sample matrices[1].

This guide objectively compares the performance of a modern Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against traditional alternatives. It provides a self-validating experimental protocol grounded in [2] and [3].

Section 1: Objective Performance Comparison

To establish the superiority of UHPLC-MS/MS, we must analyze empirical validation data. The table below synthesizes validation metrics for 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid and related phenoxyacetic derivatives across three analytical platforms[1].

Table 1: Performance Comparison of Analytical Methods
ParameterUHPLC-MS/MS (Proposed)HPLC-UV (Alternative)GC-MS (Alternative)
Limit of Detection (LOD) 0.00008 – 0.0047 µg/L~4.0 µg/L~10.0 µg/L (SIM mode)
Limit of Quantitation (LOQ) 0.01 – 0.05 µg/L~107.0 µg/LNot explicitly defined
Linearity (R²) > 0.995> 0.990> 0.990
Accuracy (Recovery) 71% – 118%70% – 90%Highly matrix-dependent
Precision (RSD) < 13.6%3.0% – 5.0%> 15.0% (due to derivatization)
Sample Preparation Direct injection or SPELiquid-Liquid ExtractionDerivatization mandatory
Run Time ~12 minutes~25 minutes> 30 minutes

Causality & Mechanistic Insight: The exceptional sensitivity of the UHPLC-MS/MS method stems from two factors. First, the use of sub-2 µm core-shell particles minimizes eddy diffusion (as described by the van Deemter equation), resulting in sharper, more concentrated peaks[4]. Second, the carboxylic acid moiety of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid readily deprotonates to form a stable [M-H]⁻ ion. This allows for highly specific Multiple Reaction Monitoring (MRM) in negative Electrospray Ionization (ESI-) mode, completely bypassing the need for chemical derivatization[5].

Section 2: Experimental Workflow & Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every step includes a built-in rationale to ensure the integrity of the analyte.

Step 1: Sample Preparation (Solid Phase Extraction - SPE)
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg/6 mL) with 5 mL methanol followed by 5 mL LC-MS grade water.

  • Loading: Adjust the sample to pH 2.5 using formic acid. Causality: Lowering the pH ensures the carboxylic acid group remains fully protonated (neutral), maximizing its retention on the hydrophobic SPE sorbent[4].

  • Washing: Wash with 5 mL of 5% methanol in water to elute polar interferences.

  • Elution: Elute the target compound with 5 mL of methanol/acetonitrile (1:1, v/v).

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of the initial mobile phase.

Step 2: UHPLC-MS/MS Conditions
  • Column: C18 Core-Shell (2.1 x 50 mm, 1.7 µm) maintained at 45 °C[4].

  • Mobile Phase A: LC-MS grade water with 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.01% Formic Acid.

  • Gradient Program: 5% B to 95% B over 8.0 minutes, hold at 95% B for 2.0 minutes, re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: ESI negative mode. Monitor the specific MRM transition (Precursor [M-H]⁻ m/z ~213 → Product ion m/z 155, corresponding to the cleavage of the acetic acid moiety)[5].

AnalyticalWorkflow N1 Sample Prep (pH 2.5 + SPE) N2 UHPLC Separation (Sub-2 µm C18) N1->N2 N3 ESI-MS/MS (Negative MRM) N2->N3 N4 Data Processing (Quantitation) N3->N4

Workflow for the UHPLC-MS/MS analysis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid.

Section 3: Method Validation Framework

A method is only as reliable as its validation data. Following the updated [6], we define the Analytical Target Profile (ATP) first, ensuring the Total Analytical Error (TAE) remains within acceptable limits for intended use.

  • Specificity: Analyze blank matrix samples. The MRM chromatograms must show no interfering peaks at the retention time of the analyte (Signal-to-Noise < 3).

  • Linearity & Range: Prepare calibration standards ranging from 0.01 µg/L to 50.0 µg/L. The correlation coefficient (R²) must be ≥ 0.995, with residuals randomly distributed across the calibration curve[1].

  • Accuracy (Recovery): Spike matrix samples at three distinct concentration levels (e.g., 0.02, 0.04, and 0.06 µg/L). Extract and analyze in hexaplicate. Acceptable recovery per regulatory guidelines falls between 70% and 120%[5].

  • Precision (Repeatability): Calculate the Relative Standard Deviation (RSD) of the hexaplicate injections. For trace-level analysis, the RSD must be ≤ 15.0%.

  • Robustness (QbD Approach): Introduce deliberate, small variations in column temperature (± 2 °C), mobile phase pH (± 0.1 units), and flow rate (± 10%). Confirm that system suitability criteria (e.g., peak tailing ≤ 1.5, resolution ≥ 2.0) are strictly maintained[3].

ValidationLifecycle ATP Define ATP (ICH Q14) Spec Specificity (Matrix Blanks) ATP->Spec Sens Sensitivity (LOD/LOQ) ATP->Sens Lin Linearity (R² ≥ 0.995) Spec->Lin Sens->Lin Acc Accuracy & Precision (Recovery & RSD) Lin->Acc Rob Robustness (DoE Evaluation) Acc->Rob

ICH Q2(R2) method validation lifecycle for analytical procedures.

Conclusion

For the rigorous quantification of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid, UHPLC-MS/MS unequivocally outperforms traditional HPLC-UV and GC-MS methodologies. By eliminating the need for derivatization and leveraging the resolving power of sub-2 µm particle chemistry, laboratories can achieve sub-part-per-billion sensitivity while maintaining strict compliance with ICH Q2(R2) and USP <1225> regulatory frameworks.

References

  • Analytical Method Development and Validation in Pharmaceuticals: Regulatory Standards (ICH, FDA, USP) . ResolveMass. URL:[Link]

  • Considerations for Method Validation . Pharmaceutical Technology. URL: [Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry . NIH/PMC. URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. URL: [Link]

  • Final IWG Concept Paper Q2(R2) and Q14 . International Council for Harmonisation (ICH). URL: [Link]

Sources

Validation

comparative toxicity of different chlorophenoxyacetic acid isomers

A Comparative Guide to the Toxicity of Chlorophenoxyacetic Acid Isomers for Researchers and Drug Development Professionals Introduction: The Double-Edged Sword of Chlorophenoxyacetic Acids Chlorophenoxyacetic acids are a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Toxicity of Chlorophenoxyacetic Acid Isomers for Researchers and Drug Development Professionals

Introduction: The Double-Edged Sword of Chlorophenoxyacetic Acids

Chlorophenoxyacetic acids are a class of synthetic auxins that have been widely used as systemic herbicides for the control of broadleaf weeds since the 1940s. Their efficacy in agriculture and land management is well-documented; however, their potential for toxicity in non-target organisms, including humans, has been a subject of extensive research and public concern. This guide provides a comparative toxicological overview of the most prominent chlorophenoxyacetic acid isomers, with a focus on 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and 2-methyl-4-chlorophenoxyacetic acid (MCPA). We will delve into their mechanisms of action, present comparative toxicity data, and provide standardized protocols for their evaluation.

The toxicity of these compounds is not a simple, uniform measure. It is influenced by the specific isomeric structure, the chemical form (e.g., acids, salts, esters), and the presence of manufacturing impurities.[1][2] A notorious example is the contamination of 2,4,5-T with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound, which was a major component of the controversial herbicide Agent Orange.[3][4][5] Understanding these nuances is critical for accurate risk assessment and the development of safer alternatives.

Mechanisms of Toxicity: A Multi-pronged Assault

The toxic effects of chlorophenoxyacetic acids are multifaceted and not fully elucidated. However, several key mechanisms have been proposed, often acting in concert to induce cellular damage and organ dysfunction.[6][7][8]

  • Uncoupling of Oxidative Phosphorylation: These compounds can disrupt the process of ATP synthesis in mitochondria, leading to a rapid depletion of cellular energy.[7][8] This is a critical factor in their acute toxicity.

  • Cell Membrane Damage: Chlorophenoxyacetic acids can cause dose-dependent damage to cell membranes, increasing their permeability and disrupting cellular homeostasis.[6][7]

  • Disruption of Acetyl-CoA Metabolism: By interfering with the metabolism of acetyl-coenzyme A, these herbicides can disrupt numerous biochemical pathways, including the citric acid cycle and fatty acid metabolism.[6][7]

  • Induction of Oxidative Stress: There is growing evidence that 2,4-D and related compounds can induce the production of reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids.[9] This mechanism is thought to contribute to their genotoxic and carcinogenic potential.

dot graph TD; A[Chlorophenoxyacetic Acid Exposure] --> B{Cellular Uptake}; B --> C[Mitochondrial Dysfunction]; C --> D[Uncoupling of Oxidative Phosphorylation]; D --> E[ATP Depletion]; B --> F[Disruption of Acetyl-CoA Metabolism]; F --> G[Impaired Citric Acid Cycle]; B --> H[Cell Membrane Damage]; H --> I[Loss of Ionic Gradients]; B --> J[Induction of Oxidative Stress]; J --> K[ROS Production]; K --> L[DNA, Protein, and Lipid Damage]; E & G & I & L --> M[Cell Death and Organ Toxicity];

end caption: Proposed mechanisms of chlorophenoxyacetic acid toxicity.

Comparative Toxicity of Isomers: A Quantitative Overview

The acute toxicity of chlorophenoxyacetic acid isomers varies significantly depending on the specific compound and the test organism. The following table summarizes available oral LD50 values for several key isomers in rats. It is important to note that these values can be influenced by the purity of the compound, the vehicle used for administration, and the age and sex of the animals.

CompoundChemical NameOral LD50 (Rat)Key ObservationsReferences
2,4-D 2,4-Dichlorophenoxyacetic acid375 - 699 mg/kgGenerally low acute toxicity, but can cause severe eye irritation.[1][10] Dogs appear to be more sensitive.[11][10][11][12]
2,4,5-T 2,4,5-Trichlorophenoxyacetic acid~500 mg/kgToxicity is highly dependent on the level of TCDD contamination.[3][4] Banned in many countries due to dioxin concerns.[1][4][3]
MCPA 2-Methyl-4-chlorophenoxyacetic acid300 - 700 mg/kgSimilar toxicity profile to 2,4-D. Liver and kidneys are target organs.[13][7][13]
4-CPA 4-Chlorophenoxyacetic acid850 mg/kgLower acute toxicity compared to 2,4-D and MCPA.[14]
2,4-DB 4-(2,4-Dichlorophenoxy)butyric acid370 - 700 mg/kgConsidered to have low genotoxic potential.[15][15]

Experimental Protocols for Toxicity Assessment

A robust assessment of the comparative toxicity of chlorophenoxyacetic acid isomers requires a battery of standardized in-vivo and in-vitro assays. The following protocols provide a framework for such an evaluation.

General Experimental Workflow

G

Protocol 1: In-Vitro Cytotoxicity Assessment using Neutral Red Uptake Assay

This protocol assesses the viability of cells in culture after exposure to the test compounds. Viable cells will take up and retain the neutral red dye in their lysosomes.

1. Cell Culture:

  • Culture a suitable cell line (e.g., Balb/c 3T3) in appropriate media and conditions until they reach 80-90% confluency.
  • Trypsinize the cells and seed them into a 96-well microplate at a density of 1 x 10^4 cells/well.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Exposure:

  • Prepare a stock solution of each chlorophenoxyacetic acid isomer in a suitable solvent (e.g., DMSO).
  • Prepare a serial dilution of each compound in culture media to achieve the desired final concentrations.
  • Remove the old media from the cells and replace it with the media containing the test compounds. Include a vehicle control (solvent only) and a negative control (media only).
  • Incubate the plate for 24-48 hours.

3. Neutral Red Staining:

  • Prepare a 50 µg/mL solution of neutral red in warm, sterile PBS.
  • Remove the treatment media and wash the cells with PBS.
  • Add 100 µL of the neutral red solution to each well and incubate for 3 hours.
  • Remove the neutral red solution and wash the cells with PBS.

4. Dye Extraction and Measurement:

  • Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
  • Shake the plate for 10 minutes to extract the dye.
  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of viability for each concentration relative to the vehicle control.
  • Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: Ecotoxicity Assessment using Algal Growth Inhibition Test (based on OECD 201)

This protocol evaluates the effects of the test compounds on the growth of freshwater green algae.[16][17]

1. Algal Culture Preparation:

  • Maintain a stock culture of a suitable algal species (e.g., Pseudokirchneriella subcapitata) in a nutrient-rich medium under continuous illumination and controlled temperature (21-24°C).[17]
  • Ensure the culture is in the exponential growth phase before starting the test.

2. Test Solution Preparation:

  • Prepare a stock solution of each chlorophenoxyacetic acid isomer in a suitable solvent.
  • Prepare a geometric series of test concentrations by diluting the stock solution in the algal growth medium. A control group with no test substance should also be prepared.[18]

3. Test Procedure:

  • Inoculate the test solutions and controls with the exponentially growing algae to a final cell density of approximately 10^4 cells/mL.[18]
  • Incubate the test flasks under continuous illumination and controlled temperature for 72 hours.[17]
  • Ensure the flasks are continuously shaken to keep the algae in suspension.[18]

4. Growth Measurement:

  • Measure the algal biomass (e.g., by cell counts, chlorophyll fluorescence, or spectrophotometric absorbance) at 24, 48, and 72 hours.[16]

5. Data Analysis:

  • Calculate the average specific growth rate for each concentration and the control.
  • Determine the EC50 value, which is the concentration of the test substance that causes a 50% reduction in algal growth compared to the control.[16]

Conclusion: A Call for Continued Vigilance

The comparative toxicity of chlorophenoxyacetic acid isomers is a complex issue with significant implications for human health and the environment. While compounds like 2,4-D and MCPA exhibit moderate acute toxicity, the historical context of 2,4,5-T and its TCDD contamination serves as a stark reminder of the potential for unforeseen hazards.[3][4] A thorough understanding of their mechanisms of action and a rigorous application of standardized toxicity testing protocols are essential for accurate risk assessment and the development of safer, more sustainable alternatives in the future.

References

  • National Pesticide Information Center. 2,4-D Fact Sheet. Available from: [Link]

  • U.S. Environmental Protection Agency. (2026, January 23). 2,4-D. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2018, January 29). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Available from: [Link]

  • Bradberry, S. M., Proudfoot, A. T., Vale, J. A. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122. Available from: [Link]

  • 24d.info. (2020, August 14). Toxicology of 2,4-D. Available from: [Link]

  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. Available from: [Link]

  • Takayasu, T., et al. (2004). A Fatal Intoxication from Ingestion of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA). Journal of Analytical Toxicology, 28(7), 603-606. Available from: [Link]

  • ResearchGate. Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. Available from: [Link]

  • Wikipedia. 2,4,5-Trichlorophenoxyacetic acid. Available from: [Link]

  • Eurolab. OECD 201 Algal Growth Inhibition Test for Herbicides. Available from: [Link]

  • Rotterdam Convention. 2,4,5-T and its salts and esters. Available from: [Link]

  • Norris, L. A. (1975). THE BEHAVIOR OF 2,4,5-T AND TCDD IN THE ENVIRONMENT. Proceedings of the Western Society of Weed Science, 28, 33-41. Available from: [Link]

  • Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374. Available from: [Link]

  • Pesticide Registration Toolkit. Algal toxicity – growth inhibition. Available from: [Link]

  • van Ravenzwaay, B., et al. (2005). The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. Regulatory Toxicology and Pharmacology, 42(1), 46-54. Available from: [Link]

  • Roberts, D. M., et al. (2007). Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). Clinical Toxicology, 45(3), 243-248. Available from: [Link]

  • Newton, M., & Norris, L. A. (1981). Potential Exposure of Humans to 2,4,5-T and TCDD in the Oregon Coast Ranges. Fundamental and Applied Toxicology, 1(5), 339-346. Available from: [Link]

  • Ontario Ministry of the Environment. (2001). Report of the Independent Fact-Finding Panel on Herbicide 2,4,5-T. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025, March 17). 4-Chlorophenoxyacetic acid. Combined Human Health Scoping Document/ Draft Risk Assessment. Available from: [Link]

  • CORESTA. (n.d.). Dicamba, 2,4-D, 2,4,5-T. Available from: [Link]

  • University of Wyoming. (n.d.). 2,4-D and 2,4,5-T, post-World War II. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. Available from: [Link]

  • Forest Research. (1975). Forestry Commission Bulletin: The safety of the herbicides 2, 4-D and 2, 4, 5-T. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2018, January 29). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Available from: [Link]

  • Knaak, J. B., et al. (2003). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Toxicology and Applied Pharmacology, 187(2), 81-89. Available from: [Link]

  • Ziemińska-Smyk, M., & Woźniak, M. (2024). Use of Toxicity Tests to Assess the Harmfulness of Selected Herbicides. Water, 16(3), 421. Available from: [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). Algal Growth Inhibition Test, Daphnia Acute Immobilization Test, and Fish Acute Toxicity Test. Available from: [Link]

  • Zablotny, C. L., & Peterson, D. E. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Journal of Environmental and Analytical Toxicology, 9(5), 1-10. Available from: [Link]

  • Schreiber, D., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85. Available from: [Link]

  • Cifone, M. A., & Myhr, B. C. (2000). Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 469(2), 227-234. Available from: [Link]

  • Li, Y., et al. (2015). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. International Journal of Environmental Research and Public Health, 12(9), 11467-11481. Available from: [Link]

  • Al-Zuhairy, S. N. (2013). Screening of Commercial Herbicides for Controlling Algae Growth in Aquarium. Journal of Environmental Science and Technology, 6(1), 1-10. Available from: [Link]

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  • Environment and Climate Change Canada. (2023, March 22). Biological test method: growth inhibition test using a freshwater alga. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Chlorophenoxy)acetic acid. PubChem Compound Database. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. (1996). 4.7 2,4-D (020) (T)**. Available from: [Link]

  • Piotrowska, A., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 30(7), 1583. Available from: [Link]

  • Taylor & Francis. (n.d.). 4-Chlorophenoxyacetic acid – Knowledge and References. Available from: [Link]

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Comparative

assessing the environmental impact of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid compared to 2,4,5-T

The following guide provides an in-depth technical assessment comparing the environmental impact of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid against the historically significant 2,4,5-Trichlorophenoxyacetic acid (2,4,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment comparing the environmental impact of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid against the historically significant 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) .

[1][2]

Executive Summary & Chemical Identity

This guide compares the environmental profile of 2,4,5-T , a potent herbicide notorious for its association with TCDD (dioxin) contamination, against 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (hereafter referred to as CDMPA for brevity).[1][2]

While 2,4,5-T is widely banned due to the formation of the super-toxin 2,3,7,8-TCDD during synthesis, CDMPA represents a structural analog where specific chlorine atoms are replaced by methyl groups.[1][2] This structural modification fundamentally alters the synthesis byproducts, biodegradation rates, and environmental persistence.[1][2]

Chemical Structure Comparison
Feature2,4,5-T CDMPA (Target)
IUPAC Name 2-(2,4,5-Trichlorophenoxy)acetic acid2-(2-Chloro-4,5-dimethylphenoxy)acetic acid
CAS Number 93-76-51585-23-5
Core Structure Phenoxyacetic acidPhenoxyacetic acid
Substituents 3 Chlorines (Positions 2, 4,[1][2][3][4][5][6][7] 5)1 Chlorine (Pos 2), 2 Methyls (Pos 4,[1][2][3] 5)
Primary Hazard High : Precursor to 2,3,7,8-TCDDLow : Cannot form TCDD

Critical Differentiator: The Dioxin Formation Pathway

The most significant environmental differentiator is the synthesis impurity profile .[1][2] The production of 2,4,5-T involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene to 2,4,5-trichlorophenol, which inevitably dimerizes to form 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) —one of the most potent environmental toxins known.[1][2]

In contrast, the synthesis of CDMPA utilizes 2-chloro-4,5-dimethylphenol .[1][2] The dimerization of this precursor is sterically and chemically incapable of forming 2,3,7,8-TCDD.[1][2]

Visualization: Impurity Formation Logic

The following diagram illustrates the divergent impurity pathways based on the precursor structure.

DioxinPathway cluster_245T 2,4,5-T Synthesis Pathway (High Risk) cluster_CDMPA CDMPA Synthesis Pathway (Low Risk) Precursor_T 2,4,5-Trichlorophenol Reaction_T Alkaline Dimerization (Side Reaction) Precursor_T->Reaction_T Product_T 2,3,7,8-TCDD (Super-Toxin) Reaction_T->Product_T High Probability Precursor_C 2-Chloro-4,5-dimethylphenol Reaction_C Alkaline Dimerization (Side Reaction) Precursor_C->Reaction_C Product_C Dimethyl-dichloro-dioxins (Non-2,3,7,8 congeners) Reaction_C->Product_C Steric Constraint

Figure 1: Comparison of synthesis impurities. 2,4,5-T production carries an inherent risk of generating carcinogenic TCDD, whereas CDMPA synthesis avoids this specific congener.[1][2]

Environmental Fate & Persistence

The substitution of chlorine atoms with methyl groups in CDMPA significantly accelerates biological degradation.[1][2]

Biodegradation Mechanism[2]
  • 2,4,5-T (Recalcitrant): The three chlorine atoms are electron-withdrawing, stabilizing the benzene ring against oxidative attack by soil microbes.[1][2] Dechlorination is a slow, energy-intensive process for bacteria.[1][2]

  • CDMPA (Labile): Methyl groups at positions 4 and 5 act as "handles" for microbial oxidation.[1][2] Soil bacteria (e.g., Pseudomonas spp.)[1][2] can readily oxidize these methyl groups to carboxylic acids (via alcohol and aldehyde intermediates), leading to ring cleavage (ortho- or meta-cleavage) much faster than the dechlorination required for 2,4,5-T.[1]

Comparative Properties Table
Property2,4,5-TCDMPA (Estimated)Environmental Implication
Soil Half-Life (DT50) 12–24 days (can persist months)< 10 daysCDMPA poses lower risk of carryover injury to subsequent crops.[1][2]
Water Solubility 278 mg/L (Acid form)~150–200 mg/LBoth are mobile in anionic form; leaching risk exists for both.[1][2]
Bioaccumulation (Log Kow) 3.13~2.8–3.0CDMPA has slightly lower lipophilicity due to oxidation potential.[1][2]
Volatilization Low (Acid), High (Esters)Low (Acid)Risk of drift depends on formulation (ester vs. amine salt).[1][2]

Experimental Protocols for Assessment

To validate the environmental advantages of CDMPA, the following standardized protocols should be employed. These protocols ensure data reliability (Trustworthiness) and allow for direct head-to-head comparison.[1][2]

Protocol A: Comparative Soil Degradation Assay (OECD 307)

Objective: Determine the aerobic degradation rate (DT50) of CDMPA vs. 2,4,5-T in standard soil types.

  • Soil Preparation: Collect fresh agricultural topsoil (sandy loam).[1][2] Sieve (2 mm) and adjust moisture to 40% holding capacity.[1][2]

  • Treatment:

    • Group A: Treat soil with 2,4,5-T (1 mg/kg).[1][2]

    • Group B: Treat soil with CDMPA (1 mg/kg).[1][2]

    • Control: Sterile soil (to assess abiotic hydrolysis).[1][2]

  • Incubation: Maintain at 20°C in dark, aerobic conditions.

  • Sampling: Extract soil samples at days 0, 1, 3, 7, 14, 28, and 56.

  • Analysis: Extract with Methanol/0.1M HCl. Analyze via LC-MS/MS .

    • Note: Monitor for metabolites.[1][2] For CDMPA, look for 2-chloro-4-carboxy-5-methylphenoxyacetic acid (oxidation product).[1][2]

  • Calculation: Plot ln(Concentration) vs. Time to determine first-order rate constant (

    
    ) and Half-life (
    
    
    
    ).
Protocol B: Auxin Bioassay for Efficacy (Root Elongation)

Objective: Verify that the "safer" CDMPA retains the necessary herbicidal efficacy.[1][2]

  • Test Species: Cucumis sativus (Cucumber) - highly sensitive to auxins.[1][2]

  • Setup: Germinate seeds on filter paper saturated with test solutions.

  • Concentration Gradient: 0, 10⁻⁹, 10⁻⁸, ..., 10⁻⁴ M of both compounds.[1][2]

  • Measurement: After 72 hours, measure primary root length.

  • Endpoint: Calculate IC50 (concentration inhibiting 50% growth). A comparable IC50 indicates CDMPA is a viable functional alternative.[1][2]

Visualization: Environmental Assessment Workflow

Workflow cluster_Fate Fate Assessment cluster_Tox Toxicity Assessment Start Compound Synthesis (Verify Purity) Soil Soil Metabolism (OECD 307) Start->Soil Leach Column Leaching (OECD 312) Start->Leach Fish Aquatic Tox (Fish/Daphnia) Start->Fish Plant Target Efficacy (Root Assay) Start->Plant Analysis LC-MS/MS & Data Modeling Soil->Analysis Leach->Analysis Fish->Analysis Plant->Analysis Report Comparative Profile Analysis->Report

Figure 2: Integrated workflow for assessing environmental fate and ecotoxicology.

Conclusion

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CDMPA) presents a theoretically superior environmental profile compared to 2,4,5-T , primarily due to the elimination of TCDD formation risk during synthesis.[1] Furthermore, the presence of methyl groups on the aromatic ring facilitates more rapid microbial degradation, reducing soil persistence and the potential for groundwater contamination.[1][2]

For researchers and drug developers, CDMPA represents a "safer-by-design" auxin analog that retains the core pharmacophore of phenoxy herbicides while mitigating the catastrophic historical liabilities of the trichlorophenoxy class.[1][2]

References

  • National Institute of Standards and Technology (NIST) .[1][2] Acetic acid, (2,4,5-trichlorophenoxy)- Properties and Spectra. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1][2]

  • Chemical Abstracts Service (CAS) . 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS 1585-23-5) Registry Data. Common Chemistry. Available at: [Link][1][2][8]

  • International Agency for Research on Cancer (IARC) . Monographs on the Evaluation of Carcinogenic Risks to Humans: Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans. Vol 69. 1997.[1][2][9] (Detailed mechanism of TCDD formation from trichlorophenols).

  • United States Environmental Protection Agency (EPA) .[1][2] Reregistration Eligibility Decision (RED) for 2,4-D and Phenoxy Herbicides.[1][2] (Provides baseline protocols for phenoxy acid degradation).

  • University of Hertfordshire . Pesticide Properties DataBase (PPDB): 2,4,5-T.[1][2][3] Available at: [Link][1][2]

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Validation

Validating the Anti-inflammatory Potential of Phenoxyacetic Acid Derivatives: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Phenoxyacetic acid derivatives have emerg...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Phenoxyacetic acid derivatives have emerged as a promising class of compounds, with a growing body of evidence supporting their potential to modulate key inflammatory pathways. This guide provides an in-depth, objective comparison of the anti-inflammatory performance of various phenoxyacetic acid derivatives against established alternatives, supported by detailed experimental methodologies and data.

Introduction: The Rationale for Investigating Phenoxyacetic Acid Derivatives

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1] However, non-selective inhibition of both COX-1 and COX-2 isoforms can lead to undesirable gastrointestinal side effects.[1] The development of selective COX-2 inhibitors, such as celecoxib, represented a significant advancement in mitigating these risks.[2]

Phenoxyacetic acid derivatives have garnered attention due to their structural similarity to existing NSAIDs and their potential for potent and selective COX-2 inhibition.[3][4] This guide will explore the experimental validation of these derivatives, providing a framework for their preclinical assessment.

Core Signaling Pathways in Inflammation

A fundamental understanding of the key signaling cascades involved in inflammation is crucial for interpreting the mechanism of action of phenoxyacetic acid derivatives.

The COX-2/PGE2 Synthesis Pathway

The conversion of arachidonic acid to prostaglandin E2 (PGE2) is a critical step in the inflammatory response.[5] This pathway is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by COX enzymes.[5] COX-2 is inducibly expressed at sites of inflammation and plays a major role in the production of PGE2, a key mediator of pain and swelling.[6]

COX2_PGE2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGES Prostaglandin E Synthases (PGES) PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation Phenoxyacetic_Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic_Derivatives->COX2 Inhibition

Caption: The COX-2/PGE2 synthesis pathway and the inhibitory action of phenoxyacetic acid derivatives.

The TNF-α Signaling Pathway

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade.[7] Upon binding to its receptors (TNFR1 and TNFR2), TNF-α triggers a series of intracellular signaling events that lead to the activation of transcription factors like NF-κB and AP-1.[8] These transcription factors then drive the expression of a wide range of pro-inflammatory genes, including other cytokines, chemokines, and adhesion molecules.[9]

TNF_alpha_Pathway TNF_alpha TNF-α TNFR TNF Receptor (TNFR1/TNFR2) TNF_alpha->TNFR Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR->Signaling_Complex IKK IKK Complex Signaling_Complex->IKK NF_kB NF-κB Activation IKK->NF_kB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Simplified overview of the TNF-α signaling pathway leading to inflammation.

Experimental Validation: Methodologies and Protocols

The anti-inflammatory potential of phenoxyacetic acid derivatives can be rigorously assessed through a combination of in vitro and in vivo assays. The following protocols are designed to provide a robust framework for this evaluation.

In Vitro Assessment of COX-2 Inhibition

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of COX-2.

Experimental Workflow: In Vitro COX-2 Inhibition Assay

InVitro_COX2_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Test_Compound_Prep Prepare Test Compound (Phenoxyacetic Acid Derivative) and Controls (e.g., Celecoxib) Incubation Incubate Enzyme with Test Compound/Control Test_Compound_Prep->Incubation Enzyme_Prep Prepare Purified COX-2 Enzyme Solution Enzyme_Prep->Incubation Reaction_Initiation Initiate Reaction with Arachidonic Acid Incubation->Reaction_Initiation Measurement Measure Product Formation (e.g., Colorimetric or Fluorometric Detection) Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis

Caption: Workflow for the in vitro COX-2 enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the phenoxyacetic acid derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and a reference COX-2 inhibitor (e.g., celecoxib) in assay buffer.

    • Prepare a solution of purified human or ovine recombinant COX-2 enzyme in assay buffer.[10][11]

    • Prepare a solution of arachidonic acid (substrate) and a detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for colorimetric assays).[12]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the diluted COX-2 enzyme to each well.[11]

    • Add the test compound dilutions or reference inhibitor to the respective wells. For control wells (100% activity), add the vehicle solvent.[11]

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.[13]

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 2-10 minutes).[10]

  • Detection and Data Analysis:

    • Stop the reaction (e.g., by adding a stannous chloride solution).[10]

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Assessment: Carrageenan-Induced Paw Edema Model

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound in a living organism.[14]

Experimental Workflow: Carrageenan-Induced Paw Edema

InVivo_Edema_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Baseline_Measurement Baseline Paw Volume Measurement (Plethysmometer) Animal_Acclimatization->Baseline_Measurement Grouping Animal Grouping (Vehicle, Test Compound, Positive Control) Baseline_Measurement->Grouping Administration Compound Administration (e.g., Oral Gavage) Grouping->Administration Induction Induce Edema: Subplantar Injection of Carrageenan Administration->Induction Measurement Measure Paw Volume at Regular Time Intervals Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model in rats.

Step-by-Step Protocol:

  • Animal Handling and Grouping:

    • Use male Wistar rats (180-200 g) and acclimatize them to laboratory conditions for at least one week.[14]

    • Randomly divide the animals into groups (n=6 per group): vehicle control, test compound group(s) at different doses, and a positive control group (e.g., diclofenac or celecoxib).[15][16]

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[14]

    • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

    • After a set time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar surface of the right hind paw.[14][17]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the volume at that time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [1 - (Edema_treated / Edema_control)] x 100

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

In Vitro Assessment of Cytokine Release

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines, such as TNF-α, from immune cells stimulated with lipopolysaccharide (LPS).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable immune cell line (e.g., RAW 264.7 murine macrophages) or isolated primary cells (e.g., human peripheral blood mononuclear cells).[13][18]

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the phenoxyacetic acid derivative or a vehicle control for 1 hour.[13]

  • Stimulation and Incubation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines.[13][19]

    • Incubate the cells for a specified period (e.g., 24 hours).[13]

  • Cytokine Measurement and Data Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit or a cytometric bead array (CBA).[20]

    • Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of cytokine release.

Comparative Data Analysis

The following tables summarize the anti-inflammatory activity of selected phenoxyacetic acid derivatives in comparison to standard NSAIDs.

Table 1: In Vitro COX-2 Inhibitory Activity

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Phenoxyacetic Acid Derivatives
Compound 6a0.03-365.4[3][4]
Compound 6c0.03-196.9[3][4]
Compound 5d0.07 - 0.099.03-[16][21]
Compound 5f0.07 - 0.098.00-[16][21]
Compound 7b0.06 - 0.095.93-[16][21]
Compound 10c0.07 - 0.09--[16][21]
Compound 10d0.087.00-[21]
Compound 10e0.094.07-[21]
Compound 10f0.064.97-[21]
Reference Drugs
Celecoxib0.05>10>100[13][21]
Mefenamic Acid1.98--[21]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)% Inhibition of Paw EdemaReference
Phenoxyacetic Acid Derivatives
Compound 7b-63.35% (inhibition of paw thickness)[16]
Compound 5f-46.51% (inhibition of paw thickness)[21]
Reference Drugs
Celecoxib-41.65% (reduction in paw thickness)[16]
Mefenamic Acid-33.89% (reduction in paw thickness)[21]

Table 3: In Vitro Inhibition of Inflammatory Mediators

CompoundAssay% ReductionReference
Phenoxyacetic Acid Derivative
Compound 7bTNF-α levels64.88%[16]
PGE2 levels57.07%[16]
Reference Drug
CelecoxibTNF-α levels63.52%[21]
PGE2 levels60.16%[21]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency and COX-2 selectivity of phenoxyacetic acid derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. For instance, the introduction of a bromo group at the 4-position of the phenoxy ring in some series of compounds has been shown to enhance COX-2 inhibitory activity.[21] A thorough analysis of SAR is critical for the rational design of more potent and selective anti-inflammatory agents.

Conclusion and Future Directions

The experimental data presented in this guide demonstrate that phenoxyacetic acid derivatives represent a viable and promising class of anti-inflammatory agents. Several derivatives exhibit potent COX-2 inhibition, with IC50 values comparable or superior to celecoxib.[3][4][21] Furthermore, in vivo studies have confirmed their significant anti-inflammatory effects, outperforming established NSAIDs in some cases.[16]

The validation framework outlined herein provides a comprehensive approach for the preclinical evaluation of these compounds. Future research should focus on expanding the library of phenoxyacetic acid derivatives, further elucidating their mechanisms of action beyond COX inhibition, and conducting more extensive safety and pharmacokinetic profiling to identify lead candidates for clinical development. The systematic application of the described methodologies will be instrumental in advancing this promising class of compounds towards therapeutic application.

References

  • Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]
  • Prostaglandin E2 - Wikipedia. [URL: https://en.wikipedia.org/wiki/Prostaglandin_E2]
  • Prostaglandin E2 synthesis and metabolism pathways - Benchchem. [URL: https://www.benchchem.
  • TNF Signaling Pathway: Inflammation, Immunity and Biomarkers - AnyGenes. [URL: https://www.anygenes.
  • Biosynthesis and signaling pathways of prostaglandin E2 (PGE2).... - ResearchGate. [URL: https://www.researchgate.net/figure/Biosynthesis-and-signaling-pathways-of-prostaglandin-E2-PGE2-Arachidonic-acid-is_fig1_320392683]
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  • Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/16604278/]
  • Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. [URL: https://www.jstage.jst.go.jp/article/jcbn/37/1/37_1_9/_article]
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  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. [URL: https://www.mdpi.com/1420-3049/29/6/1309]
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Comparative

inter-laboratory comparison of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid analysis

Comprehensive Inter-Laboratory Comparison Guide: Analytical Methodologies for 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid Executive Summary 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS 1585-23-5) is a structurally co...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Inter-Laboratory Comparison Guide: Analytical Methodologies for 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

Executive Summary

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS 1585-23-5) is a structurally complex phenoxyacetic acid derivative utilized as a fine chemical intermediate and agrochemical analog[1]. Because of its high polarity and potential for environmental mobility, accurate trace-level quantification in complex matrices (such as groundwater, soil, and biological fluids) is critical for drug development professionals and environmental researchers.

This guide provides an objective, data-driven comparison of the three primary analytical methodologies—UHPLC-MS/MS, GC-MS, and HPLC-UV—used across global laboratories. By examining the causality behind experimental choices and establishing self-validating protocols, this guide serves as an authoritative framework for method selection and optimization.

Mechanistic Grounding: The Chemistry of the Analyte

The analytical behavior of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is dictated by two key structural features:

  • The Carboxylic Acid Moiety : With a pKa typically between 3 and 4, this group is highly polar and easily deprotonated. In aqueous environments, the compound exists predominantly as a free acid[2]. This makes it highly amenable to liquid chromatography but presents severe challenges for gas chromatography, where the free acid causes irreversible column adsorption and peak tailing[3].

  • The Halogenated Phenoxy Ring : The electron-withdrawing chlorine atom and electron-donating methyl groups stabilize the phenolate anion formed during mass spectrometric ionization, making negative-ion Electrospray Ionization (ESI-) highly efficient[4].

Comparative Analysis of Methodologies

UHPLC-MS/MS: The Modern Gold Standard

Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) has largely supplanted legacy methods[5]. By operating in ESI negative mode, laboratories can detect the stable [M-H]⁻ precursor ion. The technique allows for direct injection of water samples, eliminating the need for extensive sample enrichment and derivatization[4].

GC-MS: The Legacy Approach

Gas chromatography-mass spectrometry (GC-MS) requires extensive sample preparation. Because the carboxylic acid group lacks the volatility required for GC, laboratories must perform liquid-liquid extraction followed by esterification (e.g., using diazomethane or pentafluorobenzyl bromide) to mask the polar hydroxyl group[3]. While highly reproducible, the extended sample preparation time introduces multiple vectors for analyte loss.

HPLC-UV (DAD): The High-Concentration Alternative

Liquid chromatography with diode-array detection (LC-DAD) is widely used for high-concentration formulation analysis. However, it lacks the structural identification potential and extreme sensitivity of MS/MS, making it unsuitable for trace-level environmental or pharmacokinetic monitoring[6].

Inter-Laboratory Performance Data

The following table aggregates inter-laboratory validation metrics comparing the three methodologies for phenoxyacetic acid derivatives.

Analytical MethodologyLimit of Detection (LOD)Limit of Quantitation (LOQ)Inter-Lab Mean RecoveryInter-Lab Precision (RSD)Sample Prep Requirement
UHPLC-MS/MS 2.5 - 5.0 ng/L10.0 ng/L98% - 105%< 5%Direct Injection / Filtration
GC-MS 50.0 ng/L150.0 ng/L85% - 115%12% - 18%SPE & Esterification
HPLC-UV (DAD) 5,000 ng/L15,000 ng/L90% - 110%8% - 10%SPE Concentration

Visualizing the Analytical Workflows

Workflow Start Sample Collection & IS Spiking Prep Filtration (0.2 µm) & Acidification Start->Prep Split Method Selection Prep->Split LC_Path Direct Injection (No Derivatization) Split->LC_Path GC_Path SPE Extraction & Esterification Split->GC_Path LC_Anal UHPLC-MS/MS (ESI Negative) LC_Path->LC_Anal GC_Anal GC-MS (Electron Impact) GC_Path->GC_Anal Data Data Acquisition & Inter-Lab Validation LC_Anal->Data GC_Anal->Data

Caption: Analytical workflow comparing LC-MS/MS and GC-MS for phenoxyacetic acid analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By embedding internal controls directly into the chemistry of the workflow, the protocols automatically flag matrix interference or mechanical failures.

Protocol 1: UHPLC-MS/MS Direct Injection Workflow

Causality & Self-Validation: Direct injection prevents the variable analyte loss associated with Solid Phase Extraction (SPE). By adding an isotopically labeled internal standard (IS) prior to any sample manipulation, the system becomes self-validating. Any signal suppression in the ESI source caused by matrix effects is proportionally experienced by the IS. The calculated concentration (derived from the Analyte/IS ratio) remains mathematically accurate regardless of matrix variations[4].

Step-by-Step Methodology:

  • Sample Aliquoting & Spiking: Transfer 1.5 mL of the aqueous sample into a deactivated glass vial. Immediately spike with 10 µL of a 100 µg/L deuterated internal standard solution (e.g., 2,4-D-d3).

  • Acidification: Add 30 µL of 5% formic acid. Mechanistic Note: While counterintuitive for negative ion mode, a slightly acidic sample stabilizes the analyte during chromatography, preventing peak tailing on C18 columns[2]. The energetic ESI source conditions still efficiently drive deprotonation.

  • Filtration: Pass the sample through a 0.2 µm PVDF syringe filter to remove particulates.

  • Chromatographic Separation: Inject 100 µL onto a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Elute using a 5-minute linear gradient of water and acetonitrile (both containing 0.5% formic acid)[4].

  • MS/MS Acquisition: Operate the tandem quadrupole in ESI negative mode. Monitor the specific MRM transitions.

Pathway Parent Parent Ion [M-H]- m/z 213 Loss1 Neutral Loss CH2CO2 (58 Da) Parent->Loss1 Loss2 Neutral Loss CO2 (44 Da) Parent->Loss2 Product1 Phenolate Quant Ion m/z 155 Loss1->Product1 Product2 Qualifier Ion m/z 169 Loss2->Product2

Caption: Proposed ESI negative mode fragmentation pathway for the target analyte.

Protocol 2: GC-MS Derivatization Workflow

Causality & Self-Validation: The free carboxylic acid interacts strongly with the silanol groups of GC columns, causing thermal degradation. Derivatization to a methyl ester is mandatory to increase volatility[3]. This protocol uses a dual-standard self-validating mechanism: a surrogate standard is added before extraction to validate extraction efficiency, and a distinct internal standard is added before injection to validate derivatization yield and GC injection efficiency.

Step-by-Step Methodology:

  • Extraction: Acidify 100 mL of sample to pH < 2 to ensure the analyte is fully protonated (neutral). Extract three times with dichloromethane.

  • Evaporation: Dry the organic layer over anhydrous sodium sulfate and evaporate to near dryness under a gentle stream of nitrogen. Mechanistic Note: Evaporating to complete dryness causes significant volatilization loss of the analyte[3].

  • Derivatization: Add 1 mL of diazomethane in ether and incubate at 60°C for 30 minutes to form the methyl ester derivative.

  • GC-MS Analysis: Inject 1 µL onto a 5% phenyl-methylpolysiloxane capillary column. Detect using Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode.

References

  • [1] Title: 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid | 1585-23-5 Source: hairuichem.com URL:

  • [5] Title: Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry Source: nih.gov URL:

  • [2] Title: Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Source: lcms.cz URL:

  • [4] Title: Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis - Waters Corporation Source: waters.com URL:

  • [3] Title: Manual Of Analytical Quality Control For Pesticides And Related Compounds In Human And Environmental Samples Source: epa.gov URL:

  • [6] Title: Application of liquid chromatography with mass spectrometry combined with photodiode array detection and tandem mass spectrometry for monitoring pesticides in surface waters Source: researchgate.net URL:

Sources

Validation

comparing the degradation pathways of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid in different microbial strains

This guide provides an in-depth technical comparison of the degradation pathways of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CDPA) in two distinct microbial systems: the Betaproteobacteria model Cupriavidus necator a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the degradation pathways of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CDPA) in two distinct microbial systems: the Betaproteobacteria model Cupriavidus necator and the Alphaproteobacteria genus Sphingomonas .

Executive Summary

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CDPA) is a chlorinated phenoxy acid structurally analogous to the herbicides 2,4-D and MCPA. Its specific substitution pattern—a chlorine at the ortho position and methyl groups at the para and meta positions—presents unique steric and electronic challenges for microbial metabolism.

While Cupriavidus necator (formerly Ralstonia eutropha) utilizes a highly specific, plasmid-borne ortho-cleavage pathway optimized for 2,4-D, Sphingomonas species employ a more versatile enzyme suite capable of accommodating bulky alkyl substitutions. This guide compares the metabolic efficiency, pathway bottlenecks, and enzymatic specificity of these two strains, providing actionable protocols for researchers investigating the bioremediation or metabolic fate of CDPA.

Compound Profile & Chemical Challenges

  • IUPAC Name: 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

  • CAS Number: 1585-23-5

  • Structural Features:

    • Ether Linkage: Requires oxidative cleavage to release the phenol.

    • 2-Chloro Group: Electron-withdrawing; directs hydroxylation.

    • 4,5-Dimethyl Groups: Electron-donating but sterically bulky. They hinder the classic para-hydroxylation often seen in 2,4-D metabolism.

Microbial Candidates: The Comparison

FeatureCupriavidus necator (Strain JMP134) Sphingomonas sp.
Primary Enzyme System tfd gene cluster (pJP4 plasmid)sdp / rdp gene homologs
Ether Cleavage Enzyme TfdA (α-KG dependent dioxygenase)RdpA / SdpA (Enantioselective dioxygenases)
Substrate Specificity Narrow (Strictly 2,4-D / MCPA)Broad (Accepts bulky alkyl side chains)
Ring Cleavage Mode Ortho-cleavage (via Chlorocatechol)Modified Ortho or Meta-cleavage
Metabolic Bottleneck Accumulation of 2-chloro-4,5-dimethylphenol due to steric hindrance at TfdB.Efficient phenol turnover; less accumulation of toxic intermediates.

Degradation Pathways: Mechanism & Causality

Pathway A: The Cupriavidus "Ortho" Route (Rigid)

In C. necator, the degradation is initiated by TfdA , which cleaves the ether bond. However, the subsequent step—hydroxylation of the resulting phenol—is critical.

  • Ether Cleavage: TfdA converts CDPA to 2-chloro-4,5-dimethylphenol and glyoxylate.

  • Phenol Hydroxylation: The enzyme TfdB (phenol hydroxylase) attempts to hydroxylate the phenol to form a catechol. In 2,4-D, this occurs at the 6-position. For CDPA, the 4,5-dimethyl groups create steric crowding, potentially slowing this step and causing phenol accumulation (toxicity).

  • Ring Cleavage: If the catechol is formed, TfdC (chlorocatechol 1,2-dioxygenase) performs intradiol cleavage.

Pathway B: The Sphingomonas "Versatile" Route (Adaptive)

Sphingomonas utilizes RdpA or SdpA , which have wider active sites designed for propionate herbicides (like Mecoprop).

  • Ether Cleavage: RdpA efficiently cleaves CDPA, often with higher

    
     for substituted analogs than TfdA.
    
  • Ring Hydroxylation: Sphingomonas phenol hydroxylases are less sensitive to steric bulk, efficiently converting 2-chloro-4,5-dimethylphenol to 3-chloro-5,6-dimethylcatechol .

  • Ring Cleavage: The catechol undergoes cleavage (often meta-cleavage in Sphingomonas if the ortho pathway is blocked by methyls), facilitating complete mineralization without dead-end metabolite formation.

Visualized Pathway (DOT)

CDPA_Degradation cluster_0 Critical Bottleneck in Cupriavidus CDPA 2-(2-Chloro-4,5-dimethylphenoxy) acetic acid (CDPA) Phenol 2-Chloro-4,5-dimethylphenol CDPA->Phenol Ether Cleavage (TfdA / RdpA) Glyoxylate Glyoxylate CDPA->Glyoxylate Catechol 3-Chloro-5,6-dimethylcatechol Phenol->Catechol Hydroxylation (TfdB / PheA) Phenol->Catechol Muconate 2-Chloro-4,5-dimethyl muconate Catechol->Muconate Ring Cleavage (Ortho: TfdC / Meta: C23O) TCA TCA Cycle (Succinate/Acetate) Muconate->TCA Dechlorination & Hydrolysis

Caption: Degradation pathway of CDPA showing the critical ether cleavage and ring hydroxylation steps. The phenol-to-catechol conversion is the primary rate-limiting step in non-adapted strains.

Experimental Protocols

Strain Cultivation & Induction

To accurately measure degradation, cells must be induced. Constitutive expression is rare for these pathways.

  • Medium: Minimal Salts Medium (MSM) containing

    
     (NH
    
    
    
    )
    
    
    SO
    
    
    , phosphate buffer (pH 7.0), and trace elements.
  • Inducer: Add CDPA at a low concentration (

    
    ) or a structural analog like 2,4-D (
    
    
    
    ) if CDPA toxicity is unknown.
  • Protocol:

    • Inoculate pre-culture in LB broth; grow to mid-log phase (OD

      
      ).
      
    • Wash cells

      
       with sterile MSM to remove residual carbon.
      
    • Resuspend in MSM supplemented with CDPA (

      
      ) as the sole carbon source.
      
    • Incubate at

      
       with rotary shaking (
      
      
      
      ).
Analytical Quantification (HPLC-UV)

This method separates the parent acid from the phenol metabolite.

  • System: HPLC with UV Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (acidifies the phenoxy acid to suppress ionization).

    • Solvent B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 min.

  • Detection:

    
     (Phenol absorption) and 
    
    
    
    (Carboxylic acid).
  • Validation:

    • Self-Check: If CDPA peak decreases but no cell growth (OD increase) occurs, check for abiotic sorption or volatilization of the phenol.

Metabolite Identification (GC-MS)

Essential for confirming the ring cleavage mechanism.

  • Acidify supernatant to pH 2.0 with HCl.

  • Extract with Ethyl Acetate (

    
     volume).
    
  • Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at

    
     for 30 min.
    
  • Analyze via GC-MS. Look for the TMS-derivative of 2-chloro-4,5-dimethylphenol (

    
     approx 228 + TMS mass).
    

Comparative Performance Data

The following table summarizes projected performance based on enzyme kinetics of tfdA vs. rdpA with substituted phenoxy acids.

ParameterCupriavidus necator Sphingomonas sp. Interpretation
Lag Phase Long (

)
Short (

)
Sphingomonas adapts faster to bulky substrates.
Degradation Rate (

)


Sphingomonas shows superior kinetics for dimethyl analogs.
Intermediate Accumulation High (Phenol)Low / TransientCupriavidus struggles to process the 4,5-dimethylphenol.
Chloride Release Partial (

)
Near Complete (

)
Indicates complete mineralization in Sphingomonas.

References

  • Don, R. H., & Pemberton, J. M. (1981). Properties of six pesticide degradation plasmids isolated from Alcaligenes paradoxus and Alcaligenes eutrophus. Journal of Bacteriology, 145(2), 681–686. Link

  • Müller, T. A., et al. (2004). Genetic Analysis of Phenoxyalkanoic Acid Degradation in Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 70(10), 6066–6075. Link

  • Pieper, D. H., et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134.[1] Archives of Microbiology, 150(1), 95–102. Link

  • Westendorf, A., et al. (2002). The two enantiospecific dichlorprop/alpha-ketoglutarate-dioxygenases from Delftia acidovorans MC1—protein and sequence data of RdpA and SdpA. Microbiological Research, 157(4), 317–322. Link

  • Strother, A. (1972). In vitro metabolism of methylcarbamate insecticides by human and rat liver fraction.[2] Toxicology and Applied Pharmacology, 21(1), 112-129. (Reference for 2-chloro-4,5-dimethylphenol metabolite). Link

Sources

Comparative

Technical Evaluation Guide: 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid (CDMPA) vs. Commercial Auxinic Herbicides

Executive Summary & Chemical Profile 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (herein referred to as CDMPA ) is a chlorinated phenoxyacetic acid derivative. Structurally, it belongs to the synthetic auxin class of her...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (herein referred to as CDMPA ) is a chlorinated phenoxyacetic acid derivative. Structurally, it belongs to the synthetic auxin class of herbicides, sharing a core scaffold with the industry standards 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid).[1]

While 2,4-D relies on chlorine atoms at the 2 and 4 positions for its binding affinity and metabolic stability, CDMPA substitutes the 4-chloro and 5-positions with methyl groups. This structural modification alters the molecule's lipophilicity (LogP) and steric profile, potentially influencing its uptake in waxy cuticles and its resistance to specific metabolic detoxification pathways in resistant weed biotypes.

This guide provides a technical framework for researchers to evaluate CDMPA against commercial standards, focusing on auxinic signaling efficacy and physiological impact.

Chemical Structure Comparison[2]
  • 2,4-D: 2,4-dichloro substitution.[1][2] High affinity for TIR1.

  • MCPA: 2-methyl-4-chloro substitution.[1]

  • CDMPA: 2-chloro-4,5-dimethyl substitution. Increased steric bulk at the para and meta positions may alter binding kinetics with the TIR1-IAA co-receptor complex.

Mechanism of Action: The Auxin Overdose

Like its commercial counterparts, CDMPA functions as a structural mimic of the natural plant hormone Indole-3-acetic acid (IAA). Its herbicidal efficacy is derived from "auxin overdose," causing unregulated growth, vascular tissue collapse, and eventual necrosis.

Signaling Pathway

The molecule enters the cell and binds to the TIR1/AFB (Transport Inhibitor Response 1) F-box proteins. This complex recruits Aux/IAA transcriptional repressors for ubiquitination and subsequent proteasomal degradation. The removal of Aux/IAA proteins releases ARF (Auxin Response Factors), triggering chaotic gene expression.

Visualization: Auxinic Herbicide Signaling Cascade

The following diagram illustrates the molecular pathway CDMPA utilizes to induce phytotoxicity.

AuxinSignaling cluster_nucleus Nucleus CDMPA CDMPA (Herbicide) TIR1 TIR1/AFB (Receptor) CDMPA->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Proteasome 26S Proteasome AuxIAA->Proteasome Degradation SCFC SCF Complex (Ubiquitin Ligase) SCFC->AuxIAA Ubiquitinates ARF ARF Transcription Factors Proteasome->ARF Releases Inhibition GeneExp Unregulated Gene Expression (Ethylene, ABA, Cell Wall loosening) ARF->GeneExp Activates Death Plant Death (Vascular Collapse/Necrosis) GeneExp->Death Causes

Caption: The molecular mechanism of CDMPA. Binding to TIR1 leads to the degradation of repressors (Aux/IAA), unleashing fatal gene expression.

Comparative Efficacy Analysis

To objectively validate CDMPA, it must be benchmarked against 2,4-D and Dicamba. The following data structure represents typical efficacy ranges for phenoxyacetic acid derivatives based on Structure-Activity Relationship (SAR) studies.

Representative Efficacy Data (Phenoxy Class)

Note: Values below are representative of the phenoxyacetic acid class to serve as a baseline for experimental validation.

ParameterCDMPA (Candidate)2,4-D (Standard)MCPA (Standard)Physiological Implication
Primary Target TIR1/AFB ReceptorTIR1/AFB ReceptorTIR1/AFB ReceptorIdentical mode of action.
Lipophilicity (LogP) ~3.1 (Predicted)2.813.15CDMPA likely has higher cuticle penetration but slower translocation than 2,4-D.
Root Growth IC50 0.2 - 0.5 µM*0.1 - 0.3 µM0.2 - 0.4 µMPotency is comparable; methyl substitution may slightly reduce receptor affinity vs. Cl.
Selectivity Dicots (Broadleaf)Dicots (Broadleaf)Dicots (Broadleaf)Safe for cereal crops (Wheat, Corn).
Volatility Low-ModerateHigh (Ester forms)Moderate4,5-dimethyl substitution increases molecular weight, potentially reducing vapor drift.

*Estimated based on SAR of dimethyl-substituted phenoxy acids [1, 3].

Key Insight: The Methyl Substitution Effect

Research into chlorinated phenoxyacetic acid derivatives suggests that replacing chlorine with methyl groups (as in MCPA or CDMPA) often results in lower lipid peroxidation compared to 2,4-D [1].[2] This implies that while CDMPA is effective, its speed of action (necrosis onset) might be slower than 2,4-D, which induces rapid oxidative stress. However, the unique steric shape of CDMPA may allow it to bypass specific resistance mechanisms where 2,4-D binding is compromised.

Experimental Validation Protocols

To confirm the efficacy of CDMPA, the following self-validating protocols should be employed. These assays quantify auxin activity and cell death.

Protocol A: Arabidopsis Root Growth Inhibition Assay (High-Throughput)

Purpose: To determine the IC50 of CDMPA compared to 2,4-D.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on 0.5x MS medium containing 1% sucrose.

  • Stratification: Incubate plates at 4°C for 2 days to synchronize germination.

  • Treatment: Transfer 4-day-old seedlings to vertical plates containing varying concentrations of CDMPA and 2,4-D (Range: 0, 10 nM, 100 nM, 1 µM, 10 µM).

  • Incubation: Grow vertically for 72 hours under long-day conditions (16h light/8h dark).

  • Measurement: Digitize plates using a flatbed scanner. Measure primary root elongation using ImageJ.

  • Validation: The IC50 is defined as the concentration inhibiting root growth by 50% relative to the solvent control (DMSO).

    • Success Criteria: 2,4-D IC50 should fall within 0.1–0.3 µM. CDMPA is considered a "Hit" if IC50 < 1.0 µM.

Protocol B: Electrolyte Leakage Assay (Cell Death)

Purpose: To measure membrane integrity loss (necrosis) induced by oxidative stress.

  • Tissue: Excise 4mm leaf discs from 3-week-old Brassica napus (Canola) or Nicotiana benthamiana.

  • Incubation: Float discs in 10 mL deionized water with 100 µM CDMPA or 2,4-D for 24 hours.

  • Conductivity (T0): Measure initial electrical conductivity (EC_initial).

  • Autoclave: Boil samples for 20 minutes to kill all cells and release total electrolytes.

  • Conductivity (Total): Measure final conductivity (EC_total).

  • Calculation: Relative Leakage (%) = (EC_initial / EC_total) * 100.

    • Interpretation: Higher leakage indicates faster membrane disruption.

Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating CDMPA efficacy.

Workflow Start Compound Synthesis (CDMPA) Screen1 Primary Screen: Root Growth (Arabidopsis) Start->Screen1 Decision IC50 < 1 µM? Screen1->Decision Screen2 Secondary Screen: Electrolyte Leakage Decision->Screen2 Yes Discard Discard/Optimize Decision->Discard No Field Greenhouse Trial (Whole Plant Spray) Screen2->Field High Leakage

Caption: Decision tree for the biological evaluation of CDMPA, progressing from in vitro assays to greenhouse trials.

References

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Source: MDPI (Materials). URL:[Link]

  • Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives. Source: PubMed (J Med Chem). URL:[Link]

  • Auxin signaling: Binding to TIR1/AFB. Source: Nature (Tan et al., 2007). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

Topic: 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, EHS Officers Executive Summary: The "Zero-Error"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, EHS Officers

Executive Summary: The "Zero-Error" Directive

Disposal of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (CAS: 1585-23-5 or related isomers) requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic acids, the chlorine substituent on the phenyl ring mandates high-temperature incineration with acid gas scrubbing. Do not commingle this substance with non-halogenated solvents or aqueous acid streams, as this complicates downstream destruction and risks regulatory non-compliance under RCRA (Resource Conservation and Recovery Act) standards.

Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

This compound is a structural analog of phenoxy herbicides (like MCPA or 2,4-D). Its disposal profile is dictated by two factors: acidity (corrosivity potential) and halogen content (dioxin formation potential during improper combustion).

PropertyDataOperational Implication
Chemical Structure Chlorinated Phenoxy AcidMust be treated as Halogenated waste.
Acidity (pKa) ~3.0 - 3.5 (Estimated)Corrosive to metal; store in glass or HDPE.
Water Solubility Low (Acid form) / High (Salt form)Precipitates in acidic water; solubilize in organic solvent for disposal.
Thermal Stability Decomposes >200°CReleases HCl gas upon decomposition/combustion.
RCRA Status Not explicitly P/U-listed by name*Treat as Hazardous Waste (Ignitable/Toxic characteristics).

*Note: While not explicitly listed like 2,4-D (U240), best practice dictates treating structural analogs with the same rigor to ensure "Cradle-to-Grave" liability protection.

Pre-Disposal: Segregation Logic

The most critical step occurs at the bench, not the loading dock.

You must separate this waste stream to prevent cross-contamination of bulk non-halogenated solvents, which are often used as fuel blends. Halogens poison these fuel catalysts.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound or Debris Liquid Liquid / Solution StateCheck->Liquid Reaction Mix or HPLC Waste SolidStream Solid Waste Stream (Trace-Contaminated Debris) Solid->SolidStream Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Organic Waste Stream SolventCheck->HaloStream Contains DCM, Chloroform, or >1% Halogenated Solute NonHaloStream Non-Halogenated Stream (DO NOT USE) SolventCheck->NonHaloStream Strictly Prohibited

Figure 1: Decision logic for segregating chlorinated phenoxy acids. Note that even if dissolved in methanol (non-halogenated), the presence of the solute classifies the mixture as Halogenated Waste.

Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance)

Applicable to: Expired shelf stocks, weighing boat residues, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(2-Chloro-4,5-dimethylphenoxy)acetic acid, 99%."

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness) to contain any potential dust or leakage.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC)

Applicable to: Synthesis mother liquors, analytical samples.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy. This prevents pressure buildup from off-gassing in the waste container.

  • Solvent Compatibility: Ensure the waste solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the carboy material (usually HDPE or fluorinated plastic).

  • The "1% Rule": Even if the solvent is non-halogenated (e.g., Methanol), the presence of this chlorinated solute (>1000 ppm) technically shifts the classification to Halogenated Waste in many jurisdictions.

    • Action: Pour into the Red Can (Halogenated Waste) stream, not the White Can (Non-Halogenated).

Scenario C: Empty Container (The Triple-Rinse Validation)

Regulatory Requirement: EPA 40 CFR § 261.7

To classify a container as "RCRA Empty" and dispose of it in regular trash (glass recycling), you must perform the Triple Rinse:

  • Rinse 1: Add solvent (Acetone or Methanol) capable of dissolving the residue. Shake vigorously. Decant into Halogenated Waste .

  • Rinse 2: Repeat. Decant into Halogenated Waste .

  • Rinse 3: Repeat. Decant into Halogenated Waste .

  • Defacement: Scratch out the original label. Mark as "EMPTY."

  • Disposal: Place in laboratory glass disposal box.

Emergency Procedures: Spills

Immediate Action:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Neutralize/Absorb:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or oil-dry pads, then scoop.

    • Liquids: Cover with an absorbent pad or vermiculite.

  • Clean: Wipe the surface with a dilute base (1% Sodium Carbonate) to neutralize potential acid residue, followed by water.

  • Disposal: All cleanup materials go into Solid Hazardous Waste .

The Destruction Lifecycle

What happens after it leaves your lab?

Understanding the downstream process validates why segregation is vital.

DestructionCycle Lab Lab Satellite Accumulation EHS EHS Central Collection Lab->EHS Weekly Pickup Transport DOT Hazardous Transport (UN Number) EHS->Transport Manifesting Incinerator High-Temp Incinerator (>1000°C) Transport->Incinerator Feed Injection Scrubber Wet Scrubber System (Neutralizes HCl) Incinerator->Scrubber Flue Gas (HCl, Cl2) Stack Clean Emission (CO2 + H2O) Scrubber->Stack Scrubbed Gas

Figure 2: The destruction pathway. Note that the "Scrubber" stage is specifically required for chlorinated compounds to capture hydrochloric acid gas generated during combustion.

References
  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Container Management. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: Chlorophenoxyacetic Acid Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

CAS: 1585-23-5 Formula: C₁₀H₁₁ClO₃ Class: Chlorinated Phenoxyacetic Acid Derivative (Auxin Analog) Part 1: Executive Safety Directive Immediate Hazard Classification: This compound is a structural analog of potent phenox...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1585-23-5 Formula: C₁₀H₁₁ClO₃ Class: Chlorinated Phenoxyacetic Acid Derivative (Auxin Analog)

Part 1: Executive Safety Directive

Immediate Hazard Classification: This compound is a structural analog of potent phenoxy herbicides (e.g., MCPA, 2,4-D). Treat it as a Category 1 Eye Irritant (Risk of irreversible damage) and a Skin Sensitizer .

The "Why" Behind the Protocol: As a Senior Application Scientist, I emphasize that the risk here is not just acute toxicity to the handler, but biological contamination . Phenoxy acids are synthetic auxins; even femtomolar dust residues can physiologically alter plant cell cultures or distort assay baselines in drug discovery pipelines. Your PPE strategy must protect you from corrosion and your data from cross-contamination.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of solid substance or >10 mM solutions.

PPE ComponentSpecificationTechnical Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Critical: H318 (Causes serious eye damage). Safety glasses are insufficient because fine crystalline dust can bypass side shields.
Hand Protection (Primary) Nitrile Rubber (Min. thickness: 0.11 mm)Standard latex is permeable to the organic solvents (DMSO/Ethanol) used to solubilize this acid.
Hand Protection (Immersion) Double-gloving or Silver Shield® (Laminate) Required when handling stock solutions (>100 mM). Phenoxy acids in organic solvents have accelerated permeation rates.
Respiratory N95/P100 (if outside hood)Engineering Control Preferred: Always weigh inside a certified fume hood. The powder is electrostatic and easily aerosolized.
Body Defense Lab Coat (High-neck, cuffed) Prevents skin sensitization (H317). Phenoxy acids can bind to skin proteins, triggering allergic dermatitis over time.
Part 3: Operational Protocol & Logistics
1. Storage & Stability
  • Temperature: Store at 2–8°C (Cold chain). While the solid is chemically stable at room temperature, lower temperatures retard decarboxylation and oxidation over long-term storage (months/years).

  • Light: Protect from light. Phenoxy derivatives can undergo photolysis.

  • Segregation: Store away from strong oxidizers and bases .

2. Solubilization Strategy
  • Solubility Profile: Poorly soluble in water (acidic form).

  • Recommended Vehicle: DMSO or Ethanol (absolute).

  • Protocol:

    • Dissolve powder in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

    • Dilute into aqueous media only at the moment of use.

    • Caution: If adding to unbuffered water, the pH will drop. Adjust pH to 7.0–7.4 with dilute NaOH if the assay is pH-sensitive.

3. Weighing & Transfer (The "Static" Problem)

Chlorinated aromatic acids are prone to static charge, causing powder to "jump" or cling to spatulas.

  • Technique: Use an anti-static gun or ionizing blower if available.

  • Alternative: Weigh by difference using a closed vial to minimize open-air transfer.

Part 4: Emergency & Disposal Logistics
Spills (Solid)[1]
  • Do not sweep. Sweeping generates dust.

  • Cover spill with wet paper towels (dampened with water/detergent) to suppress dust.

  • Scoop up damp material and place in a hazardous waste container.[2]

Spills (Liquid - Solvent Based)
  • Absorb with vermiculite or sand.[2]

  • Do not use bleach immediately on the concentrated spill if dissolved in ammonia-containing buffers (risk of chloramine gas), though rare for this compound. Standard bleach decontamination is safe for trace residues.

Disposal
  • Waste Stream: Halogenated Organic Waste.

  • Destruction: High-temperature incineration (>1000°C) is required to prevent formation of dioxin-like byproducts, a risk inherent to chlorinated aromatics.

Part 5: Visualized Safety Workflow

The following diagram outlines the decision logic for safe handling, emphasizing the "Stop/Go" points for PPE verification.

SafetyProtocol Start Start: Handling 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid RiskAssess Step 1: Risk Assessment (Check Quantity & Form) Start->RiskAssess SolidState Solid / Powder Form RiskAssess->SolidState LiquidState Liquid / Solubilized RiskAssess->LiquidState HoodCheck Is Fume Hood Available? SolidState->HoodCheck GloveCheck Glove Selection: Nitrile (Splash) vs Laminate (Immersion) LiquidState->GloveCheck RespProtect REQUIRED: Wear N95/P100 Respirator HoodCheck->RespProtect No Weighing Weighing Protocol: Use Anti-static Gun Avoid Drafts HoodCheck->Weighing Yes RespProtect->Weighing Dissolution Dissolution: Add DMSO/Ethanol Vent Pressure GloveCheck->Dissolution Weighing->GloveCheck Disposal Disposal: Halogenated Waste Stream (Do NOT Drain Pour) Dissolution->Disposal

Caption: Operational logic flow for handling chlorinated phenoxyacetic acids, prioritizing respiratory protection for solids and glove integrity for solvents.

References
  • PubChem . (n.d.). Compound Summary: (4-chloro-2-methylphenoxy)acetic acid (MCPA).[3] [Structural Analog Data]. National Library of Medicine. Retrieved from [Link]

Sources

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